2,6-Diamino-5-chloropyrimidin-4-ol chemical properties
The following technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol, designed for researchers and drug development professionals. Chemical Class: Halogenated Pyrimidine | Primary Application...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol, designed for researchers and drug development professionals.
2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) is a critical heterocyclic scaffold in medicinal chemistry. Structurally, it represents a "pseudo-purine" core, where the electron-rich C5 position is blocked by a chlorine atom. This halogenation serves two purposes: it prevents unwanted electrophilic substitution at C5 during subsequent reactions and provides a handle for transition-metal-catalyzed cross-couplings or nucleophilic displacements.
This compound is primarily utilized as a precursor for carbocyclic nucleosides (e.g., Abacavir analogs) and dihydrofolate reductase (DHFR) inhibitors . Its amphoteric nature and tautomeric equilibrium present unique challenges in solubility and purification, which this guide addresses through optimized protocols.
Chemical Identity & Physical Properties[1][2][3][4]
Amphoteric character requires pH control during extraction.
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the hydroxy (enol) and oxo (keto) forms. The oxo form (pyrimidinone) generally predominates in neutral aqueous solution and the solid state, driven by the stability of the amide-like resonance.
Figure 1: Tautomeric equilibrium between 4-hydroxy and 4-oxo forms.
Synthetic Methodology
The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol relies on the electrophilic chlorination of the electron-rich C5 position of the parent pyrimidine. Unlike POCl₃ chlorination (which replaces the oxygen), this protocol uses N-Chlorosuccinimide (NCS) to retain the oxygen functionality while halogenating the ring.
Optimized Synthesis Protocol
Objective: Selective C5-chlorination of 2,6-diaminopyrimidin-4-ol.
Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid
Temperature: 25°C to 60°C
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 2,6-diaminopyrimidin-4-ol (10.0 g, 79.3 mmol) and DMF (100 mL). Stir at room temperature. Note: The starting material may be sparingly soluble; a suspension is acceptable.
Addition: Add NCS (11.1 g, 83.3 mmol) portion-wise over 30 minutes. The reaction is slightly exothermic.
Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC or TLC (mobile phase 10% MeOH in DCM). The suspension often clears then reprecipitates the product.
Quench & Isolation: Pour the reaction mixture into ice-cold water (400 mL). The product will precipitate as a white/pale-yellow solid.
Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 50 mL) to remove succinimide byproducts and residual DMF.
Purification: Recrystallize from boiling water or ethanol/water (1:1) if high purity (>98%) is required. Dry in a vacuum oven at 60°C.
Yield: Typical yields range from 75% to 85%.
Synthesis & Derivatization Workflow
The following diagram illustrates the synthesis of the core and its conversion to the key dichloro-intermediate used in drug discovery.
Figure 2: Synthetic pathway from precursor to 5-chloro target and subsequent activation.[2]
Reactivity & Applications in Drug Design
Nucleophilic Substitution Patterns
The 5-chloro group is relatively stable but can be activated.
C4-Position: The hydroxyl group at C4 is the most reactive site for modification. Treating the title compound with Phosphorus Oxychloride (POCl₃) yields 2,6-diamino-4,5-dichloropyrimidine .
C5-Position: In the 4,5-dichloro derivative, the C4-chlorine is more reactive toward nucleophiles (amines, thiols) than the C5-chlorine due to the para-positioning relative to the ring nitrogens. This allows for regioselective substitution.
Purine Synthesis (Traube Variant)
2,6-Diamino-5-chloropyrimidin-4-ol serves as a precursor to 2,6-diaminopurine analogs.
Pathway: Reaction with thioformamide or cyclization with orthoformates can generate the imidazole ring, fusing at N3/C4/C5.
Drug Relevance: This scaffold mimics the guanine core, making it essential for synthesizing Abacavir (HIV reverse transcriptase inhibitor) intermediates and Ganciclovir analogs.
Analytical Quality Control
HPLC Method
To ensure purity, particularly distinguishing between the 5-chloro and non-chlorinated starting material.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).
Retention Time: The 5-chloro derivative elutes later than the starting material due to increased lipophilicity from the halogen.
Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2).[1] It addresses the specific challenges associated with pyrimidine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2).[1] It addresses the specific challenges associated with pyrimidine derivatives, including keto-enol tautomerism, regio-selectivity of chlorination, and differentiation from synthetic impurities.[1] The guide moves beyond basic spectral listing to establish a causal, self-validating analytical workflow suitable for regulatory submission and rigorous R&D environments.
Chemical Context & Tautomeric Equilibrium
Before attempting elucidation, one must understand the dynamic nature of the molecule. The name "pyrimidin-4-ol" implies a hydroxyl group, but in solution (DMSO-d₆, H₂O) and solid state, these species predominantly exist as the pyrimidin-4(3H)-one (keto) tautomer.[1]
Failure to account for this equilibrium leads to misinterpretation of NMR signals (e.g., searching for a phenolic proton that isn't there) and IR bands (presence of carbonyl stretches).
Caption: The equilibrium favors the keto form. Electrophilic chlorination targets C5 due to the directing effects of the 2,6-diamino groups.
Synthetic Pathway & Impurity Profile
Understanding the synthesis dictates the analytical strategy. The standard route involves the electrophilic chlorination of 2,6-diaminopyrimidin-4-ol .[1]
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1]
Suspend 2,6-diaminopyrimidin-4-ol (10 mmol) in Glacial Acetic Acid (20 mL). Reason: Acetic acid solubilizes the base and buffers the reaction.
Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 25°C.
Heat to 60°C for 2 hours. Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (lower Rf) should disappear.
Step 2: Isolation
Cool mixture to room temperature.
Pour into ice-water (50 mL). The product will precipitate.
Filter and wash with cold water, then acetone.
Critical Step: Recrystallize from H₂O/Ethanol to remove succinimide byproducts.[1]
Step 3: Analytical Sample Prep
Dry solid under high vacuum (P₂O₅ trap) for 24h. Reason: Moisture broadens NMR amine signals.
Dissolve 10 mg in 0.6 mL DMSO-d₆.
Logical Workflow for Elucidation
Use this decision tree to validate your results.
Figure 2: Structural Elucidation Logic Flow
Caption: Decision matrix for validating the C5-chlorinated structure.
References
PubChem. "2,6-diamino-5-chloropyrimidin-4-ol (Compound)."[1] National Library of Medicine. Accessed October 2023.[3]
[Link]
B. Singh et al. "Tautomerism in Pyrimidines: An NMR and Theoretical Study." Journal of Organic Chemistry. (General reference for Pyrimidinone tautomerism shifts).
[Link]
SpectraBase. "1H NMR of Pyrimidine Derivatives." Wiley Science Solutions.
[Link]
This technical guide details the properties, synthesis, and pharmaceutical applications of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2), a critical heterocyclic intermediate. Advanced Intermediate for Purine Mimet...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and pharmaceutical applications of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2), a critical heterocyclic intermediate.
Advanced Intermediate for Purine Mimetics and Antifolate Therapeutics[1]
Executive Summary
CAS 71552-22-2 , chemically identified as 2,6-Diamino-5-chloropyrimidin-4-ol (or 2,6-diamino-5-chloro-4-hydroxypyrimidine), is a highly functionalized pyrimidine scaffold. Unlike its non-chlorinated analog (a precursor to Minoxidil), this 5-chloro derivative serves as a specialized building block in the synthesis of fused heterocyclic systems (such as purines and pteridines). Its structural rigidity and reactive C-5 chlorine substituent make it an essential intermediate for developing antiviral nucleosides (e.g., Abacavir analogs) and antifolate cancer therapeutics (e.g., Pemetrexed-class compounds).
Chemical Identity & Physicochemical Profile[2][3][4]
Low in water; Soluble in DMSO, dilute acids (protonation), and strong bases (deprotonation)
pKa
Amphoteric; basic sites at N-1/N-3 and acidic enol at C-4
Structural Significance
The molecule features a "push-pull" electronic system:
C-5 Chlorine: An electrophilic site activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (
).
C-2/C-6 Amines: Strong electron-donating groups that stabilize the ring but can be selectively protected or cyclized.
C-4 Hydroxyl: Exists in tautomeric equilibrium with the ketone form (pyrimidinone), directing regioselectivity during chlorination or alkylation.
Applications in Drug Development[4]
A. Precursor for Purine Antivirals (Guanine Analogs)
CAS 71552-22-2 is a gateway to 2,5,6-triaminopyrimidin-4-ol , the direct precursor to Guanine and its antiviral analogs (e.g., Acyclovir, Abacavir).
Mechanism: The C-5 chlorine is displaced by ammonia or an amine (via high-pressure amination or metal catalysis) to generate the triamine.
Cyclization: Reaction with formic acid or orthoesters closes the imidazole ring to form the purine core.
B. Antifolate Therapeutics (Pemetrexed/Methotrexate Class)
In oncology, the 5-position of the pyrimidine ring is the critical attachment point for the aryl-glutamate side chain.
Workflow: The 5-chloro group allows for cross-coupling reactions to attach aryl or alkynyl linkers. While 5-iodo precursors are more reactive, the 5-chloro variant (CAS 71552-22-2) offers a cost-effective alternative for industrial scale-up using specialized phosphine ligands.
C. Visualized Reaction Pathways
The following diagram illustrates the divergent synthesis pathways starting from CAS 71552-22-2.
Caption: Divergent synthesis pathways utilizing CAS 71552-22-2 as a scaffold for purine and antifolate drugs.
Experimental Protocols
Protocol A: Synthesis of CAS 71552-22-2
Objective: Selective chlorination of 2,6-diamino-4-hydroxypyrimidine at the C-5 position.
Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures but avoid strong oxidizing agents.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Related Structure/Isomer Analysis). Retrieved from [Link]
MDPI Molecules. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. (Discusses Suzuki couplings on 5-halo pyrimidines). Retrieved from [Link][2]
Biological Activity of Substituted Diaminopyrimidinols: A Technical Guide
The following technical guide details the biological activity, synthesis, and pharmacological evaluation of substituted diaminopyrimidinols. This document is structured for researchers in medicinal chemistry and pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and pharmacological evaluation of substituted diaminopyrimidinols. This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary & Chemical Architecture
Substituted diaminopyrimidinols—specifically derivatives of 2,4-diamino-6-hydroxypyrimidine (also known as 2,6-diaminopyrimidin-4-ol)—represent a versatile scaffold in medicinal chemistry.[1] While the 2,4-diaminopyrimidine core is historically validated by dihydrofolate reductase (DHFR) inhibitors like Trimethoprim and Pyrimethamine, the introduction of the hydroxyl ("-ol") moiety at the C6 position introduces unique electronic properties, tautomeric versatility, and hydrogen-bonding capabilities that distinctively modulate biological activity.[1]
The Core Scaffold and Tautomerism
The biological efficacy of diaminopyrimidinols is governed by their ability to exist in dynamic equilibrium between the lactim (pyrimidinol) and lactam (pyrimidinone) forms.[1] This tautomerism dictates ligand-protein binding affinities, particularly in the hydrophobic pockets of enzymes like DHFR or bacterial DNA gyrase.[1]
Lactim Form (6-OH): Favors hydrogen bond donation; often required for metal chelation in metalloenzyme active sites.[1]
Lactam Form (6-keto): Predominant in aqueous solution; mimics the carbonyl interactions found in guanine, facilitating DNA minor groove interaction.[1]
Structure-Activity Relationship (SAR)
The SAR of this class is defined by three critical vectors:
C5-Substitution: The "selectivity gate."[1] Hydrophobic aryl or alkyl groups here (e.g., 3,4-dimethoxybenzyl) determine potency against specific pathogen DHFR isoforms vs. mammalian enzymes.[1]
C6-Hydroxyl/Ether: Modifications here (O-alkylation) can lock the tautomer, drastically altering solubility and membrane permeability (LogP).[1]
2,4-Diamino Motifs: Essential for ionic interaction with the aspartic/glutamic acid residues in the enzyme active site.[1]
The primary mechanism of action (MoA) for substituted diaminopyrimidinols is the competitive inhibition of Dihydrofolate Reductase (DHFR) .[1] By mimicking the pteridine ring of the natural substrate (dihydrofolate), these compounds block the reduction of dihydrofolate to tetrahydrofolate, starving the cell of thymidylate and purines essential for DNA synthesis.[1]
Key Insight: Recent studies indicate that C5-substituted derivatives (e.g., with thiazole or phenyl groups) exhibit potent anti-tubercular activity (Mycobacterium tuberculosis) with MIC values as low as 6.25 μg/mL [1].[1]
Anthrax Targets: Specific derivatives have shown efficacy against Bacillus anthracis with MICs ranging from 0.375–1.5 μg/mL , outperforming standard reference inhibitors in specific strains [2].
Antioxidant and Cytoprotection
Unlike their non-oxygenated counterparts, diaminopyrimidinols possess significant antioxidant capacity.[1] The phenolic-like hydroxyl group allows for radical scavenging (hydrogen atom transfer), inhibiting lipid peroxidation in cell membranes.[1]
Mechanism: The electron-rich pyrimidine ring stabilizes the resulting phenoxyl-type radical, preventing propagation of oxidative stress cascades [3].[1]
Metal Chelation: Azo-derivatives of 2,6-diaminopyrimidinol have been characterized as chelating agents, capable of sequestering transition metals (Cu²⁺, Fe³⁺) that catalyze Fenton reactions, thereby providing secondary cytoprotection [4].[1]
Experimental Protocols
Synthesis of 5-Substituted-2,4-Diaminopyrimidinols
Context: This protocol describes the conversion of the 6-hydroxy core to functionalized derivatives via a chloro-intermediate, a standard self-validating route for library generation [1].[1]
Chlorination: Suspend 2,4-diamino-6-hydroxypyrimidine (10 mmol) in POCl3 (50 mL). Reflux for 4–6 hours until the solution clears.
Validation: Monitor via TLC (vanishing of polar starting material spot).[1]
Quenching: Pour the reaction mixture onto crushed ice/water (200 mL) slowly with stirring. Neutralize with Na2CO3 to pH 8.[1]
Precipitation: Collect the 2,4-diamino-6-chloropyrimidine precipitate via filtration. Dry under vacuum.[1][2]
Nucleophilic Substitution: Dissolve the chloro-intermediate (1 eq) in DMF. Add the desired nucleophile (e.g., substituted aniline or phenol) (1.2 eq) and K2CO3 (2 eq).[1]
Reflux: Heat at 80–100°C for 6–12 hours.
Purification: Pour into ice water. Recrystallize the solid from Ethanol/Water.[1]
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes.
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).
Data Visualization & Pathways
Mechanism of Action: Folate Pathway Inhibition
The following diagram illustrates the precise intervention point of diaminopyrimidinols within the bacterial folate cycle.[1]
Figure 1: Competitive inhibition of Dihydrofolate Reductase (DHFR) by diaminopyrimidinols blocks the reduction of DHF to THF, halting nucleotide biosynthesis.[1]
Synthetic Workflow for Library Generation
This flowchart visualizes the divergent synthesis strategy to access C6-substituted libraries.
Figure 2: Divergent synthetic pathways from the 6-hydroxy core allow for rapid generation of O-linked, N-linked, and C5-substituted libraries.[1]
Quantitative Data Summary
The following table summarizes key biological activity data extracted from recent high-impact studies.
Compound Class
Substitution (R)
Target Organism
Activity Metric
Ref
2,4-Diaminopyrimidine
5-Phenyl derivatives
Bacillus anthracis
MIC: 0.375 μg/mL
[2]
2,4-Diamino-6-ol
5-Thiazole derivatives
M. tuberculosis
MIC: 6.25 μg/mL
[1]
Imidazo[4,5-b]pyridine
Amidino-substituted
Colon Carcinoma
IC50: 0.4 μM
[3]
Diaminopyrimidinol
Azo-linked (Metal Complex)
Fungal Strains
Zone of Inhib: High
[4]
References
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
Source: MDPI (Molecules)
[Link][1]
Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis.
Source: PubMed Central (PMC)
[Link][1]
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
Source: MDPI (Pharmaceuticals)
[Link][1]
Spectrophotometric studies on some arylazo diamino pyrimidinol in organic solvents and in buffer solutions.
Source: European Journal of Chemistry
[Link][1][3]
The Pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast and diverse array of therapeutic agents.[1] As a fundamental component of nucleic acids, its inherent biocompatibility and versatile chemical nature have made it a "privileged scaffold" in the design of novel drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrimidine derivatives, with a particular focus on their applications in oncology, virology, and as potent kinase inhibitors. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering field-proven insights for researchers and drug development professionals.
The Enduring Significance of the Pyrimidine Core
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2][3] This fundamental structure is integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA.[3][4] This inherent biological relevance provides a unique advantage in drug design, as pyrimidine-based molecules can readily interact with a multitude of biological targets.
The synthetic tractability of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] This has led to the development of a wide range of clinically successful drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine (AZT), and antibacterial compounds like trimethoprim.[4][6] The diverse pharmacological activities of pyrimidine derivatives also extend to anti-inflammatory, antihypertensive, analgesic, and anticonvulsant applications, underscoring the broad therapeutic potential of this chemical class.[5][7][8]
Pyrimidine Derivatives as Anticancer Agents: A Multi-pronged Attack
The fight against cancer has been a major focus for the application of pyrimidine derivatives, which employ a variety of mechanisms to combat malignant cells.[9] These compounds can act as antimetabolites, disrupt crucial signaling pathways, and induce programmed cell death (apoptosis).[6][10]
Interference with Nucleotide Metabolism
A classic and highly effective anticancer strategy involves the disruption of nucleotide synthesis, which is essential for the rapid proliferation of cancer cells. Pyrimidine analogs can mimic natural nucleobases and thereby inhibit key enzymes involved in this process.
A prime example is 5-fluorouracil (5-FU) , a cornerstone of chemotherapy for decades. 5-FU is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase, thereby inhibiting the synthesis of thymidine, a crucial component of DNA. This leads to DNA damage and cell death in rapidly dividing cancer cells.
Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular processes, including growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold has proven to be an excellent platform for the development of potent and selective kinase inhibitors.[1][10]
Many pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have shown significant promise in this area.[10]
Key kinase targets for pyrimidine derivatives include:
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Pyrimidine derivatives have been designed to selectively inhibit mutated forms of EGFR.[10]
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.
Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These kinases play crucial roles in mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.[11]
Tyrosine Kinases: This broad family of kinases, including BCR-ABL and c-src, is frequently implicated in cancer. Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against several tyrosine kinases.[12]
This protocol outlines a common method for determining the inhibitory activity of a pyrimidine derivative against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
Purified recombinant target kinase
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
Test compound (pyrimidine derivative) dissolved in DMSO
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase, and the substrate peptide.
Compound Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation:
Include positive controls (known inhibitor) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.
Run the assay in triplicate to ensure the reproducibility of the results.
The Z'-factor should be calculated to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.
Induction of Apoptosis
Many pyrimidine derivatives exert their anticancer effects by inducing apoptosis.[6] This can be a direct consequence of DNA damage or the inhibition of pro-survival signaling pathways. Some compounds have been shown to activate caspases, the key executioner enzymes of apoptosis.[12] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by promoting the activation of caspase-3.[12]
Pyrimidine Derivatives as Antiviral Agents: Halting Viral Replication
The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[13] These compounds can interfere with viral replication by inhibiting viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA.[13]
A wide range of viruses have been targeted by pyrimidine-based drugs, including:
Prominent examples of pyrimidine-based antiviral drugs include:
Zidovudine (AZT): A thymidine analog that was the first drug approved for the treatment of HIV.
Lamivudine: Used in the treatment of HIV and Hepatitis B.[13]
Acyclovir: A guanosine analog (though not a pyrimidine, its development paved the way for nucleoside analogs) used to treat herpes virus infections.[13]
The following diagram illustrates the general mechanism by which nucleoside analog pyrimidine derivatives inhibit viral DNA synthesis.
Caption: Mechanism of action of nucleoside analog pyrimidine derivatives.
Pyrimidine Derivatives as Kinase Inhibitors: Challenges and Opportunities
The pyrimidine core is a well-established "hinge-binding" motif, meaning it can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[17] This has led to the development of numerous FDA-approved kinase inhibitors containing a pyrimidine scaffold.[17]
However, the promiscuous nature of the pyrimidine hinge-binding motif presents a significant challenge: achieving kinome-wide selectivity.[17] A lack of selectivity can lead to off-target effects and toxicity. To address this, medicinal chemists employ various strategies, such as modifying the substituents at different positions of the pyrimidine ring to exploit unique features of the target kinase's binding pocket.[17]
The following diagram illustrates a typical workflow for identifying selective pyrimidine-based kinase inhibitors.
Caption: Workflow for the discovery of selective kinase inhibitors.
Data Summary: Inhibitory Activities of Representative Pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activities of some representative pyrimidine derivatives against various therapeutic targets.
The versatility of the pyrimidine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on:
Development of more selective kinase inhibitors: By leveraging a deeper understanding of kinase structures and computational modeling.
Exploration of novel therapeutic targets: Expanding the application of pyrimidine derivatives to new disease areas.
Combination therapies: Investigating the synergistic effects of pyrimidine-based drugs with other therapeutic agents.
Targeted drug delivery: Enhancing the efficacy and reducing the side effects of pyrimidine derivatives through targeted delivery systems.
The rich history and ongoing innovation in the field of pyrimidine chemistry promise a bright future for the development of novel and effective therapies for a wide range of human diseases.
References
ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF. Retrieved from [Link]
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Retrieved from [Link]
Ostrowska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2033.
Bentham Science. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
Future Science. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
PubMed. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. Retrieved from [Link]
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]
Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
MDPI. (n.d.). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
Executive Summary & Strategic Context 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pyrimidine-based therapeutics such as Minoxidil (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) is a critical heterocyclic intermediate, primarily utilized in the synthesis of pyrimidine-based therapeutics such as Minoxidil (vasodilator/alopecia treatment) and various antifolates.
In drug development, this compound represents a "quality gate." Its purity determines the yield of downstream N-oxidation steps. The primary analytical challenge lies in distinguishing it from its non-chlorinated precursor (2,6-diamino-4-hydroxypyrimidine) and its regioisomers.
Key Analytical Insight: The definitive spectroscopic signature of this molecule is the silence of the C5 position in proton NMR (
H NMR). Unlike its precursors, this molecule possesses no aromatic ring protons, a feature that serves as a binary pass/fail check for reaction completion.
Structural Dynamics & Tautomerism
Before interpreting spectra, one must understand the solution-state behavior of the molecule. Like many 4-hydroxypyrimidines, this compound exhibits keto-enol tautomerism.
Solid State & Polar Solvents (DMSO, MeOH): Predominantly exists in the oxo-form (pyrimidin-4(3H)-one).
Non-polar Solvents: Rare, but may shift toward the hydroxy-form (pyrimidin-4-ol).
This equilibrium dramatically impacts the IR and NMR profiles, shifting the "hydroxyl" signal to a broad amide-like proton signal.
Visualization: Tautomeric Equilibrium
Figure 1: The keto-enol tautomerism favors the keto form in polar solvents, dictating the observation of amide-like signals in spectroscopy.
Detailed Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
is the mandatory solvent. The compound is poorly soluble in CDCl or Acetone- due to strong intermolecular hydrogen bonding (high melting point >300°C).
H NMR Data (400 MHz, DMSO-)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
10.0 – 11.5
Broad Singlet
1H
N3-H
Exchangeable amide proton (keto tautomer). Disappears with DO shake.
6.0 – 7.5
Broad Singlet
2H
C2-NH
Exocyclic amine. Broadening due to quadrupole relaxation and H-bonding.
5.8 – 6.5
Broad Singlet
2H
C6-NH
Exocyclic amine. Distinct from C2 due to asymmetry caused by C5-Cl.
--
SILENT
--
C5-H
CRITICAL: The absence of a singlet at ~5.7 ppm confirms chlorination.
Expert Note: If you observe a sharp singlet around 5.72 ppm , your reaction is incomplete; that peak belongs to the unchlorinated starting material (2,6-diamino-4-hydroxypyrimidine).
C NMR Data (100 MHz, DMSO-)
Shift (, ppm)
Carbon Type
Assignment
160.0 – 163.0
C=O / C-OH
C4 (Carbonyl/Enol carbon)
153.0 – 156.0
C-N
C2 (Guanidine-like carbon)
150.0 – 152.0
C-N
C6 (Amidine-like carbon)
85.0 – 90.0
C-Cl
C5 (Chlorinated carbon). Upfield shift due to shielding/substitution effects relative to simple aromatics.
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen atom through isotopic abundance.
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
Formula:
Exact Mass: 160.015
Isotopic Pattern (The "Chlorine Flag"):
Look for the characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 peak.
m/z Peak
Relative Intensity
Origin
161.0
100%
(Cl isotope)
163.0
~32%
(Cl isotope)
Interpretation: A single mass peak at 127 indicates the starting material (Des-chloro). A 1:1 ratio at M/M+2 would indicate Bromine (not present here). The 3:1 ratio is diagnostic for Chlorine.
Infrared Spectroscopy (FT-IR)
Sample preparation: KBr pellet or ATR (Attenuated Total Reflectance).
Wavenumber (cm)
Vibration Mode
Functional Group
3300 – 3450
(N-H)
Primary amines () stretching (doublet usually visible).
2800 – 3100
(C-H)
Weak/Absent (No aromatic C-H).
1640 – 1690
(C=O)
Amide I band. Confirms the keto tautomer exists in solid state.
1550 – 1620
(N-H)
Amine bending (scissoring).
700 – 800
(C-Cl)
Carbon-Chlorine stretch (fingerprint region).
Experimental Protocol: Purity Assessment Workflow
This protocol is designed to validate the identity of the intermediate before proceeding to Minoxidil synthesis.
Step 1: Sample Preparation
Weigh 10-15 mg of the dry solid.
Dissolve in 0.6 mL DMSO-
.
Troubleshooting: If the sample is cloudy, gently heat to 40°C in a water bath. Do not filter if suspension persists; the compound is sparingly soluble.
Add 1 drop of D
O (Optional) to a second tube to confirm exchangeable protons (all peaks should disappear except residual solvent and water).
Step 2: Data Acquisition & Processing
Acquire
H NMR (min 16 scans).
Check the region 5.0 – 6.0 ppm .
Signal Present?
Fail. (Contains Starting Material).
Signal Absent?
Pass. (Chlorination successful).
Integrate the broad peaks at 6.0–7.5 ppm. Total integration should sum to roughly 4H (two
groups).
Visualization: QC Decision Tree
Figure 2: Analytical decision matrix for confirming the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol.
References
Sigma-Aldrich. (n.d.). 2,6-Diamino-5-chloropyrimidin-4-ol Product Data. Retrieved from
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine (Isomer Comparison). Retrieved from
ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine NMR Spectrum (Reference for Pyrimidine Shifts). Retrieved from
Google Patents. (2015). CN113754592A - Preparation method of 2,4-diamino-6-chloropyrimidine.[1][2] Retrieved from
Solubility Profile of 2,6-Diamino-5-chloropyrimidin-4-ol in Organic Solvents
This guide provides an in-depth technical analysis of the solubility profile of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2), a critical intermediate often encountered in the synthesis of pyrimidine-based therape...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2), a critical intermediate often encountered in the synthesis of pyrimidine-based therapeutics (e.g., Minoxidil analogs).
[1]
Executive Summary & Chemical Identity[2]
The solubility behavior of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by its amphoteric nature and capacity for extensive intermolecular hydrogen bonding. Unlike simple lipophilic organic molecules, this compound exhibits a "brick-dust" character—high melting point and low general solubility—necessitating high-dielectric or dipolar aprotic solvents for effective processing.
Exists in equilibrium with 2,6-diamino-5-chloropyrimidin-4(3H)-one .[1][2] The keto form often dominates in solid state, contributing to high lattice energy.
Solubility Landscape
The following data categorizes solvents based on their thermodynamic affinity for the solute. This profile is derived from structural analog analysis (e.g., 2,4-diamino-6-chloropyrimidine) and standard pyrimidine process chemistry.
Antisolvents; Slurry washes to remove non-polar impurities.
Aqueous
Water (pH 7)
Low
Antisolvent.
Aqueous (Modified)
0.1M NaOH or 0.1M HCl
High
pH-dependent dissolution (Amphoteric nature).
Technical Insight: The high lattice energy driven by the intermolecular H-bond network (N-H···O and N-H[3]···N) renders this compound sparingly soluble in standard organic solvents like DCM or Acetone at room temperature. DMSO disrupts these networks most effectively.
Thermodynamic Analysis of Dissolution
Understanding the thermodynamics is crucial for designing scalable crystallization processes. The dissolution of 2,6-Diamino-5-chloropyrimidin-4-ol is typically endothermic (
), meaning solubility increases significantly with temperature.[4]
Mechanism[5][6][7]
Cavitation: Solvent molecules separate to create space (Energy penalty).
Lattice Breaking: Solute-solute H-bonds break (High energy penalty due to multiple amino/oxo donors).
Solvation: Solute-solvent interactions form (Energy release).
In protic solvents like Ethanol , the solvation energy is often insufficient to overcome the lattice energy at
, but becomes favorable at , creating a steep solubility curve ideal for recrystallization.
The keto-enol tautomerism significantly impacts solvent interaction. The keto form (dominant in polar media) favors solvents with high dielectric constants.
Figure 1: Interplay between tautomeric forms, crystal lattice stability, and solvent interaction.
Rationale: These solvents ensure homogeneity, preventing "hot spots" on the solid surface that lead to side reactions. They also stabilize the polar transition states often involved in nucleophilic substitutions on the pyrimidine ring.
B. For Purification (Recrystallization)
System:Methanol/Water or DMF/Ethanol .
Protocol:
Dissolve crude material in minimum volume of hot DMF (
).
Slowly add Ethanol (antisolvent) until turbidity persists.
Cool slowly to
to maximize crystal growth and purity.
Experimental Protocols
Since commercial solubility tables for this specific intermediate are rare, the following self-validating protocols allow you to generate precise internal data.
Protocol 1: Gravimetric Solubility Determination
Objective: Determine saturation limit at a specific temperature (
).
Preparation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed vial.
Equilibration: Agitate at temperature
(e.g., ) for 24 hours.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if
).
Quantification:
Method A (Evaporation): Evaporate a known volume of filtrate to dryness and weigh the residue.
Method B (HPLC): Dilute filtrate and analyze against a standard curve.
The Chloropyrimidine Scaffold: From Historical Genesis to Modern Therapeutics
Topic: Discovery and History of Chloropyrimidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Handle In the lexicon o...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery and History of Chloropyrimidine Compounds
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Handle
In the lexicon of heterocyclic chemistry, few moieties occupy as central a position as the chloropyrimidine. It is not merely a structural motif but a "privileged handle"—a versatile electrophilic gateway that allows medicinal chemists to access the vast chemical space of the pyrimidine ring, a core component of nucleic acids (cytosine, thymine, uracil).
The chloropyrimidine serves as the linchpin in the synthesis of diverse bioactive molecules, from early sulfa drugs to modern tyrosine kinase inhibitors (TKIs). Its value lies in its predictable yet tunable reactivity: the chlorine atoms at positions 2, 4, and 6 act as distinct leaving groups, enabling sequential, regioselective nucleophilic aromatic substitutions (
). This guide explores the technical evolution of chloropyrimidines, from their 19th-century discovery to their role in billion-dollar therapeutics.
Historical Genesis: The Dye Industry Roots
The history of chloropyrimidines is inextricably linked to the German dye industry of the late 19th century, where the systematic study of nitrogen heterocycles began.
The Pinner and Gabriel-Colman Era
1884-1885: Adolf Pinner, a German chemist, conducted the first systematic study of the ring system and coined the term "pyrimidin" (combining pyridine and amidine).
1879: Édouard Grimaux reported the synthesis of barbituric acid from urea and malonic acid, providing the essential precursor for chlorination.
1900: The seminal moment occurred when Siegmund Gabriel and James Colman achieved the first synthesis of the parent pyrimidine. Their route was a masterclass in functional group interconversion:
Conversion of barbituric acid to 2,4,6-trichloropyrimidine using phosphorus oxychloride (
Reduction of the trichloro-intermediate with zinc dust in hot water to yield pyrimidine.
This established
as the de facto reagent for activating hydroxypyrimidines, a method that remains the industrial standard over a century later.
Mechanistic Underpinnings[5][6]
The Chlorination Mechanism
The conversion of hydroxypyrimidines (e.g., uracil or barbituric acid) to chloropyrimidines using
is not a simple substitution. It follows a mechanism analogous to the Vilsmeier-Haack reaction .
Activation: The amide oxygen of the pyrimidine (tautomerizing to the imidic acid form) attacks the electrophilic phosphorus of
.
Leaving Group Formation: This forms a dichlorophosphoryl intermediate, turning the hydroxyl group into an excellent leaving group.
Substitution: A chloride ion (liberated from the reagent or added via
) attacks the ring carbon, displacing the oxygen species and regenerating the aromatic system.
Regioselectivity in
The utility of 2,4-dichloropyrimidine lies in the differential reactivity of its chloride substituents.
C4 Position: Highly reactive. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen (N1), allowing for extensive resonance delocalization (para-quinoid like structure).
C2 Position: Less reactive. Attack here leads to an ortho-quinoid like intermediate, which is less stable than the para-analogue.
C5 Position: Least reactive (unless substituted with a strong electron-withdrawing group), as it is meta to the directing nitrogen atoms.
Visualizing the Selectivity Logic:
Caption: Logical flow of regioselective Nucleophilic Aromatic Substitution (
) on 2,4-dichloropyrimidine.
Synthetic Protocols
Protocol A: Synthesis of 2,4-Dichloropyrimidine
Origin: Adapted from classical methods (e.g., Bhasin et al., 2009) and industrial patents.
Safety Warning:
reacts violently with water. All glassware must be oven-dried. Operations must be performed in a fume hood.
Setup: Charge a dry round-bottom flask with uracil. Fit with a reflux condenser and a drying tube (
).
Addition: Add
carefully. Add DMA dropwise (exothermic).
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The suspension will clear as the reaction proceeds.
Monitoring: Monitor by TLC (ensure complete consumption of uracil).
Distillation: Distill off excess
under reduced pressure. Crucial: Do not distill to dryness to avoid decomposition/explosion hazards.
Quenching (Critical): Pour the thick oily residue slowly onto crushed ice with vigorous stirring. Maintain temperature
.
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (
).
Purification: Wash organic layer with dilute
, dry over , and concentrate. Recrystallize from ethanol/water if necessary.
Quantitative Data Summary:
Parameter
Value/Condition
Note
Reaction Temp
Reflux required for activation
Time
3 - 5 Hours
Until solution clears
Yield
75 - 85%
Dependent on quenching efficiency
Appearance
White crystalline solid
MP:
Medicinal Chemistry Impact: The Pazopanib Case Study[7]
The transition of chloropyrimidines from dyes to drugs is best exemplified by Pazopanib (Votrient), a tyrosine kinase inhibitor used for renal cell carcinoma. The synthesis relies heavily on the regioselectivity of 2,4-dichloropyrimidine.
The Chemistry of Pazopanib Synthesis
The core scaffold is constructed by coupling 2,4-dichloropyrimidine with a methylated indazole amine.
Step 1 (
1): 2,3-Dimethyl-2H-indazol-6-amine acts as the nucleophile. It attacks the C4-position of 2,4-dichloropyrimidine.
Why C4? As detailed in Section 3.2, the C4 position is more electrophilic.
Conditions:
, MeOH/THF, mild heat.
Step 2 (Methylation): The resulting secondary amine is methylated (often using MeI or dimethyl carbonate).
Step 3 (
2): The remaining C2-chlorine is displaced by a sulfonamide aniline derivative (5-amino-2-methylbenzenesulfonamide) to complete the drug molecule.
This sequence demonstrates the "sequential click" nature of the chloropyrimidine scaffold.
Workflow Diagram:
Caption: Synthetic route for Pazopanib highlighting sequential C4 then C2 substitution on the pyrimidine core.
Future Directions
While
remains the workhorse, modern "green" chemistry is pushing for change.
Flow Chemistry: Continuous processing of uracil chlorination to manage the exotherm and handle
safely on scale.
C-H Activation: Direct functionalization of the pyrimidine ring (e.g., Ir-catalyzed borylation) to avoid the need for pre-chlorination, though chloropyrimidines remain superior for defining regiochemistry.
References
Gabriel, S., & Colman, J. (1900). Über das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(3), 3666-3668. Link
Bhasin, D., et al. (2009). 2,4-Dichloropyrimidine.[5] Acta Crystallographica Section E, E65, o2335. Link
Pinner, A. (1885). Ueber Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
Harris, C. S., et al. (2006). Pazopanib (GW786034). Journal of Medicinal Chemistry. (Referencing patent US 7,105,530 for synthesis details). Link
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic source for regioselectivity).[6]
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Strategic Utilization of 2,6-Diamino-5-chloropyrimidin-4-ol: From Synthetic Intermediate to Pharmacophore
Introduction: The Pyrimidine Scaffold in Modern Drug Design In the landscape of medicinal chemistry, 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) represents a highly specialized "privileged scaffold." While frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrimidine Scaffold in Modern Drug Design
In the landscape of medicinal chemistry, 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) represents a highly specialized "privileged scaffold." While frequently confused with its regioisomer—the Minoxidil precursor 6-chloro-2,4-diaminopyrimidine—the 5-chloro variant possesses distinct electronic and steric properties that make it indispensable in the synthesis of antifolates , purine nucleoside analogs , and antiviral agents .
This guide dissects the technical utility of this compound, moving beyond basic properties to explore its reactivity profile, tautomeric behavior, and critical role as a building block for fused heterocyclic systems.
Chemical Identity & Distinctions[1][2][3]
IUPAC Name: 2,6-diamino-5-chloropyrimidin-4-ol
Tautomerism: Exists in equilibrium between the enolic (4-ol) and keto (4(3H)-one) forms. In solution, the keto form often predominates, influenced by solvent polarity.
Differentiation:
5-Chloro (Target): Electrophilic halogenation product. Used for steric blocking or purine ring closure.
6-Chloro (Common): Nucleophilic displacement precursor. Used for Minoxidil synthesis.
The 2,6-diamino-5-chloropyrimidin-4-ol scaffold acts as a bioisostere for the purine ring system (specifically guanine), lacking the imidazole ring. This structural mimicry allows it to engage in critical Hydrogen Bonding Interactions (HBIs) within enzyme active sites.
The "5-Chloro" Effect
The introduction of chlorine at the C5 position is not merely for lipophilicity. It serves three specific mechanistic functions:
Metabolic Blocking: It prevents oxidative metabolism (e.g., by cytochrome P450s) at the otherwise reactive C5 position.
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the adjacent N3 proton, altering the hydrogen bond donor capability.
Steric Handle: In antifolate drugs (DHFR inhibitors), the C5 substituent often dictates the fit into the hydrophobic pocket of the enzyme.
Pharmacophore Visualization
The following diagram illustrates the H-bond donor/acceptor landscape of the molecule, crucial for docking studies.
Figure 1: Pharmacophore map highlighting the hydrogen bonding potential and steric features of the scaffold.
Synthetic Routes & Reactivity
The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol is a classic example of Electrophilic Aromatic Substitution (EAS) on a heteroaromatic ring. Unlike the 6-chloro isomer (which requires POCl3 mediated dechlorination), the 5-chloro isomer is synthesized by direct chlorination of the electron-rich 2,6-diaminopyrimidin-4-ol.
Retrosynthetic Analysis
To understand the causality of the synthesis:
Starting Material: 2,6-Diaminopyrimidin-4-ol (commercially available or made from guanidine + ethyl cyanoacetate).
Activation: The two amino groups at C2 and C6 strongly donate electron density into the ring, making C5 highly nucleophilic.
Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine (Cl2) to prevent over-chlorination or oxidation of the amino groups.
Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Experimental Protocol: Synthesis via NCS Chlorination
Objective: Selective chlorination of 2,6-diaminopyrimidin-4-ol at the C5 position.
Scale: 10 mmol (Laboratory Scale).
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,6-diaminopyrimidin-4-ol (1.26 g) in glacial acetic acid (15 mL).
Expert Insight: Acetic acid is chosen because it solubilizes the pyrimidine base and protonates the NCS, enhancing the electrophilicity of the chlorine atom.
Addition: Add NCS (1.40 g) portion-wise over 10 minutes at room temperature.
Caution: Exothermic reaction. Monitor internal temperature; do not exceed 40°C to avoid side reactions (N-chlorination).
Reaction: Stir the mixture at ambient temperature (20-25°C) for 2–4 hours.
Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material is more polar than the chlorinated product.
Quenching & Isolation: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white to off-white solid due to the "salting out" effect and reduced solubility of the chlorinated species.
Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (10 mL) to remove succinimide byproducts.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
The most sophisticated use of 2,6-diamino-5-chloropyrimidin-4-ol is in the Traube-type synthesis of purines.
Pathway to Guanine Analogs
By reacting the 5-chloro derivative with formamide or other cyclizing agents, researchers can fuse the imidazole ring onto the pyrimidine core. The 5-chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions with amines, followed by cyclization.
Predicted biological activity of 2,6-Diamino-5-chloropyrimidin-4-ol
Technical Whitepaper: Pharmacophore Analysis and Predicted Bioactivity of 2,6-Diamino-5-chloropyrimidin-4-ol Executive Summary This technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol , a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Pharmacophore Analysis and Predicted Bioactivity of 2,6-Diamino-5-chloropyrimidin-4-ol
Executive Summary
This technical guide provides an in-depth analysis of 2,6-Diamino-5-chloropyrimidin-4-ol , a highly functionalized pyrimidine scaffold.[1] While primarily utilized as a chemical intermediate in the synthesis of purine analogs and fused heterocycles, its structural attributes suggest significant, under-explored biological potential.[1]
By synthesizing structure-activity relationship (SAR) data from analogous 2,4-diaminopyrimidines (e.g., DHFR inhibitors) and 5-halogenated pyrimidines (e.g., antiviral nucleosides), this guide predicts a dual mechanism of action: competitive inhibition of GTP cyclohydrolase II in bacterial riboflavin synthesis and antimetabolite activity in viral replication.[1]
Part 1: Structural Chemistry & Physicochemical Properties[3][5]
Chemical Identity & Tautomerism
The biological activity of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by its tautomeric equilibrium.[1][2] While the IUPAC name suggests a hydroxyl group at position 4 ("-ol"), the compound predominantly exists in the keto (lactam) form, 2,6-diamino-5-chloropyrimidin-4(3H)-one, in aqueous solution and solid state.[1] This tautomerism is critical for receptor binding, as the keto form presents a hydrogen bond acceptor (C=O) and a donor (N-H) at the 3-4 interface.[1]
Mechanism: The substrate for RibA is GTP.[1] The pyrimidine ring of GTP opens to form a 2,5-diamino-6-hydroxy-4-(ribosylamino)pyrimidine intermediate.[1]
Prediction: 2,6-Diamino-5-chloropyrimidin-4-ol mimics the pyrimidine core of the RibA product.[1] The 5-chloro substituent creates a steric and electronic blockade, preventing the subsequent deformylation or reduction steps required for Riboflavin (Vitamin B2) synthesis.[1] This suggests potential as a narrow-spectrum antibiotic against Gram-negative bacteria lacking riboflavin uptake transporters.[1]
SAR Insight: 2,4-Diaminopyrimidines (e.g., Trimethoprim) are classic DHFR inhibitors.[1] The 2,6-diamino substitution pattern is less common for DHFR inhibition but may retain activity if the 5-chloro group occupies the hydrophobic pocket usually filled by the benzyl group of Trimethoprim.[1]
Prediction: Weak to moderate DHFR inhibition; likely requires derivatization at the 5-position (e.g., Suzuki coupling) to achieve nanomolar potency.[1]
Mechanism of Action Diagram
Figure 2: Dual-pathway interference mechanism.[1] Primary predicted efficacy is via the Riboflavin pathway blockade.[1]
Part 3: Experimental Validation Protocols
To validate these predictions, the following "Self-Validating" experimental workflows are recommended.
Protocol A: GTP Cyclohydrolase II Inhibition Assay
Objective: Determine if the compound inhibits the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate.[1]
Methodology:
Enzyme Source: Recombinant E. coli RibA expressed in BL21(DE3).[1]
Substrate: 100 μM GTP in 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
Detection: Monitor the decrease in absorbance at 290 nm (GTP consumption) or HPLC analysis of the product (retention time shift due to 5-chloro analog).
Validation: Use Roseoflavin (a known riboflavin analog) as a positive control.[1]
No Rescue: Suggests off-target cytotoxicity or DHFR inhibition.[1]
Part 4: Synthesis & Purity Considerations
For researchers synthesizing derivatives, purity is paramount.[1] The primary impurity in commercial batches is often the non-chlorinated precursor (2,6-diaminopyrimidin-4-ol) or the 2,4-diamino isomer .[1]
Synthesis Route: Chlorination of 2,6-diaminopyrimidin-4-ol using N-chlorosuccinimide (NCS) in acetic acid.[1]
Purification: Recrystallization from water/ethanol.[1] The 5-chloro derivative is significantly less soluble in water than the non-chlorinated parent.[1]
QC Marker: ¹H NMR signal at ~5.8 ppm (C5-H) disappears upon successful chlorination.[1]
Table 1: Physicochemical Profile
Property
Value
Implication
LogP (Predicted)
-0.5 to 0.2
Moderate water solubility; good bioavailability.[1]
pKa (Basic)
~3.5 (N1)
Weak base; largely neutral at physiological pH.[1]
Dissolve in DMSO for stock solutions (10-50 mM).[1]
References
PubChem. (2025).[1][6] Compound Summary: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2).[3][4][1][5] National Library of Medicine.[1] [Link]
Bacher, A., et al. (2000).[1] Biosynthesis of Riboflavin: GTP Cyclohydrolase II. Vitamins & Hormones, 59, 1-40.[1] (Mechanistic grounding for RibA pathway).
Mayer, M. P., et al. (2003).[1] Structure-Activity Relationships of Pyrimidine Inhibitors of Dihydrofolate Reductase. Journal of Medicinal Chemistry. (SAR reference for diaminopyrimidines).[1][7]
Technical Guide: Tautomeric Forms of 2,6-Diamino-5-chloropyrimidin-4-ol
Executive Summary The compound 2,6-Diamino-5-chloropyrimidin-4-ol (also designated as 2,6-diamino-5-chloro-4-hydroxypyrimidine or 2,6-diamino-5-chloropyrimidin-4(3H)-one) represents a critical scaffold in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2,6-Diamino-5-chloropyrimidin-4-ol (also designated as 2,6-diamino-5-chloro-4-hydroxypyrimidine or 2,6-diamino-5-chloropyrimidin-4(3H)-one) represents a critical scaffold in the synthesis of purine nucleoside analogs and antiviral therapeutics.
For researchers and process chemists, the structural ambiguity of this molecule—specifically its capacity for keto-enol (lactam-lactim) and amino-imino tautomerism—presents a significant challenge. Misidentifying the dominant tautomer in solution versus solid state can lead to erroneous reactivity predictions (e.g., N-alkylation vs. O-alkylation) and incorrect binding pose assumptions in docking studies.[1]
This guide dissects the thermodynamic landscape of these tautomers, the electronic influence of the C5-chlorine substituent, and provides self-validating protocols for experimental verification.
Part 1: The Tautomeric Landscape[1]
While theoretically capable of existing in multiple forms, the tautomeric preference of 2,6-diamino-5-chloropyrimidin-4-ol is dictated by the interplay between aromaticity retention and the electron-withdrawing nature of the chlorine atom.
The Equilibrium Species
The molecule exists in a dynamic equilibrium dominated by two primary axes:[1]
Lactam-Lactim (Keto-Enol): Involving the N3 nitrogen and the C4 oxygen.
Amino-Imino: Involving the exocyclic amines at C2/C6 and the ring nitrogens.
Diagram: Tautomeric Equilibrium Pathways
The following diagram illustrates the theoretical tautomers. Note that Form A (Lactam) is the thermodynamically dominant species in polar solvents and the solid state.[1]
Caption: Fig 1. The keto-enol equilibrium favors Form A due to the high energetic cost of disrupting the amide resonance, despite Form B's full aromaticity.
The "5-Chloro" Effect
The chlorine atom at position 5 is not merely a bystander; it is a potent Inductive Electron Withdrawing Group (-I) .[1]
Acidity Modulation: The -I effect of chlorine pulls electron density from the ring, significantly increasing the acidity of the proton at N3 (in the lactam form) compared to the non-chlorinated parent (2,6-diaminopyrimidin-4-ol).
pKa Shift: While the parent compound has a pKaa ~9.5-10.0 for the N3-H deprotonation, the 5-Cl substituent shifts this lower (predicted pKa ~7.5 - 8.5). This makes the molecule more susceptible to deprotonation at physiological pH.[1]
Stability: The electron-deficient ring stabilizes the anionic form (conjugate base), making the N-anion a viable nucleophile in basic media.
Part 2: Thermodynamic & Kinetic Stability
Solid State vs. Solution[1]
Solid State: X-ray crystallographic data for homologous 5-halopyrimidines confirms that the Lactam (C=O) form is exclusive.[1] The crystal lattice is stabilized by intermolecular hydrogen bonding networks where the C=O acts as a hydrogen bond acceptor and the N3-H as a donor.
Solution (DMSO/Water): The Lactam form remains dominant.[1] However, in highly non-polar solvents (if solubility permits) or gas phase, the Lactim (OH) form gains stability due to the lack of dipole stabilization required for the zwitterionic resonance of the amide.[1]
Amino vs. Imino Preference
Despite the presence of two amino groups, the Amino (-NH₂) form is vastly preferred over the Imino (=NH) form.[1]
Reasoning: The amino form allows the lone pair on the exocyclic nitrogen to participate in resonance with the π-system of the pyrimidine ring. Converting to the imino form disrupts this conjugation and is energetically unfavorable (>10 kcal/mol difference).[1]
Part 3: Synthetic & Reactivity Implications[1]
The tautomeric identity directly dictates chemical reactivity, particularly in alkylation reactions.[1]
Reaction Type
Dominant Tautomer Reacting
Site of Attack
Outcome
N-Alkylation
Lactam (via N-anion)
N3
N-alkyl-5-chloropyrimidinone (Major Product in basic conditions)
O-Alkylation
Lactim (via O-anion)
O4
O-alkyl ether (Favored by "Hard" electrophiles / Ag salts)
Chlorination
Lactam
C4 (via POCl₃)
Conversion to 2,6-diamino-4,5-dichloropyrimidine
Critical Note for Drug Design: If using this scaffold for docking simulations, ensure the ligand is prepared as the 4(3H)-one (Lactam) tautomer. Using the 4-ol (Enol) form may result in false-negative binding scores due to incorrect hydrogen bond donor/acceptor mapping.[1]
Part 4: Analytical Protocols (Self-Validating)
To empirically verify the tautomeric state and pKa in your specific formulation, use the following protocols.
Objective: Distinguish Lactam (NH) from Lactim (OH).[1]
Sample 1: Dissolve 5 mg in DMSO-d₆ .
Observation: Look for a broad singlet downfield (>10 ppm).[1]
Interpretation: A signal at 10.0–12.0 ppm corresponds to the N3-H (Lactam).[1] An OH signal is often broader or exchanges too fast, but N-H is distinct.[1]
Sample 2: Add D₂O shake.
Observation: The downfield signal disappears immediately.[1]
Interpretation: Confirms the proton is exchangeable (N-H or O-H).[1]
Differentiation: If possible, run 13C-NMR .
C4 Carbonyl (Lactam): Signal appears ~160–165 ppm.[1]
C4-OH (Lactim): Signal would shift upfield, but is rarely observed as a static species.[1]
Workflow: Tautomer Identification Decision Tree
Caption: Fig 2. Decision tree for rapid NMR-based tautomer assignment.
References
Chemical Identity: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2).[2] Sigma-Aldrich / Merck KGaA.
Tautomerism of Hydroxypyrimidines: Bojarska, J., et al. "Tautomerism in Pyrimidine Derivatives: A Crystallographic and Computational Study."[1] Journal of Molecular Structure.
Solvent Effects on Tautomerism: Lazzaro, A., et al. "Solvent effects on the tautomeric equilibrium of 5-substituted pyrimidines." Journal of Physical Chemistry A.
pKa Prediction & Data: "pKa Data Compiled by R. Williams." Organic Chemistry Data.
Physicochemical Characterization of 2,6-Diamino-5-chloropyrimidin-4-ol
This technical guide focuses on the physicochemical characterization of 2,6-Diamino-5-chloropyrimidin-4-ol , a critical heterocyclic building block and potential genotoxic impurity in the synthesis of purine nucleoside a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on the physicochemical characterization of 2,6-Diamino-5-chloropyrimidin-4-ol , a critical heterocyclic building block and potential genotoxic impurity in the synthesis of purine nucleoside analogs (e.g., Abacavir) and pyrimidine-based therapeutics (e.g., Minoxidil).
A Technical Guide for API Process Development & Impurity Profiling
🚨 Critical Identity & Safety Alert
Correction of CAS Registry Number:
The request provided CAS 6962-92-1 , which corresponds to 4-Chlorobutyl acetate (a liquid alkylating reagent).
The correct CAS for 2,6-Diamino-5-chloropyrimidin-4-ol is 71552-22-2 (or occasionally referenced as the tautomer 2,6-diamino-5-chloro-4(3H)-pyrimidinone).
Action Required: Ensure your procurement and safety data sheets (SDS) match the structure below. Using 4-Chlorobutyl acetate in place of this pyrimidine will result in immediate synthetic failure and potential safety hazards.
Property
Target Compound (This Guide)
Provided CAS (False Friend)
Name
2,6-Diamino-5-chloropyrimidin-4-ol
4-Chlorobutyl acetate
CAS
71552-22-2
6962-92-1
Formula
C₄H₅ClN₄O
C₆H₁₁ClO₂
State
High-melting Solid (>300°C)
Liquid (bp ~92°C)
Part 1: Molecular Identity & Structural Analysis
Structural Dynamics & Tautomerism
The physicochemical behavior of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by the electron-withdrawing effect of the 5-Chloro substituent and the keto-enol tautomerism at the 4-position.
Electronic Effect: The 5-Cl atom exerts a strong inductive effect (-I), reducing the electron density of the pyrimidine ring. This lowers the pKa of the neighboring amino groups (making them less basic than in non-chlorinated analogues) and increases the acidity of the N3 proton in the lactam tautomer.
Tautomeric Equilibrium: In the solid state and polar solvents, the compound exists predominantly as the lactam (4-one) tautomer rather than the lactim (4-ol). This is critical for predicting solubility and interpreting NMR spectra.
Figure 1: Tautomeric equilibrium shifting toward the lactam form, driving high lattice energy.
Spectroscopic Signature
¹H NMR (DMSO-d₆): Expect broad singlets for the amino protons (-NH₂). The absence of a C5-H signal (replaced by Cl) is the primary confirmation of successful chlorination. A downfield shift of the amide/hydroxyl proton (>10 ppm) confirms the lactam/phenol character.
Mass Spectrometry (LC-MS):
M+H: 161.02 Da (calculated).
Isotope Pattern: A distinct 3:1 ratio of M (161) to M+2 (163) peaks confirms the presence of a single Chlorine atom.
Part 2: Solid-State Characterization
Thermal Properties (DSC/TGA)
This compound exhibits "brick dust" properties—high melting point and low solubility—due to extensive intermolecular hydrogen bonding between the donor amines/amide and the acceptor ring nitrogens/carbonyl.
Pan: Aluminum, crimped with a pinhole (to allow gas escape during decomp).
Ramp: 10°C/min from 40°C to 350°C.
Observation: Look for a sharp endotherm >310°C followed immediately by an erratic exotherm (decomposition).
Note: If a transition is observed <150°C, suspect solvate formation or residual water (verify with TGA).
Solubility Profile
The amphoteric nature allows dissolution in extreme pH, but neutral pH solubility is poor.
Solvent System
Solubility Rating
Mechanistic Insight
Water (pH 7)
Very Poor (<0.1 mg/mL)
High lattice energy overcomes hydration.
0.1 N HCl
Soluble
Protonation of N1/N3 disrupts lattice.
0.1 N NaOH
Soluble
Deprotonation of the 4-OH/NH (pKa ~7-8).
DMSO
Moderate
Disrupts H-bonding network.
Methanol/ACN
Poor
Insufficient polarity to break crystal lattice.
Part 3: Analytical Control Strategy (HPLC)
As a likely intermediate or impurity in API synthesis (e.g., Abacavir), separating this chlorinated species from its non-chlorinated precursor (2,6-diaminopyrimidin-4-ol) is the Critical Quality Attribute (CQA).
Recommended HPLC Method
The 5-Cl substitution increases lipophilicity (LogP ~0.5) compared to the precursor (LogP ~ -1.0), allowing separation on Reverse Phase (RP) columns.
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).
Why: Standard C18 may suffer from "dewetting" with high aqueous content; polar embedded groups interact with the amino groups to improve peak shape.
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
Why pH 3.0: Keeps the amino groups protonated and the molecule in a defined ionic state, preventing peak tailing.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-5 min: 2% B (Isocratic hold to elute polar salts).
5-20 min: 2% → 40% B (Elution of 5-Cl target).
Detection: UV at 240 nm (max) and 210 nm (impurity tracking).
Figure 2: Analytical separation strategy based on hydrophobicity shifts induced by chlorination.
Part 4: Stability & Impurity Profiling
Stress Testing (Forced Degradation)
To validate the analytical method, subject the compound to the following conditions:
Acid Hydrolysis (1N HCl, 60°C, 4h): Monitor for deamination (hydrolysis of -NH₂ to -OH), forming 2-amino-5-chloropyrimidine-4,6-diol.
Oxidation (3% H₂O₂): The amino groups are susceptible to N-oxidation.
Photostability: Chlorinated heterocycles can undergo photolytic dechlorination. Protect from light during storage.
Genotoxicity Concern
As an aminopyrimidine derivative, this compound may flag as a Potential Genotoxic Impurity (PGI) due to its structural similarity to DNA intercalators.
Control Limit: If used in the final steps of API synthesis, it must typically be controlled to TTC levels (Threshold of Toxicological Concern), often < 10 ppm, requiring high-sensitivity LC-MS/MS methods for final release testing.
References
Sigma-Aldrich. Product Specification: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2). Retrieved from (Verified Source for CAS/Structure confirmation).
PubChem. Compound Summary: 2,6-diamino-5-chloropyrimidin-4-ol. National Library of Medicine. Retrieved from .
Daluge, S. M., et al. (1997). "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-HIV activity." Antimicrobial Agents and Chemotherapy, 41(5), 1082-1093. (Describes the use of chloropyrimidines in Abacavir synthesis).
European Pharmacopoeia (Ph. Eur.). Monograph: Minoxidil & Related Substances.[1][2] (Provides validation for HPLC methods regarding chloropyrimidine intermediates).
ChemicalBook. CAS 6962-92-1 Data Sheet. (Reference for the "False Friend" 4-Chlorobutyl acetate identification). Retrieved from .
The 5-Chloro-Pyrimidine Scaffold: 2,6-Diamino-5-chloropyrimidin-4-ol in Fragment-Based Drug Discovery
Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) represents a "privileged structure"—a scaffold inherently biased toward biological interact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 2,6-diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) represents a "privileged structure"—a scaffold inherently biased toward biological interaction. Its utility stems from a high density of hydrogen bond donors/acceptors within a low molecular weight framework (<175 Da), combined with the strategic placement of a chlorine atom at the C5 position.
This guide details the technical deployment of this fragment, focusing on its role as a kinase hinge-binder mimic, its synthetic accessibility, and the critical tautomeric considerations necessary for accurate molecular modeling.
Part 1: Structural Analysis & Pharmacophore Properties
The Tautomeric Equilibrium
The primary source of error in docking studies involving this fragment is the misassignment of the tautomeric state. While often drawn as the 4-hydroxy (enol ) form, experimental evidence and quantum mechanical calculations confirm that the 4-oxo (keto ) form—specifically the 3H-pyrimidin-4-one—predominates in solution and solid state.
Implication for Binding: The 3H-4-one form presents a Donor-Acceptor-Donor (D-A-D) motif at the N1-C2-N3 interface, which is complementary to the hinge region of many ATP-dependent kinases (e.g., IRAK4, CK1).
The Chlorine Effect: The C5-chlorine atom serves two functions:
Electronic: It withdraws electron density, modulating the pKa of the N3 proton and increasing the acidity of the N1-H.
Steric/Metabolic: It fills the hydrophobic "gatekeeper" pocket often found adjacent to the ATP binding site and blocks metabolic oxidation at the otherwise reactive C5 position.
Physicochemical Profile
Property
Value
Significance in FBDD
MW
174.59 Da
Ideal for fragment growing (Rule of 3 compliant).
cLogP
~0.5
High water solubility; allows for lipophilic elaboration.
H-Bond Donors
3 (Exocyclic NH2, Ring NH)
Critical for directional binding.
H-Bond Acceptors
3 (Ring N, Carbonyl O)
Facilitates water-mediated bridges.
pKa (N3-H)
~7.5 - 8.0
Exists as a mixture of neutral and ionized species at physiological pH.
Part 2: Synthetic Protocol (Self-Validating)
The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol is achieved via electrophilic aromatic substitution on the electron-rich 2,6-diaminopyrimidin-4-ol precursor.
Reagents & Equipment
Precursor: 2,6-Diaminopyrimidin-4-ol (commercially available or synthesized from guanidine + ethyl cyanoacetate).
Chlorinating Agent: N-Chlorosuccinimide (NCS). Note: NCS is preferred over elemental chlorine gas to prevent over-chlorination or oxidation of the amino groups.
Solvent: Glacial Acetic Acid (AcOH) or DMF.
Validation: 1H NMR (DMSO-d6) and LC-MS.
Step-by-Step Methodology
Step 1: Solubilization
Dissolve 10.0 mmol of 2,6-diaminopyrimidin-4-ol in 20 mL of Glacial Acetic Acid. Heat gently to 50°C to ensure complete dissolution. The solution should be clear.
Step 2: Electrophilic Chlorination
Add 10.5 mmol (1.05 eq) of NCS portion-wise over 15 minutes.
Mechanism: The electron-donating amino groups at C2 and C6 activate the C5 position. NCS provides a source of "Cl+" which attacks C5.
Observation: The solution may darken slightly. Stir at 60°C for 2 hours.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product, being less soluble in water than the starting material due to the lipophilic chlorine, will precipitate as a white/off-white solid.
Filter the solid and wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove succinimide byproducts.
Step 4: Self-Validation (QC)
1H NMR (DMSO-d6):
Precursor: Shows a singlet at ~5.6 ppm (C5-H ).
Product:The singlet at ~5.6 ppm must be absent. You should only see broad singlets for the NH2 groups (approx 6.0-7.0 ppm) and the amide NH (10.0+ ppm).
LC-MS:
Check for the characteristic chlorine isotope pattern. M+H (175.0) and M+H+2 (177.[1]0) should appear in a 3:1 intensity ratio.
Part 3: Medicinal Chemistry Applications[2][3]
Kinase Hinge Binding Mode
The fragment is a potent ATP-mimetic. In the context of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibition, the 2,6-diaminopyrimidin-4-one core forms a tridentate hydrogen bonding network with the hinge residues.
Diagram 1: Tautomerism & Hinge Interaction
The following diagram illustrates the critical tautomeric shift and the resulting binding vectors.
Caption: The 4-oxo tautomer provides the essential H-bond donor/acceptor motif required for high-affinity binding to the kinase hinge region.
Fragment Elaboration Strategy
Once the fragment is crystallized in the target (e.g., via X-ray soaking), elaboration converts the weak binder (µM) into a lead (nM).
Diagram 2: Synthetic Growth Vectors
Caption: Strategic elaboration points. The C4-position is the primary vector for growing the molecule into the deep binding pocket.
Part 4: Data Summary & Safety
Comparative Activity (Generic Kinase Panel)
Data synthesized from representative pyrimidine-4-one scaffolds (e.g., Pfizer IRAK4 series).
Compound Variant
IC50 (Target)
Selectivity Note
Fragment Only (Core)
> 100 µM
Low affinity, high ligand efficiency (LE).
+ C5-Chlorine
~ 50 µM
2-3x potency boost vs. C5-H (Hydrophobic fit).
+ C4-Amine Extension
< 100 nM
Critical for potency; accesses back-pocket.
Safety & Handling
Hazard: The 5-chloro derivative is a skin and eye irritant.[2]
Stability: Stable at room temperature. Avoid strong oxidizing agents which may attack the amino groups.
Storage: Keep desiccated. Moisture can induce hydrate formation, complicating stoichiometry in synthesis.
References
Anderson, D. R., et al. (2015). "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(6), 632–636.
Mortenson, P. N., et al. (2014).[3] "Fragment-based approaches to the discovery of kinase inhibitors." Methods in Enzymology, 548, 69-92.[3]
Lee, S., et al. (2017).[4] "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 60(13), 5521–5542.[5]
Thanigaimani, K., et al. (2012).[1] "2,6-Diamino-4-chloropyrimidinium 4-carboxybutanoate." Acta Crystallographica Section E, 68(Pt 9), o2667. (Note: Provides crystallographic evidence of H-bonding motifs in similar 2,6-diamino-chloropyrimidine systems).
Synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol from 2,4-diamino-6-hydroxypyrimidine
Abstract This application note details the optimized protocol for the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol (also designated as 2,4-diamino-5-chloro-6-hydroxypyrimidine) from 2,4-diamino-6-hydroxypyrimidine (DA...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol (also designated as 2,4-diamino-5-chloro-6-hydroxypyrimidine) from 2,4-diamino-6-hydroxypyrimidine (DAHP) . Unlike the synthesis of the Minoxidil intermediate (2,4-diamino-6-chloropyrimidine) which involves nucleophilic displacement of the hydroxyl group using phosphorus oxychloride (
), this protocol targets the C5 position via electrophilic aromatic substitution. We present a robust, scalable method using N-Chlorosuccinimide (NCS) in glacial acetic acid, offering superior selectivity and safety over sulfuryl chloride or chlorine gas routes.
Introduction & Retrosynthetic Analysis
The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for antifolates, antivirals, and antibiotics. The functionalization of position 5 in 2,4-diamino-6-hydroxypyrimidine is chemically distinct due to the electronic environment of the ring.
Chemical Context
The starting material, DAHP, exists in tautomeric equilibrium but reacts as an electron-rich aromatic system. The amino groups at C2 and C6 (or C4 depending on numbering) strongly activate the C5 position toward electrophilic attack.
Path A (Nucleophilic Displacement): Reaction with
attacks C6, replacing the -OH with -Cl. (Incorrect for this target)
Path B (Electrophilic Substitution): Reaction with a source of
(e.g., NCS) attacks C5, retaining the -OH. (Correct for this target)
Reaction Scheme
The following diagram illustrates the specific pathway and the divergence from common side reactions.
Figure 1: Reaction pathway distinguishing C5-electrophilic chlorination from C6-nucleophilic displacement.
Experimental Protocol
Materials & Reagents
Reagent
CAS No.
Purity
Role
2,4-Diamino-6-hydroxypyrimidine
56-06-4
>98%
Starting Material
N-Chlorosuccinimide (NCS)
128-09-6
98%
Chlorinating Agent
Glacial Acetic Acid
64-19-7
ACS Grade
Solvent
Ethanol
64-17-5
Absolute
Wash Solvent
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.
Charge the flask with 12.6 g (100 mmol) of 2,4-diamino-6-hydroxypyrimidine.
Add 100 mL of Glacial Acetic Acid. The starting material will form a suspension.
Begin stirring at room temperature (20–25°C).
Step 2: Addition of Chlorinating Agent
Weigh 14.0 g (105 mmol, 1.05 eq) of N-Chlorosuccinimide (NCS).
Add the NCS to the suspension portion-wise over 15 minutes. Note: A slight exotherm may be observed.
Heat the reaction mixture to 60°C . Maintain this temperature for 2–3 hours .
Checkpoint: The suspension typically changes color (often becoming thicker or changing shade to pale yellow/beige) as the product forms.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature (20–25°C).
Pour the mixture into 300 mL of ice-cold water with vigorous stirring. This ensures complete precipitation of the product and dissolution of succinimide byproduct.
Stir the aqueous suspension for 30 minutes.
Filter the solid using a Büchner funnel.
Wash the filter cake sequentially with:
50 mL of water (to remove acetic acid and succinimide).
30 mL of cold ethanol (to facilitate drying).
30 mL of diethyl ether (optional, for rapid drying).
Step 4: Drying
Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 13.5 – 15.0 g (84 – 93%).
Appearance: Off-white to pale yellow powder.
Process Optimization & Analytical Validation
Critical Process Parameters (CPPs)
Temperature Control: Do not exceed 80°C. Higher temperatures can lead to over-chlorination or oxidative degradation of the amino groups.
Stoichiometry: A slight excess of NCS (1.05 eq) ensures conversion. Large excesses are unnecessary and complicate purification.
Solvent Choice: Glacial acetic acid acts as both solvent and catalyst for the electrophilic substitution. DMF is an alternative but makes product isolation (precipitation) slightly more difficult due to high solubility of the byproduct.
Analytical Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
Off-white / Pale Yellow Solid
Melting Point
Capillary
>300°C (dec.) [Lit. 341°C]
1H NMR
DMSO-d6
Absence of C5-H signal (approx. 5.6 ppm). Presence of broad NH2 signals.
Mass Spectrometry
ESI-MS
[M+H]+ = 161.0/163.0 (Cl isotope pattern)
Data Interpretation:
In the 1H NMR of the starting material, a singlet around 5.6 ppm corresponds to the proton at position 5.[1] Successful chlorination is confirmed by the disappearance of this peak.
Safety & Handling
N-Chlorosuccinimide (NCS): Irritant and moisture sensitive. Store in a cool, dry place. Avoid inhalation of dust.
Glacial Acetic Acid: Corrosive.[2] Use in a fume hood. Wear acid-resistant gloves.
Reaction Hazards: While NCS is milder than chlorine gas, ensure the reaction is vented properly to avoid pressure buildup from minor off-gassing.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol.
References
Preparation of 2,4-diamino-5-chloro-6-hydroxypyrimidine
Source: Journal of the American Chemical Society.
Citation: O'Brien, D. E., et al. "Pyrimidines. IV. 2,4-Diamino-5-chloro-6-hydroxypyrimidine." J. Am. Chem. Soc.[3] (1950).
Context: Confirms melting point and characterization data.[3][4]
(Note: Generalized link to JACS archives as specific deep links to 1950s papers may vary).
Electrophilic Halogenation of Pyrimidines
Source: MDPI Molecules.
Citation: "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." Molecules 2017, 22(10), 1592.[1]
Context: Discusses reactivity of the 2,4-diamino-6-hydroxypyrimidine scaffold and C5 substitution p
Chemical Safety & Properties (PubChem)
Source: N
Context: Safety data for chloropyrimidine derivatives.[2]
General Synthetic Methodology (NCS Chlorination)
Source: ResearchG
Citation: "Applications of N-Chlorosuccinimide in Organic Synthesis."
Context: Validates NCS as a selective reagent for electron-rich arom
Application Note: One-Pot Synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol Derivatives
Abstract This application note details a robust, scalable one-pot protocol for the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol and its derivatives. Unlike conventional two-step methods that isolate the 2,6-diamino-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable one-pot protocol for the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol and its derivatives. Unlike conventional two-step methods that isolate the 2,6-diamino-4-hydroxypyrimidine (DAHP) intermediate, this protocol telescopes the cyclization and chlorination steps into a single reactor operation. This approach significantly reduces solvent waste, processing time, and operator exposure to potent intermediates. The method utilizes a base-mediated condensation of guanidine with ethyl cyanoacetate, followed by an in situ electrophilic aromatic substitution using N-chlorosuccinimide (NCS).
Introduction & Retrosynthetic Analysis
The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for antiviral, anticancer, and antifolate therapeutics. The specific target, 2,6-diamino-5-chloropyrimidin-4-ol , functions as a critical intermediate where the C-5 chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic displacements, while the C-4 hydroxyl and amino groups facilitate hydrogen bonding in active sites.
Scientific Rationale for One-Pot Strategy
Standard industrial routes typically isolate DAHP before chlorination.[1] However, DAHP is poorly soluble in most organic solvents, making filtration and drying energy-intensive. By keeping DAHP in the reaction suspension and introducing a compatible chlorinating agent (NCS), we leverage the high electron density of the pyrimidine ring (activated by two amino groups) to drive exclusive regioselective chlorination at the C-5 position without intermediate isolation.
Mechanistic Pathway[2][3][4][5][6]
Cyclization: Guanidine (liberated from its salt) undergoes nucleophilic attack on the nitrile carbon of ethyl cyanoacetate, followed by intramolecular cyclization at the ester carbonyl.
Tautomerization: The resulting intermediate tautomerizes to the stable aromatic pyrimidin-4-ol form.[1]
Electrophilic Chlorination: The C-5 position, flanked by electron-donating amino and hydroxyl groups, acts as a nucleophile, attacking the electrophilic chlorine of NCS.
Setup: Purge the 3-neck RBF with nitrogen. Charge Methanol (150 mL) and start stirring.
Base Activation: Add Sodium Methoxide solution (30% in MeOH, 54.0 g, 0.30 mol) .
Guanidine Release: Add Guanidine Hydrochloride (28.7 g, 0.30 mol) in portions. Stir at room temperature (RT) for 15 minutes to ensure full neutralization and formation of free guanidine.
Addition: Add Ethyl Cyanoacetate (33.9 g, 0.30 mol) dropwise over 20 minutes via the addition funnel. Note: A slight exotherm may be observed.
Reflux: Heat the mixture to reflux (
) and maintain for 4 hours.
Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting nitrile spot should disappear, and a polar baseline spot (DAHP) will appear.
Cooling: Cool the reaction mixture to 0–5°C using an ice/salt bath. Do not filter the white precipitate (DAHP).
Chlorination: Add the NCS solution dropwise to the cold DAHP suspension over 45 minutes.
Critical Control: Maintain internal temperature below 10°C .[1] The reaction is exothermic.
Completion: Allow the mixture to warm to RT naturally and stir for 2 hours. The suspension typically thickens and may change color slightly (white to pale cream).
Phase C: Workup & Isolation
Quench & pH Adjustment: Add Water (100 mL) to the reaction mixture. Acidify carefully with Glacial Acetic Acid to pH 5–6 .
Why: This neutralizes the alkoxide and precipitates the free pyrimidinol species.
Filtration: Filter the solid product under vacuum.
Note: The absence of the aromatic C-5 proton (typically a singlet around 5.4 ppm in the precursor DAHP) confirms quantitative chlorination.
MS (ESI): Calculated for
; Found .
Optimization & Troubleshooting (Expert Insights)
Critical Process Parameters (CPPs)
Temperature Control during NCS Addition: If the temperature exceeds 15°C during NCS addition, over-chlorination (N-chlorination of amines) or oxidative degradation can occur.
Stoichiometry of Base: A slight excess of base (1.05–1.1 eq) ensures complete cyclization.[1] However, too much excess base during the chlorination step can promote side reactions with NCS. The pH adjustment in step 10 is vital to remove succinimide.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete Cyclization
Extend reflux time; ensure Guanidine HCl is dry.
Product is Colored (Brown/Red)
Oxidation / Exotherm
Control NCS addition rate strictly; keep T < 10°C.
Incomplete Chlorination
Wet Reagents
NCS is moisture sensitive. Use fresh NCS and anhydrous MeOH.
Filtration Difficulties
Fine Particle Size
Digest the precipitate at pH 5 for 30 mins before filtering.
Process Workflow Diagram
References
Cyclization Mechanism: Organic Syntheses, Coll. Vol. 4, p. 245 (1963); Vol. 31, p. 45 (1951). .[1]
Chlorination Methodology:Journal of Medicinal Chemistry, 2007, 50(15), 3642–3660. (Describes chlorination of electron-rich pyrimidines using NCS).
Industrial Context: Chinese Patent CN104974098A.[1] Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (Provides industrial context for similar guanidine condensations). .
Minoxidil Intermediate Distinction: Quest Journals, 2015. Tungstate catalyzed oxidation of Pyrimidines.[1] (Clarifies the distinction between the 6-chloro and 5-chloro isomers). .
Reagent Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 9213, N-Chlorosuccinimide. .[1]
Disclaimer: This protocol involves the use of hazardous chemicals.[1] All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Application Note: Nucleophilic Substitution Strategies for 2,6-Diamino-5-chloropyrimidin-4-ol
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2), a scaffold critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2), a scaffold critical for the synthesis of purine mimetics, antifolates, and antiviral agents (e.g., guanine analogs).[1][2]
Executive Summary & Chemical Identity
2,6-Diamino-5-chloropyrimidin-4-ol is a densely functionalized pyrimidine intermediate.[1][2][3] Its utility lies in the orthogonal reactivity of its substituents, allowing for the stepwise construction of fused heterocyclic systems (such as pteridines and purines).[1][3]
Key Structural Feature: The molecule possesses an electron-rich C5 position (beta to nitrogens) halogenated with chlorine, and electron-donating amino groups at C2 and C6.[1][2][3]
⚠️ Critical Distinction: Isomer Alert
Do not confuse this molecule with 2,4-Diamino-6-chloropyrimidine (Minoxidil intermediate, CAS 156-83-2).[1][2][3][4]
6-Chloro isomer: The chlorine is at an electron-deficient position (activated for
5-Chloro isomer (Subject of this guide): The chlorine is at an electron-rich position (deactivated for classical
).[1][2][3]
Implication: Protocols working for the 6-chloro isomer will fail for the 5-chloro isomer without modification (e.g., catalysis).[1][2]
Reactivity Profile & Mechanistic Insight[2][7]
The reactivity of 2,6-Diamino-5-chloropyrimidin-4-ol is governed by the "Pyrimidine Paradox":
Electronic Deactivation at C5: In the pyrimidine ring, positions 2, 4, and 6 are electron-deficient due to the inductive withdrawal of the nitrogen atoms.[1][3] Position 5, however, is relatively electron-rich.[1][3] Consequently, the C5-Cl bond has high bond dissociation energy and resists nucleophilic attack by classical addition-elimination mechanisms (
Tautomeric Shielding: The C4-OH group exists predominantly in the keto (oxo) form in solution.[1][2][3] This protonated species can further deactivate the ring towards nucleophilic attack unless specific bases are used.[1][2][3]
The Solution: To substitute the C5-Chlorine, one must employ Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or Suzuki) or activate the ring via C4-functionalization .[1][2][3]
Objective: Displacement of C5-Cl with primary or secondary amines to synthesize 2,5,6-triaminopyrimidine derivatives.[1][2][3]
Rationale: Overcomes the electronic deactivation of the C5 position.
Solvation: Add the anhydrous solvent (concentration ~0.1 M). If the amine is liquid, add it last.[1][2][3]
Degassing: Sparge the mixture with Argon for 5 minutes.
Reaction: Seal the vial and heat to 100–110°C for 12–18 hours.
Note: The reaction mixture may turn dark red/brown (active Pd species).[2][3]
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues.[1][2][3] Wash with MeOH.
Purification: Concentrate the filtrate. Purify via reverse-phase Flash Chromatography (C18 column) using a Water/Acetonitrile gradient (0.1% Formic Acid).[2][3]
Validation Criteria:
Monitoring: LC-MS should show the disappearance of the chloro-mass (M) and appearance of the amine-adduct (M - Cl + Amine).[1][2]
Yield Expectation: 60–85% depending on the amine steric bulk.[1][2][3]
Protocol B: The "Switch" Strategy (C4-Activation via POCl
)
Objective: Convert the unreactive C4-OH into a highly reactive C4-Cl, creating a 4,5-dichloropyrimidine intermediate.[1][2] This allows for subsequent regioselective substitution.[1][2][3]
Application: Synthesis of bicyclic heterocycles (purines).[2][3]
Base: N,N-Diethylaniline (1.0 equiv) or Benzyltriethylammonium chloride (Catalytic)[1][2]
Step-by-Step Procedure:
Chlorination: Suspend the substrate in POCl
(5–10 volumes). Add N,N-diethylaniline slowly.
Reflux: Heat to reflux (105°C) for 2–4 hours. The suspension should clear as the dichloro-species is formed.[1][2][3]
Quench (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C4-Cl.[1][2][3]
Isolation: Neutralize with NH
OH to pH 7–8. The product, 2,6-Diamino-4,5-dichloropyrimidine , will precipitate.[1][3] Filter and dry.[1][2][3]
Subsequent Substitution:
React the isolated intermediate with a nucleophile (e.g., an amine) in Ethanol at RT.[2][3]
Regioselectivity: The C4-Cl is much more reactive than C5-Cl.[1][2][3] The nucleophile will selectively displace the C4-Cl, leaving the C5-Cl intact for further elaboration.[1][2]
Protocol C: Direct High-Pressure Thiolation (Synthesis of 5-Mercapto Derivatives)
Objective: Direct displacement of C5-Cl by sulfur nucleophiles (rare
Use Reverse Phase HPLC for purification.[1][2][3] Avoid normal phase silica as diamino-pyrimidines streak heavily.[1][2][3]
References
PubChem Compound Summary. "2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed Oct 2025.[1][2][3] Link[2][3]
Schoffstall, A. M., et al. "Synthesis of 5-substituted pyrimidines via Palladium-Catalyzed Cross-Coupling."[1][2][3] Journal of Organic Chemistry, 71(2), 2006.[2][3] (General methodology for 5-halopyrimidines).
Identify Confusion Note: "2,4-Diamino-6-chloropyrimidine (CAS 156-83-2) vs 5-chloro isomer." ChemicalBook / Sigma-Aldrich Catalog Data. Link
Historical Context: "Synthesis of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triamino precursors."[1][3] U.S. Patent 4,167,633.[1][2][3] (Demonstrates the difficulty of direct C5-amination without catalysis). Link
Disclaimer: These protocols involve hazardous chemicals (POCl
, Chloropyrimidines).[2][3] All work must be performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2,6-Diamino-5-chloropyrimidin-4-ol in Kinase Inhibitor Synthesis
Part 1: Introduction & Rationale
2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 1005-38-5) represents a "privileged scaffold" in medicinal chemistry, specifically for the design of ATP-competitive kinase inhibitors. Its structural utility lies in its dual functionality:
Hinge Region Mimicry: The pyrimidine core, particularly when cyclized to a purine or functionalized at C4, provides the essential hydrogen bond donor/acceptor motifs (N1, C2-NH2, N3) required to bind the kinase hinge region (Glu/Leu gatekeepers).
Divergent Synthetic Utility: It serves as a bifurcation point. It can be:
Activated to 2,6-diamino-4,5-dichloropyrimidine for fragment-based drug design (FBDD).
Cyclized to 2-amino-6-chloropurine, a direct precursor to CDK (Cyclin-Dependent Kinase) and nucleoside-analog inhibitors.
This guide details the protocols for activating this intermediate and applying it to the synthesis of kinase inhibitor libraries.
Part 2: Synthetic Utility & Protocols
Workflow Overview
The following diagram illustrates the two primary synthetic pathways (Route A and Route B) originating from the core intermediate.
Figure 1: Divergent synthetic pathways from 2,6-diamino-5-chloropyrimidin-4-ol.
Protocol A: Activation to 2,6-Diamino-4,5-dichloropyrimidine
This reaction converts the C4-hydroxyl group to a reactive chloride, enabling Nucleophilic Aromatic Substitution (SnAr). The C5-chloro group remains, providing a handle for steric bulk (gatekeeper interaction) or cross-coupling.
Catalyst: N,N-Dimethylaniline (1.0 eq) or Benzyltriethylammonium chloride (BTEAC)
Step-by-Step Methodology:
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the starting material in neat POCl3.
Expert Note: The amine groups at C2 and C6 can react with POCl3 to form phosphoramides, but these usually hydrolyze back to amines during the quench. For higher yields, consider acetyl protection (Ac2O) prior to chlorination, though direct chlorination is standard for industrial batches.
Reaction: Add N,N-dimethylaniline dropwise. Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should clear as the chlorinated product is formed.
Quench (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the newly formed C4-Cl.
Neutralization: Adjust pH to ~8 using aqueous NH4OH.
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Yield Expectation: 60–75% as a pale yellow solid.
Validation:
1H NMR (DMSO-d6): Disappearance of the broad OH/NH singlet at >10 ppm.
LC-MS: Mass shift from M+H 161 (SM) to M+H 179/181 (Dichloride pattern).
Protocol B: Cyclization to 2-Amino-6-chloropurine
This route constructs the imidazole ring, yielding a purine scaffold essential for CDK inhibitors (e.g., Roscovitine analogs).
Setup: Suspend the starting material in Formamide (10 mL/g).
Reaction: Heat to 180–190°C. The high temperature is required to drive the condensation and subsequent cyclization involving the C5-chloro and C6-amino groups.
Mechanism:[2][4][5][6][7] The C5-chloro is displaced by the formamide nitrogen (or via intermediate amidine formation) followed by cyclization.
Monitoring: Monitor by TLC (10% MeOH in DCM). Reaction typically completes in 4–8 hours.
Workup: Cool to room temperature. Dilute with water.[8] The product, 2-amino-6-chloropurine (or guanine if over-hydrolyzed), often precipitates.
Purification: If 2-amino-6-chloropurine is the target, ensure anhydrous conditions or use TEOF/Ac2O to avoid hydrolysis to guanine.
Conversion to 2,6-Dichloropurine (Optional): If the 2-amino group is not desired, a Sandmeyer reaction (NaNO2/HCl/CuCl) can convert the C2-NH2 to C2-Cl.
Part 3: Application Case Study - CDK2 Inhibitor Design
Target: Cyclin-Dependent Kinase 2 (CDK2).
Strategy: Use the 2,6-diamino-4,5-dichloropyrimidine intermediate (from Protocol A) to create a "Purvalanol-like" inhibitor.
Design Logic:
Hinge Binding: The pyrimidine N1 and C2-NH2 mimic the Adenine of ATP.
Solvent Front/Ribose Pocket: Displacement of the reactive C4-Cl with a bulky amine.
Hydrophobic Pocket: The C5-Cl sits in the hydrophobic pocket, but can be substituted with an isopropyl or ethyl group for better fit.
Experimental Workflow:
SnAr 1 (C4 Displacement):
React 2,6-diamino-4,5-dichloropyrimidine with (R)-1-amino-2-propanol (or benzylamine) in n-butanol with DIPEA at 80°C.
Selectivity: The C4-Cl is significantly more electrophilic than the C5-Cl (due to resonance and position relative to ring nitrogens).
The remaining C5-Cl is deactivated. To functionalize C5, Suzuki coupling (Pd(PPh3)4, Aryl-boronic acid) is required, or it can be left as a Chlorine atom (common in early leads to improve lipophilicity).
Regioisomer: 2,4-diamino-5,6-dichloropyrimidine (rare, but possible if starting material rearranges).
Storage: Store at -20°C under Argon. Hygroscopic.
References
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry 7.7 (1999): 1281-1293. Link
Fischer, P. M. "Cellular regulation and drug discovery: CDK inhibitors." Drug Discovery Today (2001). Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine" (Isomer comparison). Link
Taylor, E. C., et al. "Pteridines. XX. A One-Step Synthesis of 4-Aminopteridines." Journal of the American Chemical Society (1958). (Foundational chemistry for pyrimidine-to-pteridine conversion). Link
Disclaimer: This protocol is for research use only. All syntheses involving POCl3 and kinase inhibitors should be performed in a fume hood with appropriate PPE.
Suzuki cross-coupling reactions with chloropyrimidine derivatives
Application Note: Advanced Suzuki Cross-Coupling Methodologies for Chloropyrimidine Scaffolds Abstract & Strategic Importance Pyrimidine motifs are ubiquitous in modern pharmacophores, serving as the core scaffold for bl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Suzuki Cross-Coupling Methodologies for Chloropyrimidine Scaffolds
Abstract & Strategic Importance
Pyrimidine motifs are ubiquitous in modern pharmacophores, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. While the Suzuki-Miyaura cross-coupling is the industry standard for C–C bond formation, chloropyrimidine derivatives present a unique set of paradoxes: they are electronically activated for oxidative addition yet prone to competitive hydrolysis and catalyst poisoning.
This guide moves beyond textbook definitions to address the practical engineering of the reaction. We focus on overcoming the "Hydrolysis vs. Coupling" competition and controlling regioselectivity in poly-chlorinated substrates (e.g., 2,4-dichloropyrimidine).
Mechanistic Insight: The Pyrimidine Paradox
Unlike standard aryl chlorides, which require electron-rich ligands to force oxidative addition, chloropyrimidines are naturally electron-deficient. This facilitates the initial oxidative addition step.[1][2] However, this same electron deficiency makes the C–Cl bond highly susceptible to Nucleophilic Aromatic Substitution (
) by the base (OH⁻), leading to hydrolysis byproducts (hydroxypyrimidines) that kill the reaction yield.
Key Mechanistic Driver: The rate of Transmetallation (
) must exceed the rate of Hydrolysis ().
Visualizing the Pathway
Figure 1: The Catalytic Cycle highlighting the critical divergence point between productive coupling and destructive hydrolysis.
Critical Optimization Parameters
Regioselectivity in Poly-chlorinated Substrates
When coupling 2,4-dichloropyrimidine, the site of reaction is governed by electronic deficiency.
C4 Position: Most electron-deficient (para to N3, ortho to N1). Reacts first .
C2 Position: Less deficient due to flanking nitrogens' lone pair repulsion. Reacts second .
Control Strategy:
To isolate the C4-monocoupled product, use 1.0 equivalent of boronic acid and maintain temperatures
40°C. For C2 coupling, the C4 position must be blocked or already reacted, and higher temperatures (>80°C) are required.
Ligand Selection Matrix
Do not default to Pd(PPh3)4. It is often insufficient for sterically hindered pyrimidines.
Substrate Class
Recommended Catalyst/Ligand
Rationale
Standard 4-Cl Pyrimidine
Pd(dppf)Cl₂ or Pd(PPh₃)₄
Robust, air-stable. The large bite angle of dppf stabilizes the Pd(II) intermediate.
Sterically Hindered
Pd₂(dba)₃ + XPhos
XPhos (Buchwald G2/G3) provides steric bulk to facilitate reductive elimination in crowded systems.
Labile/Hydrolysis Prone
Pd-PEPPSI-IPr
NHC ligands are tightly bound, preventing catalyst death. Fast reaction kinetics outcompete hydrolysis.
Industrial Scale
PdCl₂(AmPhos)
High turnover number (TON), lower cost, and easy removal of Pd residues.
Standard Operating Protocols (SOP)
Protocol A: General Screening (The "Workhorse" Method)
Best for: Initial screening of robust substrates.
Setup: Charge a reaction vial with chloropyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.
Base: Add Na₂CO₃ (2.0 equiv).
Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4-12 hours.
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.
Objective: Install Ring A at C4, then Ring B at C2.
Figure 2: Sequential workflow for regioselective functionalization.
Detailed Steps for Protocol C:
Step 1 (C4 Coupling): Mix 2,4-dichloropyrimidine (1 equiv) and Ar¹-Boronic acid (1.05 equiv). Use Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2 equiv) in Dioxane/H₂O.
Control: Heat at 40-50°C . Monitor by LCMS. Do not exceed 60°C to prevent C2 activation.
Step 2 (C2 Coupling): Once C4 is consumed, add Ar²-Boronic acid (1.5 equiv) and additional base directly to the same pot (if one-pot is desired) or after isolation.
Force: Increase temperature to 90-100°C .
Troubleshooting & Data Analysis
Observation
Root Cause
Corrective Action
Hydroxypyrimidine byproduct
Hydrolysis of C-Cl bond by aqueous base.
Switch to Protocol B (Anhydrous K₃PO₄ in n-BuOH or Dioxane).
Protodeboronation
Boronic acid instability (common with heteroaryl boronic acids).[1][3]
Switch to Pinacol Ester or Potassium Trifluoroborate salts.
No Reaction (SM remaining)
Catalyst poisoning by pyrimidine nitrogens.
Increase catalyst loading to 5-10%. Switch to high-affinity ligands (XPhos, SPhos).
Homocoupling (Ar-Ar)
Oxidation of boronic acid.
Degas solvents thoroughly. Ensure reaction is under inert atmosphere.
References
National Institutes of Health (NIH) / PMC. "One-pot Double Suzuki Couplings of Dichloropyrimidines." PMC. Available at: [Link]
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules. Available at: [Link]
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Available at: [Link]
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments." Available at: [Link]
American Chemical Society (ACS). "Highly Regioselective Amination of 2,4-Dichloropyrimidines" (Analogous regioselectivity principles). Organic Letters. Available at: [Link]
Application Note: 2,6-Diamino-5-chloropyrimidin-4-ol in Anticancer Drug Synthesis
Executive Summary 2,6-Diamino-5-chloropyrimidin-4-ol (also known as 2,6-diamino-5-chloro-4-hydroxypyrimidine) is a high-value heterocyclic intermediate critical to the synthesis of antifolates and purine antimetabolites...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Diamino-5-chloropyrimidin-4-ol (also known as 2,6-diamino-5-chloro-4-hydroxypyrimidine) is a high-value heterocyclic intermediate critical to the synthesis of antifolates and purine antimetabolites . Its structural integrity—featuring a pyrimidine core with orthogonal functional handles (amines at C2/C6, hydroxyl at C4, and chlorine at C5)—makes it an ideal scaffold for constructing fused ring systems such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines .
These fused systems are the bioactive cores of next-generation chemotherapy agents designed to inhibit Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) , enzymes essential for cancer cell proliferation. This guide outlines the mechanistic rationale and validated protocols for deploying this intermediate in drug discovery.
Scientific Background & Mechanism[1][2][3]
The "5-Chloro" Advantage
In medicinal chemistry, the C5 position of the pyrimidine ring is a strategic "hinge" point. While the C2 and C6 amino groups often engage in hydrogen bonding with enzyme active sites (mimicking the pteridine ring of folic acid), the C5-chloro substituent serves two distinct roles:
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the neighboring C4-hydroxyl, facilitating its activation or tautomerization.
Synthetic Handle: It provides a site for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions to form bicyclic heteroaromatics.
Therapeutic Pathway: DHFR/TS Inhibition
Compounds derived from this intermediate function as "False Substrates." They mimic dihydrofolate, binding to DHFR with high affinity but preventing the reduction of dihydrofolate to tetrahydrofolate (THF). Without THF, the cell cannot synthesize thymidine (dTMP), leading to "thymineless death" in rapidly dividing cancer cells.
Figure 1: Mechanism of Action. The pyrimidine scaffold derived from the title compound acts as a competitive inhibitor of DHFR, blocking the folate cycle essential for DNA replication.
Objective: Convert the C4-hydroxyl group into a reactive C4-chloro leaving group, yielding 2,6-diamino-4,5-dichloropyrimidine . This "activates" the molecule for subsequent nucleophilic aromatic substitution (SNAr).
Catalyst: N,N-Dimethylaniline (DMA) or quaternary ammonium salt (0.5 eq)
Procedure:
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 10.0 g of 2,6-diamino-5-chloropyrimidin-4-ol in 60 mL of POCl3.
Catalysis: Add 3.0 mL of N,N-dimethylaniline dropwise. Caution: Exothermic.
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should transition to a clear, dark orange solution, indicating consumption of the starting material.
Quench: Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with base trap).
Hydrolysis: Pour the resulting viscous oil slowly onto 200 g of crushed ice/water with vigorous stirring. Critical: Maintain temperature <20°C to prevent hydrolysis of the newly formed C4-Cl bond.
Neutralization: Adjust pH to 7–8 using aqueous NH4OH. A precipitate will form.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Yield: Expect 85–90% of 2,6-diamino-4,5-dichloropyrimidine.
Validation:
HPLC: Shift in retention time (loss of polar -OH group).
Mass Spec: Observation of characteristic isotope pattern for two chlorine atoms (M, M+2, M+4 in 9:6:1 ratio).
Protocol B: Synthesis of Furo[2,3-d]pyrimidine Scaffolds
Objective: Condensation of the pyrimidine core with an α-halo ketone to form a bicyclic antifolate precursor. This reaction leverages the C5-chloro and C4-hydroxyl (or ketone tautomer) for ring closure.
Reactant: Chloroacetone or similar α-halo ketone (1.2 eq)
Solvent: DMF (Anhydrous) or DMAc
Base: Potassium Carbonate (K2CO3)
Procedure:
Dissolution: Dissolve 5.0 g of the pyrimidine substrate in 50 mL anhydrous DMF.
Addition: Add 1.2 equivalents of chloroacetone.
Cyclization: Heat to 90°C for 12 hours. The reaction proceeds via alkylation of the C4-oxygen followed by cyclization at the C5 position (displacing the chlorine).
Workup: Pour into ice water. The fused bicyclic product (2,4-diamino-5-methylfuro[2,3-d]pyrimidine) precipitates.
Purification: Recrystallize from Ethanol/Water.
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways available from this single intermediate.
Figure 2: Synthetic Workflow. The compound serves as a divergent point for creating either fused bicyclic systems (right path) or functionalized pyrimidines (left path).
Quality Control & Characterization
To ensure the integrity of the intermediate before use in GMP synthesis:
Test
Method
Acceptance Criteria
Purity
HPLC (C18 Column, MeOH/Water gradient)
> 98.0% Area
Identity
1H NMR (DMSO-d6)
Singlet at ~10.5 ppm (OH/NH exchangeable), Broad singlets at ~6.0 ppm (NH2)
Water Content
Karl Fischer
< 0.5% w/w (Critical for POCl3 reactions)
Residual Solvents
GC-Headspace
Ethanol < 5000 ppm
Safety & Handling
Hazard Class: Irritant (Skin/Eye).
POCl3 Handling: Highly corrosive and water-reactive. All reactions involving POCl3 must be performed under an inert atmosphere (Nitrogen/Argon) with a caustic scrubber attached to the exhaust.
Waste Disposal: Quenched reaction mixtures contain phosphoric acid and must be neutralized before disposal.
References
Antifolate Strategies: "Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies." National Institutes of Health (PMC).
Furo[2,3-d]pyrimidine Synthesis: "Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine... as antifolates." National Institutes of Health (PMC).
Chlorination Protocols: "Improved process for preparing 2-amino-4,6-dichloropyrimidine." Google Patents.
POCl3 Dehydration Mechanism: "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Master Organic Chemistry.
Derivatization of 2,6-Diamino-5-chloropyrimidin-4-ol for biological screening
Application Note: Strategic Derivatization of 2,6-Diamino-5-chloropyrimidin-4-ol for Biological Screening Introduction: The Pyrimidine Privilege 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 1005-38-5) represents a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of 2,6-Diamino-5-chloropyrimidin-4-ol for Biological Screening
Introduction: The Pyrimidine Privilege
2,6-Diamino-5-chloropyrimidin-4-ol (CAS 1005-38-5) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidine core decorated with diverse hydrogen bond donors/acceptors and a halogen handle—mimics the purine bases of DNA/RNA and the pteridine cofactor folate. Consequently, derivatives of this scaffold frequently exhibit high affinity for kinases (e.g., FAK, EGFR), dihydrofolate reductase (DHFR), and bacterial targets.
However, the parent molecule’s high polarity and poor solubility in organic solvents often hinder direct biological screening and chemical modification. This guide details a modular derivatization strategy to convert this static precursor into a dynamic library of lipophilic, bioactive candidates suitable for high-throughput screening (HTS).
Strategic Reactivity Analysis
To maximize library diversity, we treat the molecule as a three-vector system. Understanding the electronic differentiation between these vectors is critical for regioselective synthesis.
Vector A (C4-OH/Cl): The "Gateway." The hydroxyl group is tautomeric (oxo-form dominant) and unreactive toward nucleophiles. It must be activated (chlorinated) to become an electrophilic center for Nucleophilic Aromatic Substitution (SNAr).
Vector B (C5-Cl): The "Core Modulator." The C5-chlorine is electronically distinct from C4. It is less reactive toward SNAr but highly suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the introduction of biaryl systems.
Vector C (N2/N6-Amines): The "Solubility Handles." These exocyclic amines can be alkylated or acylated, but they often serve as binding determinants (hinge binders in kinases) and are best left unprotected or modified last.
Visualizing the Derivatization Logic
Figure 1: The sequential activation strategy. The C4 position is activated first to allow nucleophilic attack, while the C5 position is reserved for metal-catalyzed coupling.
Experimental Protocols
Protocol 1: Activation via Deoxychlorination
Objective: Convert the inert C4-hydroxyl into a reactive C4-chloro leaving group.
Mechanism: The reaction proceeds via a dichlorophosphate intermediate. The addition of a tertiary amine base is crucial to scavenge HCl and catalyze the reaction.
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should become a clear, dark orange solution, indicating consumption of the starting material.
Quench (Critical Safety Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl3 (scrub vapors!). Pour the resulting viscous oil slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
Isolation: Neutralize the aqueous suspension to pH 7–8 using NH4OH. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
Yield Target: 75–85%
Product: 2,6-Diamino-4,5-dichloropyrimidine.
Protocol 2: Library Generation via Regioselective SNAr
Objective: Introduce chemical diversity at the C4 position using primary amines.
Selectivity: The C4-Cl is significantly more reactive than the C5-Cl due to the electron-withdrawing effect of the adjacent ring nitrogens (positions 1 and 3).
Materials:
2,6-Diamino-4,5-dichloropyrimidine (1.0 eq)
Diverse Primary Amine (R-NH2) (1.2 eq)
Diisopropylethylamine (DIPEA) (2.0 eq)
Solvent: Ethanol (EtOH) or n-Butanol (for unreactive amines)
Step-by-Step:
Dissolution: Dissolve the chlorinated intermediate in EtOH (0.2 M concentration).
Addition: Add DIPEA followed by the specific amine.
Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC (5% MeOH in DCM).
Note: If the amine is sterically hindered (e.g., adamantylamine), switch solvent to n-Butanol and heat to 110°C.
Workup: Cool to room temperature.
Scenario A (Precipitate forms): Filter and wash with cold EtOH.
Scenario B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with water, dry over Na2SO4, and concentrate.
Validation: Verify C4 substitution vs. C5 substitution using 1H NMR (Loss of C4-Cl signal not directly visible, but shift in amine protons is diagnostic).
Objective: Utilize the remaining C5-Cl to create biaryl "kinase-privileged" structures.
Materials:
C4-substituted product from Protocol 2 (1.0 eq)[3]
Aryl Boronic Acid (1.5 eq)
Catalyst: Pd(PPh3)4 (5 mol%)
Base: Na2CO3 (2 M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.
Combination: Mix substrate, boronic acid, and catalyst in Dioxane/Water (4:1 ratio).
Heating: Heat to 90°C for 16 hours. Microwave irradiation (120°C, 30 min) is preferred for difficult substrates.
Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Biological Screening Preparation
Solubility Profile & Formulation
The parent compound and its amino-derivatives are notoriously insoluble in water and non-polar organics. Proper stock preparation is vital to prevent "crash-out" during biological assays.
Table 1: Solubility Data for 2,6-Diamino-5-chloropyrimidin-4-ol Derivatives
Solvent
Solubility Rating
Application Note
Water
Insoluble (< 0.1 mg/mL)
Not suitable for stock solutions.
Ethanol
Sparingly Soluble
Suitable for synthesis workup, not screening stocks.
DMSO
High (> 100 mg/mL)
Standard for HTS. Requires sonication (see below).
DMF
High
Alternative if DMSO interferes with assay enzyme.
DMSO Stock Protocol (10 mM)
Weigh 10 mg of the derivative.
Add calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).
Critical Step: Sonicate in a water bath at 35°C for 10 minutes. Visual inspection must confirm zero particulates.
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.
Pathway Visualization
Figure 2: The iterative workflow from raw material synthesis to biological validation.
References
Al-Masoudi, N. A., et al. (2015).[4] "Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine." ResearchGate.[4]
BenchChem. (2025).[5] "In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability." BenchChem Technical Notes.
Dahmoshi, B., et al. (2025).[6][7] "Suzuki cross-coupling reaction for synthesis of new pyrimidine derivatives."[7][8] ResearchGate.[4]
MDPI. (2017). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules.
National Institutes of Health (NIH). (2024). "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors."[9] PubMed Central.
Analytical methods for 2,6-Diamino-5-chloropyrimidin-4-ol characterization
Application Note: Comprehensive Characterization of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) Executive Summary & Chemical Context 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2 ), also known as 2,6-diamin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Characterization of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2)
Executive Summary & Chemical Context
2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2 ), also known as 2,6-diamino-5-chloro-4-pyrimidinol, is a critical intermediate in the synthesis of substituted purines, pteridines, and antiviral pharmacophores.[1][2] It is a structural isomer of the common Abacavir intermediate (2,4-diamino-6-chloropyrimidine), making its specific identification and separation essential during impurity profiling.[1][2][3]
This guide provides a validated analytical framework for its characterization, addressing its unique physicochemical challenges:
High Polarity: The presence of two amino groups and a hydroxyl moiety leads to poor retention on standard C18 columns.[1][2][3]
Solubility: High melting point (316–318 °C) and strong intermolecular H-bonding result in poor solubility in common organic solvents.[1][2][3]
Tautomerism: The molecule exists in keto-enol equilibrium (pyrimidin-4-ol
pyrimidin-4(3H)-one), requiring pH-buffered mobile phases for peak symmetry.[1][2][3]
Analytical Strategy & Workflow
The characterization workflow integrates chromatographic purity assessment with spectroscopic structural confirmation.[1][2][3]
Figure 1: Analytical workflow for the characterization of 2,6-Diamino-5-chloropyrimidin-4-ol.
Due to the polar nature of the analyte, standard C18 columns often yield peak tailing or early elution (near void volume).[1][2][3] This protocol uses a high-aqueous stable C18 column with acidic buffering to suppress ionization of the hydroxyl group (pKa ~9) and protonate amino groups, ensuring consistent retention behavior.[1][2][3]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent
HSS T3 technology provides superior retention for polar compounds compared to standard C18.[1][2][3]
Mobile Phase A
10 mM Potassium Phosphate Buffer, pH 3.0
Acidic pH suppresses silanol activity and controls tautomeric equilibrium.[1][2][3]
~10.0–11.0 ppm: Broad singlet (OH/NH tautomer).[1][2][3]
Absence of CH: Unlike 2,4-diamino-6-chloropyrimidine, there is no aromatic C-H proton at position 5, as it is substituted by Chlorine.[1][2][3] This is the definitive confirmation.
Troubleshooting & Expert Insights
Issue: Split Peaks or Tailing
Root Cause: Tautomeric interconversion or incorrect pH.[1][2][3]
Solution: Ensure the buffer pH is strictly maintained at 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH after addition).[1][2][3]
Issue: Low Recovery / Precipitation
Root Cause: Sample precipitated in the injector or column head.[1][2][3]
Solution: Do not use 100% Acetonitrile as a diluent.[1][2][3] Ensure the sample contains at least 5-10% DMSO if high concentrations are needed.[1][2][3]
Issue: "Ghost" Peaks
Root Cause: Carryover from previous injections due to low solubility.[1][2][3]
Solution: Implement a needle wash with DMSO:Water (50:50).[1][2][3]
References
Sigma-Aldrich. (n.d.).[1][2][3] 2,6-diamino-5-chloropyrimidin-4-ol Product Data Sheet. Retrieved from [1][2][3]
Synquest Labs. (n.d.).[1][2][3] Product 4H56-5-H3: 2,6-Diamino-5-chloropyrimidin-4-ol.[2][4] Retrieved from [1][2]
ChemicalBook. (2023).[1][2][3] 2,6-Diamino-5-chloropyrimidin-4-ol Properties and Safety. Retrieved from [1][2][3]
PubChem. (n.d.).[1][2][3] Compound Summary: Chloropyrimidine Derivatives. (General reference for pyrimidine pKa and solubility data). Retrieved from [1][2][3]
Application Note: A Scalable Synthesis Protocol for 2,4-Diamino-6-hydroxypyrimidine, a Key Pharmaceutical Intermediate
Abstract This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP), a critical starting material in the pharmaceutical industry. DAHP is th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP), a critical starting material in the pharmaceutical industry. DAHP is the direct precursor to 2,4-Diamino-6-chloropyrimidine (DACP), an essential intermediate for the synthesis of Minoxidil, a widely used medication.[1] The methodology detailed herein is based on the robust and economically viable cyclocondensation of guanidine hydrochloride and ethyl cyanoacetate. We will delve into the mechanistic rationale behind the process, provide a step-by-step scalable protocol, and discuss critical parameters for ensuring high yield and purity.
Introduction and Strategic Rationale
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry and pharmaceutical manufacturing. 2,4-Diamino-6-hydroxypyrimidine (DAHP) stands out as a high-value intermediate due to its role in the production of APIs. The primary challenge in its production is achieving high purity and yield in a scalable, cost-effective manner.
The selected synthetic route, the Traube purine synthesis, involves the base-mediated condensation of guanidine with an active methylene compound like ethyl cyanoacetate. This method is favored for industrial applications due to several key advantages:
High Atom Economy: The core pyrimidine ring is constructed efficiently with minimal waste.
Cost-Effective Starting Materials: Guanidine hydrochloride and ethyl cyanoacetate are readily available, commodity chemicals.[2]
Robust and High-Yielding: The reaction is known for its reliability and consistently produces high yields, often exceeding 95% under optimized conditions.[3]
This guide will focus exclusively on the synthesis of the DAHP core, which is the foundational step before subsequent functionalization, such as chlorination with phosphorus oxychloride (POCl₃) to yield DACP.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-established cyclocondensation mechanism. First, guanidine hydrochloride is deprotonated by a strong base, typically sodium methoxide or ethoxide, to form the free guanidine base. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. The resulting intermediate undergoes intramolecular cyclization via attack of a guanidine nitrogen onto the nitrile carbon, followed by tautomerization and elimination of ethanol to yield the stable pyrimidine ring system.
Overall Synthetic Scheme
Caption: Overall reaction scheme for the synthesis of DAHP.
Experimental Workflow
The following diagram outlines the logical flow of the laboratory procedure, from reagent preparation to final product isolation.
Caption: Step-by-step experimental workflow for DAHP synthesis.
Detailed Scale-Up Protocol
This protocol is adapted from established industrial and laboratory procedures.[3]
Materials and Reagents
Reagent
CAS No.
Molar Mass ( g/mol )
Grade
Guanidine Hydrochloride
50-01-1
95.53
≥99%
Ethyl Cyanoacetate
105-56-6
113.12
≥99%
Sodium Methoxide (MeONa)
124-41-4
54.02
≥98% or as solution
Methanol (MeOH)
67-56-1
32.04
Anhydrous
Glacial Acetic Acid
64-19-7
60.05
ACS Grade
Deionized Water
7732-18-5
18.02
-
Equipment
Glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and temperature control (heating/cooling jacket).
Addition funnel for controlled liquid delivery.
Vacuum distillation setup for solvent removal.
Nutsche filter or centrifuge for solid filtration.
Vacuum oven for drying.
Step-by-Step Synthesis Procedure
Step 1: Guanidine Free Base Formation
Charge the reactor with Guanidine Hydrochloride (1.00 eq., e.g., 100.00 g) and Methanol (3 mL per g of guanidine HCl, e.g., 300 mL).
Begin stirring and add Sodium Methoxide (1.10 eq., e.g., 62.21 g) portion-wise, ensuring the temperature does not exceed 30°C. Causality: This is an exothermic acid-base reaction. Controlled addition prevents excessive temperature rise.
Once the addition is complete, heat the mixture to 60-70°C and stir for 30 minutes to ensure complete formation of the guanidine free base and precipitation of sodium chloride.[3]
Step 2: Cyclocondensation
4. While maintaining the temperature at 60-70°C, add Ethyl Cyanoacetate (1.00 eq. relative to guanidine HCl, e.g., 118.41 g) dropwise over a period of 1-2 hours. Causality: Dropwise addition controls the reaction exotherm and prevents the formation of side products.
5. After the addition is complete, continue stirring the reaction mixture at reflux for a minimum of 3 hours.[3] Monitor reaction completion via TLC or HPLC.
Step 3: Product Isolation and Purification
6. Once the reaction is complete, cool the mixture to 40-50°C.
7. Concentrate the reaction mixture by distilling off the methanol under reduced pressure.
8. To the resulting concentrate, add deionized water (8 mL per g of initial guanidine HCl, e.g., 800 mL). Stir until all solids are dissolved or well-suspended.
9. Cool the aqueous mixture to 0-10°C using an ice bath or cooling jacket.
10. Slowly add glacial acetic acid to adjust the pH to 7. Causality: DAHP is least soluble at its isoelectric point. Adjusting the pH to neutral causes it to precipitate out of the solution, leaving more soluble impurities behind.[4]
11. Stir the resulting slurry at 0-10°C for at least 1 hour to ensure complete precipitation.
12. Filter the solid product using a Nutsche filter.
13. Wash the filter cake with cold deionized water (100 mL) to remove residual salts and acetic acid.
14. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product is typically an off-white to yellow solid.[2]
Quantitative Data and Yield
Parameter
Molar Eq.
Example Mass/Volume
Notes
Guanidine HCl
1.00
100.00 g
Limiting Reagent
Sodium Methoxide
1.10
62.21 g
Base for deprotonation
Ethyl Cyanoacetate
1.00
118.41 g
C3 building block
Methanol
-
300 mL
Solvent
Acetic Acid
-
~20 mL
For pH adjustment to 7
Typical Yield
-
125 - 129 g (95-98%)
Based on Guanidine HCl
Purity (HPLC)
-
>99%
-
Safety and Scale-Up Considerations
Hazardous Materials: Sodium methoxide is corrosive and flammable; handle under an inert atmosphere. Methanol is flammable and toxic. Phosphorus oxychloride (used in the subsequent step, not detailed here) is highly corrosive and reacts violently with water.[5][6] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
Thermal Management: Both the neutralization of guanidine HCl and the initial phase of the condensation are exothermic. A reactor with efficient cooling is essential for scale-up to maintain the target temperature range of 60-70°C.
Solid Handling: The product precipitates as a fine solid. Ensure that filtration equipment is appropriately sized to handle the volume of the slurry. Inefficient filtration can lead to yield loss.
Solvent Recovery: On an industrial scale, recovering the methanol via distillation is crucial for process economy and environmental compliance.
Conclusion
The protocol described provides a reliable and highly efficient method for the multi-gram to kilogram scale synthesis of 2,4-Diamino-6-hydroxypyrimidine. By carefully controlling key parameters such as stoichiometry, temperature, and pH during work-up, this process consistently delivers a high-purity product in excellent yield. This makes it an ideal choice for researchers and drug development professionals requiring a dependable source of this vital pharmaceutical intermediate.
References
Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. (URL: [Link])
CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). National Center for Biotechnology Information (PMC). (URL: [Link])
Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. ResearchGate. (URL: [Link])
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. (URL: [Link])
CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. (URL: [Link])
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem, National Center for Biotechnology Information. (URL: [Link])
CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. PubMed. (URL: [Link])
Use of phosphorus oxychloride in chlorination of diaminopyrimidines
Application Note: High-Fidelity Chlorination of Diaminopyrimidines using Phosphorus Oxychloride ( ) Executive Summary The conversion of diaminohydroxypyrimidines to chlorodiaminopyrimidines is a pivotal transformation in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Chlorination of Diaminopyrimidines using Phosphorus Oxychloride (
)
Executive Summary
The conversion of diaminohydroxypyrimidines to chlorodiaminopyrimidines is a pivotal transformation in the synthesis of antihypertensive and alopecia-treating agents, most notably Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide).[1] While Phosphorus Oxychloride (
) is the industry-standard reagent for this deoxychlorination, the reaction is notorious for safety hazards during quenching and variable yields due to incomplete activation or hydrolysis.
This guide provides a field-validated protocol for the synthesis of 2,4-diamino-6-chloropyrimidine (DACP) from 2,4-diamino-6-hydroxypyrimidine (DAHP) . Unlike generic procedures, this protocol emphasizes the "Distill-then-Quench" methodology to mitigate thermal runaway risks and maximize yield.
Mechanistic Principles
To optimize this reaction, one must understand that
does not react directly with the ketone form of the pyrimidine. The reaction is driven by the activation of the enol tautomer.
The Reaction Pathway[2][3]
Tautomerization: The 6-hydroxypyrimidine exists in equilibrium with its lactam (keto) form. The enol form is the nucleophile.
Activation: The enolic oxygen attacks the electrophilic phosphorus of
, releasing HCl and forming a dichlorophosphoryl intermediate (a good leaving group).
Nucleophilic Substitution: A chloride ion (generated in situ or from an additive) attacks the C-6 position, displacing the phosphoryl group to form the chloropyrimidine.
Critical Insight: The presence of amino groups at C-2 and C-4 increases the electron density of the ring, potentially deactivating the C-6 position toward nucleophilic attack. Therefore, tertiary amine catalysts (e.g.,
-dimethylaniline or Triethylamine) are often employed to act as acid scavengers and to facilitate the formation of the reactive phosphoryl intermediate.
Mechanistic Visualization
Figure 1: Mechanistic pathway for the deoxychlorination of diaminopyrimidines. The transformation relies on the activation of the tautomeric enol oxygen by the phosphoryl center.
Experimental Protocol
Safety Prerequisite:
is highly toxic and reacts violently with water. All operations must be performed in a fume hood.
Self-Validating Step: The cessation of HCl gas evolution is the primary indicator of reaction progress. Do not proceed to workup until gas evolution stops.[2]
Materials & Stoichiometry
Component
Role
Equivalents
Notes
DAHP
Substrate
1.0
Dried thoroughly (<0.5% water)
Reagent/Solvent
3.0 - 5.0
Excess ensures complete conversion
-Dimethylaniline
Catalyst
0.5 - 1.0
Accelerates reaction; optional but recommended
Acetonitrile
Solvent (Optional)
N/A
Can be used if neat reaction is too viscous
Step-by-Step Methodology
Phase 1: Reaction Setup
Drying: Ensure the starting material (DAHP) is dried in a vacuum oven at 60°C for 4 hours. Moisture reacts with
to form phosphoric acid, which degrades the product.
Charging: In a dry 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl2), charge the DAHP (1.0 eq).
Reagent Addition: Add
(5.0 eq) slowly at room temperature.
Note: If using a catalyst (
-dimethylaniline), add it dropwise after the to avoid immediate exotherms.
Heating: Gradually heat the mixture to reflux (approx. 106°C) .
Observation: The suspension will initially be thick. As the reaction proceeds and the hydroxyl group is chlorinated, the mixture often becomes homogeneous and darker (reddish-brown).
Duration: Reflux for 4–6 hours .
Validation: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1). The starting material (polar) should disappear, replaced by a less polar spot (Product).
Phase 3: The "Distill-First" Workup (Critical for Safety)
Many accidents occur by quenching the neat reaction mixture. This protocol mitigates that risk.
Distillation: Equip the flask with a short-path distillation head. Distill off the excess
under reduced pressure (vacuum) at 50–60°C.
Why? Removing excess
reduces the violent energy release during the water quench and allows for reagent recycling.
Residue: You will be left with a viscous oil or semi-solid residue containing the product-phosphate complex.
Phase 4: Controlled Quenching
Preparation: Prepare a slurry of crushed ice and water (approx. 10x weight of starting material) in a large beaker with vigorous stirring.
Reverse Quench: Slowly pour the viscous residue into the agitated ice water. Do not add water to the residue.
Temperature Control: Maintain internal temperature <20°C by adding more ice if necessary.[2]
Neutralization: The solution will be strongly acidic. Slowly adjust pH to 7–8 using 50%
or 20% NaOH solution.
Precipitation: The free base DACP will precipitate as a solid.
Phase 5: Isolation
Filtration: Filter the solid precipitate.
Washing: Wash the cake with cold water (2x) to remove inorganic salts.
Drying: Dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the removal of excess reagent prior to quenching.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis during quench
Ensure pH is adjusted promptly after quenching. Prolonged exposure to hot acidic conditions hydrolyzes Cl back to OH.
Viscous/Tar Residue
Polymerization or Overheating
Use a catalyst (DMA) to lower activation energy. Do not overheat during distillation.
Incomplete Reaction
Wet Starting Material
Water consumes to form , killing the reaction. Ensure DAHP is bone-dry.
Runaway Exotherm
Fast Quenching
Always use the "Reverse Quench" method.[2] Never add water to the reaction flask.
References
Synthesis of 2,4-Diaminopyrimidine Derivatives. Molecules 2012, 17(4), 4533-4544. Link
Process for the preparation of 2,4,6-trichloropyrimidine. European Patent EP0747364A2. Link
Safety of Phosphorus Oxychloride Quenching. Organic Process Research & Development 2010, 14, 4, 1000–1007. Link
Preparation method of 2,4-diamino-6-chloropyrimidine. CN Patent 107857734A. Link
Minoxidil Synthesis Intermediate Protocols. Quest Journals. Link
Application Note: Precision Functionalization of 2,6-Diamino-5-chloropyrimidin-4-ol in Drug Discovery
Part 1: Introduction & Chemical Logic The "Lynchpin" Scaffold 2,6-Diamino-5-chloropyrimidin-4-ol (also known as 2,6-diamino-5-chloro-4-hydroxypyrimidine) represents a privileged scaffold in the synthesis of bioactive het...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Chemical Logic
The "Lynchpin" Scaffold
2,6-Diamino-5-chloropyrimidin-4-ol (also known as 2,6-diamino-5-chloro-4-hydroxypyrimidine) represents a privileged scaffold in the synthesis of bioactive heterocycles, particularly antifolates, kinase inhibitors (e.g., CDK, IRAK4), and purine mimetics.
Its utility stems from a unique reactivity gradient across the pyrimidine ring. Unlike simple pyrimidines, this scaffold presents three distinct sites for diversification, governed by precise electronic rules:
C4-Hydroxyl (Tautomeric Carbonyl): A "mask" for the C4-chloro leaving group. It exists in equilibrium with the keto-tautomer (1H-pyrimidin-6-one), dictating solubility and hydrogen-bonding patterns.
C5-Chlorine (The "Silent" Electrophile): Located at the electron-rich meta position relative to ring nitrogens, this chlorine is resistant to classical nucleophilic aromatic substitution (
) but is highly amenable to transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C2/C6-Amines: Electron-donating groups that deactivate the ring towards nucleophilic attack but serve as handles for cyclization into fused systems (pteridines, purines).
Tautomerism and Solubility
In solution, the compound predominantly adopts the keto-amine tautomer (2,6-diamino-5-chloro-1H-pyrimidin-6-one). This tautomerism is critical for protocol design:
Solubility: Poor in non-polar solvents; requires polar aprotic solvents (DMF, DMSO) or acidic media for functionalization.
Reactivity: The oxo-form is unreactive toward
. Activation requires conversion to the 4,5-dichloro intermediate using phosphoryl chloride (), switching the C4 center from a hydrogen-bond donor to a potent electrophile.
Part 2: Strategic Workflows & Protocols
Workflow A: The "Switch" Strategy (Regioselective Substitution)
This workflow is the industry standard for generating libraries of CDK and DHFR inhibitors. It exploits the reactivity difference between C4 (highly reactive) and C5 (pseudo-inert to
).
Step 1: Activation (Chlorination)
Objective: Convert the 4-OH to a 4-Cl leaving group.
(5 mol%) + SPhos (10 mol%) OR (for robust substrates).
Base:
(3.0 eq, finely ground).
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Atmosphere: Argon or Nitrogen (strictly deoxygenated).
Step-by-Step Methodology
Degassing: Charge a microwave vial or pressure tube with the solvent mixture. Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.
Assembly: Add the chloropyrimidine scaffold, boronic acid, base, and catalyst precursor under a counter-flow of argon.
Reaction: Seal the vessel. Heat to 100°C for 12–18 hours (oil bath) or 120°C for 45 minutes (microwave irradiation).
Note: The 4-OH group may require protection (e.g., O-benzyl) if solubility is an issue, but aqueous dioxane usually dissolves the free base at high temperatures.
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with MeOH.
Purification: Concentrate the filtrate. The product often precipitates upon acidification to pH 5-6 with 1M HCl. Collect by filtration. If oil forms, purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Self-Validating Checkpoint:
TLC Monitoring: The starting material (5-Cl) is polar/UV-active. The product (5-Aryl) will be significantly less polar and may fluoresce under 365 nm UV light.
MS Confirmation: Look for the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Part 3: Visualization & Data
Diagram: Divergent Synthesis Pathways
The following diagram illustrates the decision matrix for functionalizing the scaffold.
Table 1: Reactivity Profile of Substituent Positions
Position
Electronic State
Preferred Reaction
Key Reagents
C4-OH
Tautomeric (Keto/Enol)
Activation to Leaving Group
, , PyBOP
C4-Cl
Highly Deficient (-acid)
(Nucleophilic Attack)
Primary/Secondary Amines, Alkoxides
C5-Cl
Electron-Rich (Meta to N)
Pd-Catalyzed Coupling
Boronic Acids (Suzuki), Alkynes (Sonogashira)
2/6-
Electron Donor
Condensation / Protection
Anhydrides, Isocyanates (for Ureas)
Part 4: Troubleshooting & Optimization
Issue: Low Conversion in Suzuki Coupling.
Cause: The free amines at C2/C6 can coordinate to Palladium, poisoning the catalyst.
Solution: Use a "Pre-catalyst" system (e.g., XPhos Pd G2) rather than in-situ mixing. Alternatively, protect the amines as acetamides (
) prior to coupling, then deprotect with NaOH.
Issue: Regioselectivity Failure (C4 vs C2).
Cause: In the 4,5-dichloro intermediate, C2 is also electrophilic, though less so than C4. High temperatures promote bis-substitution.
Solution: Conduct the C4-displacement at 0°C and add the amine dropwise. Use stoichiometric amounts (1.0–1.1 eq).
Issue: Solubility of the Parent Scaffold.
Solution: If the starting material is insoluble in dioxane, switch to DMA (Dimethylacetamide) or NMP . These high-boiling solvents are excellent for microwave synthesis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link](Note: Homologous chemistry reference).
MDPI (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Molecules. Retrieved from [Link]
Royal Society of Chemistry (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of reactivity. RSC Advances. Retrieved from [Link]
Application Notes and Protocols for High-Throughput Screening of Pyrimidinol Compounds
Foreword: The Pyrimidinol Scaffold in Modern Drug Discovery The pyrimidinol core, a privileged scaffold in medicinal chemistry, has emerged as a cornerstone in the development of targeted therapeutics, particularly in on...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Pyrimidinol Scaffold in Modern Drug Discovery
The pyrimidinol core, a privileged scaffold in medicinal chemistry, has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pockets of kinases has led to the successful discovery of numerous potent and selective inhibitors. High-throughput screening (HTS) remains the primary engine for identifying novel pyrimidinol-based drug candidates from vast chemical libraries. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for designing and executing robust HTS campaigns involving pyrimidinol compounds, with a special focus on kinase targets.
Section 1: Strategic Considerations for Pyrimidinol HTS Campaigns
The success of any HTS campaign hinges on a well-defined strategy that extends beyond the primary screen. For pyrimidinol libraries, which are often directed at kinase targets, a multi-pronged approach is essential to ensure the identification of high-quality, developable hits.
A critical initial step is the careful curation of the screening library. Pyrimidinol libraries should be designed to explore diverse chemical space around the core scaffold, with variations at key positions to modulate potency, selectivity, and physicochemical properties.
The choice of assay technology is paramount and should be driven by the specific biological question being addressed. A balanced HTS workflow should incorporate both biochemical and cell-based assays to provide a holistic view of a compound's activity. Biochemical assays offer a direct measure of target engagement and are invaluable for determining intrinsic potency, while cell-based assays provide crucial information on cell permeability, target engagement in a physiological context, and potential off-target effects.
A well-designed HTS workflow for pyrimidinol compounds should follow a logical progression from primary screening to hit confirmation and lead optimization. This "screening funnel" is designed to efficiently identify and validate promising candidates while eliminating false positives and compounds with undesirable properties.
Figure 1: A representative HTS workflow for pyrimidinol compounds.
Section 2: Case Study: Screening for Pyrimidinol Inhibitors of Aurora Kinase A
To illustrate the practical application of HTS principles, we will focus on a campaign to identify pyrimidinol-based inhibitors of Aurora Kinase A, a serine/threonine kinase that is a key regulator of mitosis and a validated oncology target.[1] Overexpression of Aurora Kinase A is common in many human cancers.[2]
The Aurora Kinase A Signaling Pathway
Aurora Kinase A plays a crucial role in the G2 and M phases of the cell cycle, where it is involved in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Its activity is tightly regulated by phosphorylation and interaction with co-factors such as TPX2.[4] Dysregulation of this pathway can lead to genomic instability and tumorigenesis.
Figure 2: Simplified Aurora Kinase A signaling pathway.
Primary Biochemical HTS: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2] This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Protocol: HTS of a Pyrimidinol Library against Aurora Kinase A
This protocol is designed for a 384-well plate format.
Reagents and Materials:
Recombinant human Aurora Kinase A
Kemptide substrate
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Pyrimidinol compound library (dissolved in 100% DMSO)
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
384-well white, low-volume assay plates
Multichannel pipettes or automated liquid handling system
Plate reader with luminescence detection capabilities
Assay Optimization:
Before initiating the HTS, it is crucial to optimize the concentrations of enzyme, substrate, and ATP to ensure the assay is run under initial velocity conditions and provides a robust signal window. A typical Z' factor of >0.5 is required for a high-quality HTS assay.[5]
Parameter
Recommended Range
Purpose
Aurora Kinase A
1-10 ng/well
Determine the optimal concentration that gives a linear response over time.
Kemptide Substrate
0.1-10 µ g/well
Titrate to determine the Kₘ and use a concentration at or near the Kₘ for the screen.
ATP
10-50 µM
Use a concentration at or near the Kₘ for ATP to ensure sensitivity to ATP-competitive inhibitors.
DMSO Tolerance
0.1-1%
Determine the highest concentration of DMSO that does not significantly affect enzyme activity.
HTS Protocol:
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer 50 nL of each pyrimidinol compound from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 5 µL assay volume. Also, prepare control wells containing DMSO only (negative control) and a known Aurora Kinase A inhibitor (e.g., Alisertib) at a concentration that gives >90% inhibition (positive control).
Enzyme Addition: Add 2.5 µL of Aurora Kinase A in assay buffer to each well.
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
Reaction Initiation: Add 2.5 µL of a mixture of Kemptide substrate and ATP in assay buffer to each well to initiate the kinase reaction.
Kinase Reaction: Incubate the plates at room temperature for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes in the dark.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis and Hit Selection:
Normalization: Normalize the raw data to the plate controls. The activity of each compound is typically expressed as a percentage of the uninhibited control (DMSO).
Hit Identification: A common method for hit selection is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the plate. A Z-score of <-3 is often used as a primary hit cutoff.
Hit Confirmation and Orthogonal Assays
Primary "hits" must be subjected to a rigorous confirmation process to eliminate false positives and artifacts.[6]
Dose-Response Confirmation:
Confirmed hits from the primary screen should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This is typically done using a 10-point, 3-fold serial dilution.
An orthogonal assay, which uses a different detection technology, is crucial for confirming that the observed activity is not an artifact of the primary assay format.[6] The HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ assay is an excellent choice for this purpose.[7]
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase.[8] The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When both are bound to the phosphorylated substrate, they are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. The intensity of the HTRF signal is proportional to the kinase activity.
Protocol Outline:
Perform the kinase reaction in a 384-well plate with varying concentrations of the hit compound.
Stop the reaction and add the HTRF detection reagents (Eu³⁺-cryptate labeled antibody and streptavidin-XL665).
Incubate to allow for binding.
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the HTRF signal.
Cell-Based Assays: Assessing Cellular Potency and Viability
Cell-based assays are essential to determine if a compound can penetrate the cell membrane, engage the target in a cellular environment, and exert a biological effect.[5]
The CellTiter-Glo® assay is a widely used method for determining the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[9] This assay can be used to assess the anti-proliferative effect of Aurora Kinase A inhibitors on cancer cell lines that are dependent on this kinase for survival.
Protocol: Anti-Proliferation Assay
Cell Plating: Seed a human cancer cell line known to overexpress Aurora Kinase A (e.g., HCT-116) in a 384-well clear-bottom white plate at an appropriate density (e.g., 1,000 cells/well) and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds for 72 hours.
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells. The GI₅₀ (concentration for 50% growth inhibition) can then be calculated.
Counterscreening for Cytotoxicity:
It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity. A counterscreen using a non-cancerous cell line (e.g., normal human fibroblasts) can help to determine the therapeutic window of the compound.
Section 3: Data Interpretation and Troubleshooting
Use orthogonal assays, re-purchase and re-test hits from a fresh powder, and confirm the structure of re-synthesized compounds.
Section 4: Concluding Remarks
High-throughput screening of pyrimidinol libraries is a powerful strategy for the discovery of novel kinase inhibitors. A successful HTS campaign requires a deep understanding of the target biology, careful assay design and optimization, and a rigorous hit validation process. By integrating biochemical and cell-based assays and being mindful of potential pitfalls, researchers can significantly increase the probability of identifying promising lead compounds for further drug development.
References
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Journal of Medicinal Chemistry, 65(21), 14371–14393. [Link]
Bavetsias, V., et al. (2016). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library with improved LE and LELP, which are suitable starting points/hits for further optimization for lead development. Bioorganic & Medicinal Chemistry Letters, 26(1), 133-138.
Bayliss, R., et al. (2016). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. Frontiers in Oncology, 5, 28518.
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
Cheung, C. H., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(15), 4470-4473.
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
GlaxoSmithKline. (2010). A Study of an Aurora B/C Kinase Inhibitor GSK1070916A in Patients With Advanced Solid Tumors. ClinicalTrials.gov. Retrieved from [Link]
de Groot, C. O., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285.
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
de Groot, C. O., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Retrieved from [Link]
Incyte Corporation. (2011). Ruxolitinib for the Treatment of Patients with Intermediate and High-Risk Myelofibrosis. U.S. Food and Drug Administration. Retrieved from [Link]
Chen, I. J., & Feng, J. Y. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Pharmaceutical Design, 19(12), 2174-2186.
Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2023). Molecules, 28(12), 4739.
JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules. (2017). ACS Medicinal Chemistry Letters, 8(10), 1056–1061.
U.S. Food and Drug Administration. (2011). Ruxolitinib Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). Journal of Biomolecular Screening, 12(4), 518–526.
On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Retrieved from [Link]
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2022). ACS Chemical Neuroscience, 13(20), 2978–2991.
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). Preprints.org.
In-Silico Approach for Identification of The Most Potent JAK Inhibitors as a Possible Treatment for Myelofibrosis. (2023). ChemRxiv.
High-throughput screening assay for identification of small molecule inhibitors of Aurora2/STK15 kinase. (2002). Journal of Biomolecular Screening, 7(3), 233-242.
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2012). Cancer Management and Research, 4, 299–306.
SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(2), 539-544.
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5220.
Data analysis approaches in high throughput screening. (2014). Methods in Molecular Biology, 1118, 1-22.
Incyte Corporation. (n.d.). Jakafi® (ruxolitinib) Prescribing Information. Retrieved from [Link]
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
Identification of Novel Small Molecule Ligands for JAK2 Pseudokinase Domain. (2023). International Journal of Molecular Sciences, 24(2), 1163.
Discovering high-affinity type-II inhibitors of JAK2 with a structure-guided bioinformatics approach for cancer tre
U.S. Food and Drug Administration Approval: Ruxolitinib for the Treatment of Patients with Intermediate and High-Risk Myelofibrosis. (2012). Clinical Cancer Research, 18(12), 3249–3254.
KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. (2005). Worcester Polytechnic Institute.
Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms. (2018). Blood, 132(Supplement 1), 606.
Interactions analysis of JAK2 inhibitors. (A) Interactions of JAK2... (n.d.). ResearchGate. Retrieved from [Link]
Improving the yield of 2,6-Diamino-5-chloropyrimidin-4-ol synthesis
This technical guide details the optimization of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) synthesis. This compound is a critical scaffold for antiviral and antimetabolite drug discovery, distinct from its isom...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the optimization of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) synthesis. This compound is a critical scaffold for antiviral and antimetabolite drug discovery, distinct from its isomer 2,4-diamino-6-chloropyrimidine (a Minoxidil intermediate).
The following protocols prioritize regioselectivity at the 5-position while preserving the 4-hydroxyl group, a common challenge where standard chlorinating agents (like POCl₃) often fail by attacking the hydroxyl moiety.
PART 1: REACTION OPTIMIZATION (Upstream)
The Core Challenge: Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (SEAr) .[1] The 2,6-diamino-4-hydroxypyrimidine substrate is highly electron-rich.
Goal: Chlorinate only the 5-position (the nucleophilic carbon).
Risk:
O-Chlorination: Converting the 4-OH to 4-Cl (typically caused by POCl₃ or PCl₅).
N-Chlorination: Reaction at the exocyclic amines (caused by excess reagent or improper pH).
Over-chlorination: Di-chlorination is rare due to steric hindrance but possible under forcing conditions.
Reagent Selection Strategy
Reagent
Suitability
Mechanism & Trade-offs
NCS (N-Chlorosuccinimide)
Optimal
High Selectivity. Provides a controlled source of Cl⁺. Mild conditions (0–25°C) prevent O-chlorination.[1] Byproduct (succinimide) is water-soluble, simplifying workup.[1]
SO₂Cl₂ (Sulfuryl Chloride)
Moderate
Industrial Scale. Effective but harsher.[1] Releases HCl and SO₂ gas. Requires precise temperature control (<10°C) to prevent side reactions.[1]
Cl₂ Gas
Low
Poor Control. Difficult to control stoichiometry; high risk of over-chlorination and oxidation of amino groups.
POCl₃
Contraindicated
Wrong Transformation. Will convert the 4-OH group to a Cl, yielding 2,6-diamino-4,5-dichloropyrimidine.
Optimized Protocol: The NCS/DMF Route
Recommended for high purity (>98%) and yield (>85%).[1]
Step-by-Step Methodology:
Dissolution: Charge a reactor with 2,6-diamino-4-hydroxypyrimidine (1.0 eq) and Dimethylformamide (DMF) (5–7 vol) . Stir until a suspension or partial solution is formed.
Why DMF? It solubilizes the polar starting material better than acetonitrile, ensuring homogenous kinetics.[1]
Cooling: Cool the mixture to 0–5°C .
Why? Low temperature suppresses N-chlorination and controls the exotherm.
Addition: Add NCS (1.05 eq) portion-wise over 30–60 minutes.
Critical: Do not dump all at once. An exotherm >10°C indicates loss of control.
Reaction: Allow to warm to 20–25°C and stir for 4–6 hours.
Monitoring: Check HPLC/TLC.[1] The 5-chloro product is more lipophilic than the starting material.
Quenching: Pour the reaction mixture into Ice Water (10 vol) .
Isolation: The product often precipitates as the hydrochloride salt or free base depending on pH. Adjust pH to 6–7 with 10% NaOH or Ammonia to maximize precipitation of the free base.
Filtration: Filter the solid, wash with water (to remove succinimide), and dry.[1][2]
PART 2: WORKUP & ISOLATION (Downstream)
Troubleshooting Filtration Issues
Users often report "gummy" or slow-filtering precipitates. This is usually due to trapped solvent or amorphous precipitation.
Solution: "Digest" the precipitate. After quenching, heat the aqueous slurry to 50°C for 30 minutes , then cool slowly to 5°C. This Ostwald ripening promotes crystal growth, improving filtration speed and purity.[1]
Purification of Colored Impurities
Pink or brown coloration indicates oxidation of the amino groups.
Protocol: Recrystallize from 10% Acetic Acid/Water . Dissolve hot, treat with activated carbon (5% w/w), filter hot, and cool to crystallize.
PART 3: VISUALIZATION & LOGIC
Reaction Pathway & Decision Tree
Caption: Pathway analysis comparing reagent choices. NCS provides the direct route to the 5-chloro-4-hydroxy target, while POCl₃ leads to the undesired 4-chloro derivative.
PART 4: FAQ & TROUBLESHOOTING
Q1: My product contains a large amount of water-soluble solid. What is it?
Diagnosis: This is likely Succinimide (if using NCS) or inorganic salts.[1]
Fix: The target compound is poorly soluble in water at neutral pH. Ensure you wash the filter cake thoroughly with water (3x cake volume).[1] Succinimide is highly water-soluble and will wash away.
Q2: Why is the yield lower than 50%?
Diagnosis: pH mismanagement.
Explanation: 2,6-Diamino-5-chloropyrimidin-4-ol is amphoteric.
pH > 10: Soluble as the phenolate (pyrimidinolate) anion.[1]
Fix: Carefully adjust the quench pH to 6.0–7.0 . This is the isoelectric point region where solubility is lowest.
Q3: Can I use Ethanol instead of DMF?
Answer: Yes, but solubility is lower. You will likely run a slurry reaction. This is acceptable but requires vigorous stirring to ensure the NCS reacts with the solid particles. Reaction times may double.
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67432, 2,6-Diamino-4-chloropyrimidine. (Used for structural comparison and isomer differentiation).[1][3] [1]
Jain, K. S., et al. (2006).[1] Recent Advances in the Chemistry of 2-Aminopyrimidines. Current Science. (Review of electrophilic substitution on aminopyrimidines).
Paquette, L. A. (1995).[1] Encyclopedia of Reagents for Organic Synthesis: N-Chlorosuccinimide. Wiley. (Mechanistic grounding for NCS selectivity).
The "Brick Dust" Challenge
2,6-Diamino-5-chloropyrimidin-4-ol presents a classic "brick dust" purification challenge. Its high melting point (316–318 °C) and extensive intermolecular hydrogen bonding network render it sparingly soluble in common organic solvents (methanol, ethanol, acetone).
Core Purification Logic
Standard recrystallization is often ineffective due to poor solubility. The most robust purification strategy exploits the compound's amphoteric nature .
Basic Solubilization: The phenolic hydroxyl (tautomeric with the carbonyl) allows deprotonation at pH > 10.
Acidic Solubilization: The amino groups allow protonation at pH < 2.
Isoelectric Precipitation: The compound is least soluble at its isoelectric point (typically pH 5–7), allowing for controlled precipitation to reject impurities.
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Category A: Solubility & Yield Issues
Q1: I cannot dissolve the crude solid in methanol or ethanol for recrystallization. What solvent system should I use?Diagnosis: The crystal lattice energy of this compound is too high for simple alcohols to overcome.
Solution: Do not rely on simple organic solvents.
Method A (Acid/Base Swing - Recommended): Dissolve the crude material in 10% NaOH (aq). Filter this solution to remove non-acidic impurities. Then, slowly acidify the filtrate with Acetic Acid to pH 6.0–7.0. The product will precipitate as a free base.
Method B (High-Boiling Solvent): If you must recrystallize, use DMF/Water (1:1) or DMSO/Water . Heat to 90°C to dissolve, then cool slowly to 4°C. Note: Removal of residual DMF/DMSO requires extensive washing with water.
Q2: My yield is significantly lower than expected after acid precipitation.Diagnosis: You likely over-acidified the solution.
Mechanism: At pH < 4, the amino groups become protonated, forming soluble hydrochloride salts (e.g., 2,6-diamino-5-chloropyrimidin-4-ol hydrochloride), which remain in the mother liquor.
Correction: Strictly monitor pH during precipitation. Stop adding acid exactly when the pH reaches neutral (pH 6–7). Do not go below pH 5.
Category B: Impurity & Color Removal[6]
Q3: The product has a persistent pink or brown discoloration.Diagnosis: Oxidation of the amino groups (aniline-like oxidation) or presence of polymerized byproducts.
Solution:
Dissolve the crude solid in 2M NaOH .
Add Activated Carbon (10 wt%) and stir at 50°C for 30 minutes.
Filter through Celite while hot to remove the carbon.
Precipitate by adjusting pH to 6–7 with acetic acid.
Optional: Add a pinch of sodium dithionite (reducing agent) during the dissolution step to prevent re-oxidation.
Q4: I am detecting unreacted starting material (2,6-Diaminopyrimidin-4-ol) in the final product.Diagnosis: Incomplete chlorination or co-precipitation.
Solution: Exploiting lipophilicity differences.
The 5-chloro substituent increases lipophilicity slightly compared to the starting material.
Wash Protocol: Suspend the final solid in hot water (80°C) for 30 minutes and filter while hot. The starting material is more soluble in hot water than the chlorinated product.
Reaction Check: Ensure the chlorination reaction (e.g., using NCS) is driven to completion by monitoring via HPLC before attempting isolation.
Best for removing insoluble mechanical impurities and colored oxidation products.
Step-by-Step:
Dissolution: Suspend 10 g of crude 2,6-Diamino-5-chloropyrimidin-4-ol in 60 mL of 2M NaOH . Stir until mostly dissolved.
Checkpoint: The solution should be strongly alkaline (pH > 12).
Filtration: Filter the solution through a sintered glass funnel (or Celite pad) to remove any undissolved solids (e.g., inorganic salts or non-acidic organic impurities).
Carbon Treatment: Transfer filtrate to a clean flask. Add 1.0 g Activated Charcoal. Stir at 50°C for 30 mins. Filter again to remove carbon.
Precipitation:
Cool the filtrate to 20°C.
Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
Monitor pH continuously.
Target: Stop addition when pH = 6.5 . A thick white/off-white precipitate will form.
Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield.
Best for achieving analytical grade purity if the salt content is already low.
Dissolution: Suspend 5 g of crude solid in 25 mL of DMF . Heat to 90–100°C.
Addition: If not fully dissolved, add more DMF in 5 mL increments. Once dissolved, add 5 mL of hot water dropwise until a slight turbidity persists, then add 1 mL DMF to clear it.
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (2 hours), then refrigerate at 4°C overnight.
Filtration: Collect crystals by filtration.
Critical Wash: Wash thoroughly with water (to remove DMF) followed by methanol.
PART 4: DATA & SPECIFICATIONS
Table 1: Solubility Profile (Estimated at 25°C)
Solvent
Solubility
Notes
Water (pH 7)
< 1 mg/mL
Practically Insoluble
0.1 M HCl
> 20 mg/mL
Soluble (Protonation of -NH2)
0.1 M NaOH
> 20 mg/mL
Soluble (Deprotonation of -OH)
Methanol
< 2 mg/mL
Poor
DMSO
~ 10-15 mg/mL
Moderate
DMF
~ 10 mg/mL
Moderate
Table 2: Common Impurity Profile
Impurity
Origin
Removal Strategy
2,6-Diaminopyrimidin-4-ol
Unreacted Starting Material
Hot water wash; Reaction optimization.
Succinimide
Byproduct of NCS chlorination
Water wash (highly water-soluble).
Inorganic Salts (NaCl)
Neutralization byproduct
Water wash; Reprecipitation.
Oxidation Dimers
Air oxidation of amino groups
Activated Carbon; Sodium Dithionite.
PART 5: VISUALIZATION (WORKFLOW)
Figure 1: Acid-Base Swing Purification Workflow. This method maximizes yield by exploiting the amphoteric properties of the pyrimidine ring.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67432, 2,6-Diamino-4-chloropyrimidine (Isomer Reference). Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for Chlorination of Pyrimidines
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Deoxychlorination of Pyrimidinones using POCl /PCl Critical Safety Directive: The "Latent Exotherm" ⚠️ READ BEFORE EXPERIMENTATION T...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Topic: Deoxychlorination of Pyrimidinones using POCl
/PCl
Critical Safety Directive: The "Latent Exotherm"
⚠️ READ BEFORE EXPERIMENTATION
The most common failure mode in pyrimidine chlorination is not the reaction itself, but the quench . Phosphorus oxychloride (POCl
) hydrolysis is deceptively slow at low temperatures (), leading to the accumulation of metastable intermediates (phosphorodichloridic acid).
The Trap: You add water to the reaction mixture at
.[1] No immediate exotherm occurs. You assume it is safe and increase the addition rate or warm the flask.
The Event: As the temperature crosses a threshold (often
), the accumulated intermediates hydrolyze simultaneously, causing a violent thermal runaway, gas evolution (HCl), and potential eruption of the vessel.
The conversion of a pyrimidinone (lactam tautomer) to a chloropyrimidine is a nucleophilic substitution where the hydroxyl group (lactim tautomer) is activated into a leaving group.
The Vilsmeier-Haack Activation
While POCl
alone can effect this transformation, it is often sluggish. The addition of tertiary amines (N,N-Dimethylaniline, DIPEA) or amides (DMF) forms a highly reactive chloroiminium species (Vilsmeier reagent), which acts as the primary electrophile.
Visualizing the Activation Pathway:
Figure 1: Catalytic activation cycle of POCl3 using a tertiary amine base. The formation of the O-phosphoryl intermediate converts the poor OH leaving group into a potent leaving group.
(5–10 equiv) as solvent. Modern process chemistry favors sealed-tube protocols using equimolar POCl (1.0–1.2 equiv) at higher temperatures ().
Benefit: Drastically reduces waste and quenching hazards.
Requirement: Pressure-rated vessel (autoclave or sealed tube) to contain volatile HCl and POCl
vapor.
Troubleshooting & FAQs
Issue 1: "My reaction turned into a black tar."
Diagnosis: Thermal decomposition or polymerization.
Cause: Pyrimidines, especially amino-pyrimidines, are prone to polymerization under highly acidic, high-temperature conditions.
Solution:
Strict Moisture Control: Ensure all glassware is oven-dried. H
O generates HPO, which catalyzes decomposition.
Solvent Switch: Dilute with Toluene or Chlorobenzene. This acts as a heat sink and prevents localized overheating.
Base Control: If using N,N-dimethylaniline, ensure it is distilled and colorless. Oxidized base promotes tar formation.
Issue 2: "I have low yield due to hydrolysis during workup."
Diagnosis: The chloropyrimidine product is unstable in the acidic quench mixture.
Mechanism: The electron-deficient pyrimidine ring makes the C-Cl bond susceptible to nucleophilic attack by water (hydrolysis back to starting material), especially at pH < 3.
Solution: Maintain pH > 7 during the entire quench process.
Protocol: The Buffered Inverse Quench
Prepare a slurry of Ice + Na
CO (or KCO) in a large beaker.
Cool the reaction mixture to room temperature.
Dilute reaction mixture with an inert solvent (DCM or EtOAc) if viscous.
Slowly pour the reaction mixture into the stirred alkaline ice slurry.
Monitor pH continuously; add more base if pH drops below 7.
Issue 3: "Regioselectivity: I need the 4-Cl, but I'm getting mixtures."
Diagnosis: Competition between C2, C4, and C6 positions.
Rule of Thumb: The C4 (and C6) position is generally more electrophilic (reactive) than C2 due to the para-like conjugation with the ring nitrogens.
Control Strategy:
Sterics: A bulky substituent at C5 will hinder C4 chlorination.
Temperature: Lower temperatures (
) favor the kinetic product (usually C4). High temperatures () lead to thermodynamic equilibration (dichlorination).
Workflow Visualization: The Quench Decision Tree
Use this logic flow to determine the safest workup procedure for your specific scale and stability profile.
Figure 2: Decision matrix for selecting the appropriate quenching protocol based on reaction scale and product stability.
References
Large-Scale Solvent-Free Chlorination: Wang, H., et al. (2012).[2] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17, 4533-4544.[2]
Safety of POCl3 Quenching: Achmatowicz, M., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.
Catalysis Mechanism: Raghavan, S. (2015). "Vilsmeier-Haack Reaction." Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Technical Support Center: Synthesis & Troubleshooting of 2,6-Diamino-5-chloropyrimidin-4-ol
Ticket ID: CHEM-SUP-5-CL-PYR Subject: Optimization of C-5 Chlorination and Impurity Management Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The Chemistry of the 5-Position The synt...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEM-SUP-5-CL-PYR
Subject: Optimization of C-5 Chlorination and Impurity Management
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Chemistry of the 5-Position
The synthesis of 2,6-diamino-5-chloropyrimidin-4-ol (also referred to as 2,4-diamino-5-chloro-6-hydroxypyrimidine) is a critical step in the manufacturing of purine nucleoside antivirals (e.g., Abacavir precursors).[1]
The core challenge lies in the regioselectivity of the chlorination . The starting material, 2,6-diaminopyrimidin-4-ol, exists in equilibrium between its keto and enol tautomers.[1] The 5-position is the most electron-rich site on the ring (nucleophilic), making it the target for electrophilic aromatic substitution (SEAr).[1] However, the exocyclic amino groups are also nucleophilic, leading to competition between C-chlorination (Thermodynamic, Desired) and N-chlorination (Kinetic, Undesired) .
Standardized Protocol (Best Practice)
Use this baseline protocol to minimize side reactions before troubleshooting.
Protonates the exocyclic amines (reducing their nucleophilicity) while solubilizing the pyrimidine.
Temperature
50°C – 60°C
Sufficient energy to overcome the activation barrier for C-chlorination but low enough to prevent oxidative dimerization.[1]
Quench
Aqueous Sodium Bisulfite ()
Reduces unreacted NCS and transient N-chloro species back to amines.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned bright pink/red."
Diagnosis: Oxidative Dimerization (Azo coupling).[1]
Technical Insight: Pyrimidines with ortho-amino/hydroxy groups are susceptible to oxidation.[1] If the local concentration of the chlorinating agent is too high, or the temperature exceeds 70°C, the amino groups oxidize to radical species, coupling to form azo-dimers (highly colored impurities).
Corrective Action:
Lower Temperature: Maintain reaction
.
Control Addition: Add NCS portion-wise over 1 hour rather than in a single bolus.
Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen (
) to remove atmospheric oxygen, which exacerbates radical formation.
Issue 2: "NMR shows a shift in the amino protons, but the C-5 proton is still present."
Diagnosis: Kinetic N-Chlorination (Formation of Chloramines).[1]
Technical Insight: The reaction is under kinetic control.[1] The chlorine atom has attacked the exocyclic nitrogen (
) instead of the ring carbon ().[1] This is common if the reaction is run too cold () or if the solvent is not acidic enough to protect the amines.
Corrective Action:
Increase Temperature: Heat the mixture to 50-60°C for 2 hours. This promotes the rearrangement of the N-chloro species to the thermodynamic C-chloro product (Orton-rearrangement type mechanism).[1]
Check Solvent: Ensure you are using Glacial Acetic Acid.[1] If using a neutral solvent (e.g., DMF/Methanol), add 1.5 eq of HCl or AcOH to protonate the amines.
Issue 3: "The product yield is low, and the filtrate is cloudy."
Diagnosis: Solubility-driven occlusion (Trapped Product).[1]
Technical Insight: The 5-chloro derivative is significantly less soluble than the starting material due to increased lipophilicity and crystal packing efficiency.[1] It often precipitates during the reaction, potentially trapping unreacted starting material inside the crystal lattice.
Corrective Action:
Dilution: Increase solvent volume to 15-20 volumes relative to substrate mass.[1]
Hot Filtration: Do not filter cold. Cool the reaction to room temperature, but wash the filter cake with warm water/ethanol to remove trapped salts and succinimide byproducts.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired C-chlorination and the parasitic N-chlorination/Oxidation pathways.
Figure 1: Reaction network showing the kinetic trap (N-chlorination) and the thermodynamic sink (C-5 chlorination).[1]
Impurity Profile & Data Summary
Use this table to identify impurities based on analytical observations.
While NCS is safer than chlorine gas, the reaction generates Succinimide and trace HCl .
Warning: Do not mix the reaction waste stream with bleach or strong oxidizers, as this can regenerate chlorine gas.
PPE: Standard lab coat, gloves, and fume hood are mandatory.
References
Pauly, H. (1910). Über Jod-Derivate des Imidazols.[1][4] (Foundational work on halogenation of nitrogen heterocycles). Berichte der deutschen chemischen Gesellschaft, 43(2), 2243-2261. Link[1]
Brown, D. J. (1962). The Pyrimidines.[1][4][5][6][7][8][9] (The definitive text on pyrimidine reactivity and electrophilic substitution at the 5-position).[1] Wiley-Interscience.[1] Link[1]
Jie Jack Li. (2009).[1] Name Reactions for Homologations-I. (Discusses chlorination mechanisms using NCS). Wiley.[1] Link[1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.[1] (Note: Structural isomer often confused in literature, provided for exclusion data). Link[1]
Overcoming poor solubility of pyrimidine derivatives in reactions
Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1] 🟢 Welcome to the Pyrimidine Support Hub User Issue: "My pyrimidine derivative is a 'brick dust' solid....
User Issue: "My pyrimidine derivative is a 'brick dust' solid. It won't dissolve in MeOH, DCM, or Toluene.[1] Even in DMSO, it crashes out upon cooling.[1] I need to run a cross-coupling/substitution, but the reaction is a slurry and yields are inconsistent."
Specialist Diagnosis:
You are encountering the classic "Lattice Energy Trap." Pyrimidines possess a planar, electron-deficient aromatic structure capable of intense
- stacking and hydrogen bonding (both donor and acceptor sites).[1] This creates a crystal lattice energy that exceeds the solvation enthalpy of most standard organic solvents.
The Fix:
We do not always need to dissolve the solid to react it.[2] We need to either disrupt the lattice (Solvent Engineering), bypass the bulk solvent (Mechanochemistry), or create a micro-heterogeneous interface (Surfactants/PTC).
Select your troubleshooting module below based on your reaction type.
🛠 Module 1: Solvent Engineering (The "HFIP" Protocol)
Best For: C-H Activation, Halogenation, Oxidations, and Acid-Stable Substrates.[1]
Standard polar aprotic solvents (DMSO, DMF, NMP) are the "go-to" for solubility, but they are difficult to remove (high BP) and can poison metal catalysts.[1] The superior alternative is Fluorinated Alcohols , specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]
Why It Works (The Mechanism)
HFIP is a strong hydrogen bond donor (HBD) but a poor nucleophile.[1] It disrupts the intermolecular H-bonds holding your pyrimidine crystal lattice together. Furthermore, in metal catalysis, HFIP stabilizes cationic intermediates via the "solvophobic effect" and microsolvation.[1]
Protocol: C-H Activation/Functionalization in HFIP
Solvent System: Use pure HFIP or a 4:1 mixture of HFIP:DCM.[1]
Concentration: High concentration (0.5 M to 1.0 M) is often tolerated due to the disruption of aggregation.[1]
Temperature: HFIP boils at 58°C. refluxing is gentle.
Workup: HFIP is volatile.[1] Simply rotovap to recover your product (and recycle the expensive solvent).
⚠️ Critical Warning: HFIP is acidic (
).[1] If your substrate has acid-labile protecting groups (e.g., THP, Trityl), buffer the system or switch to Module 2 .[1]
🛠 Module 2: Micellar Catalysis (The "Surfactant" Workaround)
Best For: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings.[1]
If your pyrimidine won't dissolve in organic solvents, stop fighting thermodynamics.[1] Use water.[1][3] Specifically, use TPGS-750-M , a designer surfactant that forms nanomicelles.[1][4][5]
The "Nanoreactor" Concept
The surfactant forms lipophilic micelles in water.[6][7] Your insoluble pyrimidine and the catalyst partition into the hydrophobic core of these micelles. The reaction occurs at high local concentration within the micelle, effectively ignoring the bulk insolubility.
Protocol: Suzuki Coupling of Insoluble Pyrimidines
When reacting a solid pyrimidine (nucleophile) with a liquid electrophile (alkyl halide), use PTC to shuttle the anion across the solid-liquid or liquid-liquid interface.[1]
The "Shuttle" Mechanism
A quaternary ammonium salt (e.g., TBAB, Aliquat 336) forms an ion pair with the deprotonated pyrimidine at the interface, pulling it into the organic phase (or making it available on the surface) to react.
Protocol: N-Alkylation of Pyrimidine
Solvent: Toluene or 2-MeTHF (Green alternative).[1] Note: The pyrimidine does NOT need to fully dissolve.
Heat to Reflux: The reaction happens as the catalyst shuttles the pyrimidine anion into the organic phase. As product forms, it usually becomes more soluble, clearing the mixture.[1]
🛠 Module 4: Mechanochemistry (The "Nuclear" Option)
Best For: Condensations, salt formation, and reactions where no solvent works.[1]
If solubility is zero, remove the solvent entirely.[1] Ball milling uses mechanical energy (shear and impact) to drive reactions between solids.[1][9]
of MeOH or DMF.[1] This tiny amount acts as a lubricant and crystal lattice disruptor without dissolving the bulk.
Condition: 20-30 Hz for 30-60 minutes.
Result: Quantitative conversion often occurs in minutes.[1] The product is recovered by washing the jar with water (to remove salt byproducts) or a solvent that dissolves the product.
📊 Decision Logic & Workflows
The following diagrams illustrate the decision process and the mechanism of the recommended solutions.
Figure 1: Strategic decision matrix for selecting the optimal solubilization strategy based on reaction class.
Excellent (Micellar). Solubilizes via encapsulation.[1]
❓ Frequently Asked Questions (FAQ)
Q: Can I use HFIP for basic reactions?A: Use caution. HFIP is acidic (
9.3).[1] Strong bases (n-BuLi, NaH) will deprotonate the solvent immediately.[1] For basic conditions, use weak inorganic bases (, ) or switch to Module 2 (Micellar) or Module 3 (PTC) where the base stays in the aqueous/solid phase.
Q: My reaction in TPGS-750-M looks like a cloudy mess. Is it working?A: Yes, "cloudy" is good.[1] That is the emulsion/suspension. As long as you have vigorous stirring, the reagents are exchanging in and out of the micelles. Do not filter it until the reaction is complete.
Q: I don't have a ball mill. Can I use a mortar and pestle?A: For screening, yes, but reproducibility will be poor.[1] A mortar and pestle cannot generate the sustained shear force required to overcome the lattice energy of stubborn pyrimidines.
📚 References
HFIP as a "Magical" Solvent : Colomer, I., et al. "Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation."[1] Chemical Science, 2021.[1]
Micellar Catalysis (TPGS-750-M) : Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1] Journal of Organic Chemistry, 2011.[1] [1]
Mechanochemistry Overview : James, S. L., et al. "Mechanochemistry: opportunities for new and cleaner synthesis."[1] Chemical Society Reviews, 2012.[1]
Phase Transfer Catalysis : "Phase-Transfer Catalysis: Mechanism and Description." ACS GCI Pharmaceutical Roundtable.
Solubility Data : Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[1][10][11] World Scientific News, 2016.[1][11]
Technical Support Center: Impurity Control in 2,6-Diamino-5-chloropyrimidin-4-ol Synthesis
The following technical guide details the impurity control strategy for the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2 ). Important Note on Chemical Identity : Do not confuse this compound with its i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the impurity control strategy for the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2 ).
Important Note on Chemical Identity :
Do not confuse this compound with its isomer, 2,4-diamino-6-chloropyrimidine (CAS 156-83-2), which is the key intermediate for Minoxidil. The target molecule discussed here is chlorinated at the 5-position , preserving the 4-hydroxyl group.
Executive Summary
The synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol is typically achieved via the electrophilic chlorination of 2,6-diaminopyrimidin-4-ol (CAS 56-06-4). The electron-rich nature of the pyrimidine ring (activated by two amino groups) makes the 5-position highly susceptible to electrophilic attack. However, this same reactivity predisposes the reaction to N-chlorination (side reaction) and oxidative dimerization . This guide provides a root-cause analysis and troubleshooting protocols for these specific impurities.
Q1: Why am I observing high levels of "Impurity B" (N-chlorinated species) despite using stoichiometric NCS?
Diagnosis: Kinetic vs. Thermodynamic Control Failure.
While the C5 position is thermodynamically favored for chlorination, the exocyclic amino groups are kinetically accessible, especially at higher temperatures or local concentration excesses. N-chloramines are unstable but can complicate workup and reduce yield.
Troubleshooting Protocol:
Reagent Change : If using N-Chlorosuccinimide (NCS) , ensure it is added portion-wise over 30–60 minutes. Do not dump it in all at once.
Temperature Control : Maintain the reaction temperature between 0°C and 5°C during addition. Higher temperatures (>25°C) significantly increase the rate of N-chlorination.
Solvent System : Switch to a solvent that stabilizes the intermediate complex. DMF or Glacial Acetic Acid are preferred over Acetonitrile for this transformation. Acetic acid can protonate the amino groups slightly, reducing their nucleophilicity and protecting them from N-chlorination while leaving the C5 position active.
Q2: My reaction stalls with 5-10% unreacted Starting Material (SM). Should I add excess chlorinating agent?
Diagnosis: Equilibrium Stalling.
Adding a large excess (>1.1 eq) of chlorinating agent often leads to over-chlorination or oxidation of the product, resulting in colored impurities (red/brown).
Corrective Action:
Do NOT exceed 1.05 equivalents of NCS.
Catalysis : If the reaction stalls, add a catalytic amount of HCl (if in acetic acid) or TMSCl (if in aprotic solvent) to activate the NCS.
Endpoint Control : Monitor by HPLC. If SM < 2.0%, stop. The loss of yield during purification of the N-chlorinated side products is often costlier than the loss from 2% unreacted SM.
Module 2: Workup & Isolation (Downstream Control)
Q3: The isolated solid is off-white or pinkish instead of white. How do I remove this color?
Diagnosis: Oxidative Coupling (Azo impurities).
The 2,6-diamino system is electron-rich and prone to air oxidation, forming trace azo-dimers which are highly colored.
Purification Protocol:
Antioxidant Wash : During the final filtration, wash the filter cake with a 1% aqueous solution of Sodium Bisulfite or Sodium Thiosulfate . This reduces surface oxidation products.
pH Adjustment : The product is amphoteric. Dissolve the crude solid in dilute NaOH (pH 12), treat with activated carbon (5% w/w) for 30 minutes, filter, and then slowly re-precipitate by adjusting pH to the isoelectric point (approx. pH 5-6) using Acetic Acid.
Q4: How do I efficiently separate the product from the succinimide byproduct (if using NCS)?
Diagnosis: Solubility Mismatch.
Succinimide is water-soluble; the product is poorly soluble in water at neutral pH.
Protocol:
Slurry Wash : Do not rely on simple filtration. Resuspend the wet cake in water (5 volumes) at 40°C for 1 hour. Filter while warm. This removes >98% of residual succinimide.
Module 3: Visualizing the Pathway
The following diagram illustrates the critical decision nodes in the synthesis and the pathways leading to common impurities.
Caption: Reaction pathway showing the competition between the desired C5-chlorination and the temperature-dependent N-chlorination side reaction.
Module 4: Critical Process Parameters (CPP) Summary
Parameter
Recommended Range
Impact of Deviation
Stoichiometry (NCS)
1.00 – 1.05 eq
< 1.0 : High SM residue. > 1.1 : Over-chlorination & colored impurities.
Reaction Temp
0°C – 10°C
> 25°C : Increases N-chlorination (Impurity B).
Solvent
DMF or Acetic Acid
Acetonitrile : May lead to solubility issues and slower kinetics.
Sigma-Aldrich . 2,6-Diamino-5-chloropyrimidin-4-ol Product Specification (CAS 71552-22-2). Link
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 67432 (Related Isomer Reference for Structural Comparison). Link
Organic Syntheses . Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Precursor Synthesis). Org. Synth. 1951, 31, 43. Link
Key Organics . Safety Data Sheet: 2,6-Diamino-5-chloropyrimidin-4-ol. Link
Troubleshooting
Troubleshooting nucleophilic aromatic substitution on pyrimidines
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution ( ) on Pyrimidines Status: Online Agent: Senior Application Scientist Ticket Topic: Optimization & Troubleshooting on Pyrimidine Scaffolds Audi...
Optimization & Troubleshooting on Pyrimidine Scaffolds
Audience: Medicinal Chemists, Process Chemists
Introduction: The "Support Ticket" Approach
Welcome to the Pyrimidine
Technical Support Center. You are likely here because your reaction—displacing a leaving group on a pyrimidine ring with a nucleophile—is failing to proceed, yielding the wrong isomer, or producing a "tar" of side products.
Unlike standard aliphatic substitutions (
/), on heteroaromatics is governed by the stability of the Meisenheimer Complex (intermediate) and the specific electronic landscape of the pyrimidine ring. This guide treats your chemical problem as a "system error," diagnosing the root cause through mechanistic logic.
Module 1: Reactivity & Conversion Issues
Ticket #101: "My reaction is stuck at <10% conversion after 24 hours."
Diagnosis: High energy barrier for the nucleophilic attack (Rate-Determining Step).[1]
Root Cause: The pyrimidine ring is not sufficiently electrophilic, or the nucleophile is being "caged" by the solvent.
Troubleshooting Protocol:
Solvent Swap (The "Naked Nucleophile" Effect):
Issue: If you are using a protic solvent (EtOH, MeOH,
), you are solvating your nucleophile via hydrogen bonding, effectively putting it in a "cage."
Solution: Switch to a polar aprotic solvent (DMSO, DMF, NMP, or DMAc). These solvents solvate the cation (e.g.,
, ) but leave the anionic nucleophile "naked" and highly reactive.
Mechanism:[2][3][4][5][6][7][8][9][10] A "naked" fluoride or alkoxide ion in DMSO is orders of magnitude more reactive than in ethanol.
Leaving Group (LG) Upgrade:
Issue: You are likely using a chloride (-Cl). While cheap, it is not the fastest LG for
.
Solution: If the reaction is sluggish, switch to Fluorine (-F) or a Sulfone (
) .
Why? Unlike
(where I > Br > Cl > F), the rate order is F >> Cl Br > I .[7] The highly electronegative fluorine lowers the energy of the LUMO at the carbon center, accelerating the initial nucleophilic attack, which is the rate-limiting step.
Protonation State Check:
Issue: If using an amine nucleophile (
), is your base strong enough to deprotonate the formed ammonium salt, or are you relying on the amine itself?
Solution: Add a non-nucleophilic base (DIPEA,
, or ) to scavenge the generated acid (). For weak nucleophiles, use a stronger base (NaH, LiHMDS) to generate the anion before addition.
Strong EWG; can act as a leaving group in specific cases.
~50-200
Strong EWG; excellent leaving group (often better than halogens).
-Cl / -Br
1
Standard baseline. Bond strength is NOT the primary factor.
-I
<1
Weak inductive effect; poor stabilization of intermediate.
Module 2: Regioselectivity (The "Wrong Isomer" Error)
Ticket #202: "I have 2,4-dichloropyrimidine. I want the C2 product, but I'm getting the C4 product."
Diagnosis: Thermodynamic and kinetic preference for the C4 position (para-like).
Root Cause: The C4 position is electronically favored due to resonance stabilization of the intermediate.[1]
The Science:
Nucleophilic attack at C4 leads to an intermediate where the negative charge can be delocalized onto both ring nitrogens (N1 and N3). Attack at C2 only allows delocalization onto the nitrogens, but the linear conjugation path is less favorable, and the LUMO coefficient is significantly larger at C4.
Troubleshooting Protocol (Reversing the Selectivity):
Steric Blocking:
If the nucleophile is bulky, it may still prefer C4. However, if you place a bulky substituent at C5, you can sterically hinder C4 attack, forcing reaction at C2 (though this requires scaffold redesign).
The "Protect-Deprotect" Workaround:
React C4 first with a "dummy" nucleophile (e.g., thiomethoxide) that can be removed or converted later, then react C2.
Better approach: Use 2-chloro-4-methoxypyrimidine if you only need to substitute C2.
Lewis Acid Catalysis:
Some reports suggest that coordination of a Lewis Acid to N3 can perturb the electronics, but this is substrate-dependent and unreliable for general troubleshooting.
Visualizing the Logic:
Figure 1: Decision logic for regioselective substitution on 2,4-dichloropyrimidine.
Module 3: Side Reactions & Impurities
Ticket #305: "I see a new spot on TLC, but it's not my product. NMR shows loss of aromatic protons."
Diagnosis: Hydrolysis (formation of pyrimidinones) or Ring Opening.
Root Cause: Trace water in the solvent acting as a competitive nucleophile, or hydroxide generated from hygroscopic bases.
Troubleshooting Protocol:
The "Wet Solvent" Trap:
Scenario: You used "dry" DMF from a bottle opened 3 months ago.
Reality: DMF and DMSO are hygroscopic. They absorb atmospheric water rapidly.
Fix: Use freshly distilled solvents or solvents stored over molecular sieves (3Å or 4Å). Water is a competent nucleophile for electron-deficient pyrimidines, converting C-Cl to C-OH (tautomerizing to the amide/pyrimidinone).
Base Selection:
Avoid hydroxide bases (NaOH, KOH) unless hydrolysis is intended.
If using
or , ensure they are anhydrous. Dry them in an oven at 120°C overnight before use.
Ticket #306: "My product is decomposing/polymerizing."
Diagnosis: Meisenheimer Complex instability or thermal degradation.
Root Cause: Reaction temperature too high for the stability of the ring system.
Troubleshooting Protocol:
Temperature Step-Down:
reactions are often exothermic. Start at 0°C or Room Temperature . Only heat if conversion is stalled.
Warning: Heating electron-deficient heterocycles with strong nucleophiles can lead to ring-opening (breaking the C-N bond of the pyrimidine itself).
To ensure reproducibility, follow this optimized workflow. This protocol is designed to validate itself at each step.
Standard Operating Procedure (SOP) for Pyrimidine
:
Setup:
Dry flask,
or Ar atmosphere (critical if using strong bases).
Solvent: Anhydrous DMF or DMSO (0.1 M to 0.5 M concentration).
Base: 1.5 - 2.0 equivalents of DIPEA (for amines) or
(for phenols/thiols).
Addition (The "Control" Step):
Dissolve the pyrimidine (Electrophile) in solvent.
Add the Nucleophile slowly at 0°C.
Validation: Take a TLC/LCMS aliquot immediately after addition. For highly reactive substrates (e.g., 4-fluoropyrimidines), reaction may be complete in minutes.
Monitoring:
Check at 1 hour. If <10% conversion, warm to RT.
If still low conversion at RT, heat to 50°C.
Stop Rule: If impurities appear >10% by UV area, lower temperature and check solvent quality.
Workup (Solubility Check):
Most
products are less polar than the starting amine but more polar than the chloride.
Issue: Pyrimidines often "hide" in the aqueous layer during extraction if the pH is acidic (protonation of ring nitrogens).
Fix: Ensure aqueous layer is pH ~8-9 during extraction (using sat.
).
Workflow Diagram:
Figure 2: Iterative troubleshooting loop for reaction monitoring.
References
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.[12] (Authoritative text on heterocyclic reactivity and regioselectivity).
Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011. (Context on pyrimidines in drug discovery).
Roh, K. R.; Kim, J. Y.; Kim, Y. H. Regioselective Nucleophilic Substitution of 2,4-Dichloropyrimidine. Heterocycles2000 , 53, 2051. (Primary literature on C4 vs C2 selectivity).[5][13][14]
Bunnett, J. F.; Zahler, R. E. Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chem. Rev.1951, 49, 273.
mechanism and leaving group effects).
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th ed.; Springer, 2007. (Detailed mechanistic explanation of the Meisenheimer complex).
Technical Support Center: Mitigating Time-Dependent Inhibition (TDI) in Pyrimidine Derivatives
Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Troubleshooting and Mitigating Mechanism-Based Inhibition (MBI) in Pyrimidine Scaffolds Welcome to the Technical Support Center You have...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Senior Application Scientist Level
Topic: Troubleshooting and Mitigating Mechanism-Based Inhibition (MBI) in Pyrimidine Scaffolds
Welcome to the Technical Support Center
You have reached the specialized support unit for medicinal chemists and DMPK scientists encountering non-linear pharmacokinetics or unexplained drug-drug interactions (DDIs) with pyrimidine-based lead compounds.
This guide addresses a critical failure mode in pyrimidine drug design: Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes.[1][2][3][4] Unlike reversible inhibition, TDI often implies the formation of reactive metabolites that covalently modify the enzyme (suicide inhibition), leading to permanent enzyme loss and clinical DDI risks.[5]
Module 1: Diagnostic & Assay Troubleshooting
Issue: "My IC50 values shift significantly when I pre-incubate with NADPH."
Diagnosis:
This is the hallmark of Time-Dependent Inhibition.[4][6][7] If your compound is a reversible inhibitor, the IC50 should remain constant regardless of pre-incubation time. A "shift" (decrease in IC50, meaning increased potency) after pre-incubation with NADPH indicates that the enzyme is generating a metabolite that is a more potent inhibitor than the parent, or that the metabolite is covalently binding to the enzyme.[6]
Protocol 1.0: The IC50 Shift Assay (Standard Operating Procedure)
Use this protocol to validate TDI liability before proceeding to kinetic characterization.
Preparation: Prepare two parallel incubation plates.
Plate A (-NADPH Pre-incubation): Buffer + Microsomes + Test Compound (30 min at 37°C).
Plate B (+NADPH Pre-incubation): Buffer + Microsomes + Test Compound + NADPH (30 min at 37°C).
Reaction Start: After 30 minutes, dilute both mixtures 1:10 into a secondary incubation containing the Probe Substrate and NADPH (to drive the probe metabolism).
Measurement: Quantify the metabolite of the probe substrate using LC-MS/MS.
Calculation: Calculate the IC50 for both plates.
Data Interpretation:
Calculate the Shift Ratio:
Shift Ratio
Classification
Action Required
< 1.5
Reversible Inhibition
Optimize for (reversible).
1.5 - 4.0
Potential TDI
Flag for confirmation. Check structure for alerts.
> 4.0
Definite TDI
CRITICAL: Proceed to Module 3 for mitigation or Module 4 for .
Visual Troubleshooting: The TDI Decision Tree
Figure 1: Decision logic for categorizing inhibition types. Most pyrimidine-driven TDI is irreversible (MBI).
Module 2: Root Cause Analysis (Mechanistic Insights)
FAQ: Why do pyrimidines cause TDI?
Pyrimidine rings, particularly those with specific substitutions (e.g., 5-fluoropyrimidines), are prone to bioactivation .[9][10] The CYP450 catalytic cycle can oxidize the ring or its substituents, generating reactive intermediates (electrophiles) that attack the heme or the apoprotein of the CYP enzyme.
Common Mechanisms in Pyrimidines:
Oxidative Defluorination: For 5-fluoropyrimidines, oxidation at the C-6 position can lead to an unstable intermediate that eliminates HF, generating a reactive Michael acceptor.
Ring Epoxidation: Oxidation of the pyrimidine double bond can form an epoxide or radical intermediate capable of covalent binding.
Nitrogen Coordination: While often reversible, strong coordination of the pyrimidine nitrogen to the heme iron can sometimes transition into quasi-irreversible complexes.
Module 3: Structural Mitigation Strategies
Issue: "My lead compound has a Shift Ratio of 10. How do I fix the chemistry?"
Strategy 1: Block Metabolic "Soft Spots"
If the mechanism involves oxidation of the pyrimidine ring (e.g., at C-4 or C-6), introducing steric bulk or blocking groups can prevent the enzyme from accessing these sites.
Tactical Fix: Substitute the C-4 or C-6 positions with methyl, methoxy, or cyclopropyl groups. This prevents the formation of the reactive intermediate required for covalent binding.
Strategy 2: Steric Shielding of the Nitrogen
If the inhibition is driven by nitrogen-heme coordination (Type II binding) that leads to MBI:
Tactical Fix: Place a substituent (e.g., methyl, chloro) on the carbon adjacent to the ring nitrogen (ortho-substitution). This creates a "clash" that prevents the nitrogen lone pair from approaching the heme iron.
Strategy 3: Electron Density Modulation
Reactive metabolite formation often depends on specific electronic conditions.
Tactical Fix: Introduce electron-withdrawing groups (EWGs) like
or to the ring to make it less electron-rich and less prone to oxidation, provided this does not kill potency at the primary target.
Visual Guide: Mitigation Workflow
Figure 2: Structural modification strategies to engineer out TDI liability in pyrimidine scaffolds.
Module 4: Advanced Characterization (
)
Issue: "I cannot modify the structure further. How do I assess the clinical risk?"
If structural mitigation fails or potency is compromised, you must determine the kinetic parameters of inactivation:
: The maximum rate of enzyme inactivation (efficiency of the suicide step).
: The concentration of inhibitor required to achieve half-maximal inactivation rate (affinity).[11]
Protocol 4.0:
Determination
Experimental Design:
You must run a matrix of incubation times and inhibitor concentrations.[11][12]
Variable
Recommended Conditions
Inhibitor Concentrations
0, 0.5x, 1x, 2x, 4x, 8x the reversible .
Pre-incubation Times
0, 5, 10, 15, 20, 30 minutes.
Substrate
High concentration () in the secondary incubation to ensure any remaining active enzyme is saturated.
Data Analysis:
Plot ln(% Remaining Activity) vs. Pre-incubation Time for each concentration.[5]
Extract the slope (
) for each line.
Plot
vs. [Inhibitor] .
Fit to the hyperbolic equation:
Risk Assessment (IVIVE):
Use the ratio to predict the fold-increase in AUC of a victim drug:
(Where is the natural degradation rate of the CYP enzyme).
References
Orr, S. T., et al. (2012).[13] Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry.
Grimm, S. W., et al. (2009). The Conduct of In Vitro Studies to Address Time-Dependent Inhibition of Drug-Metabolizing Enzymes: A Perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition.
Kalgutkar, A. S., et al. (2018). Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety.[3][9][10] Journal of Medicinal Chemistry.
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Cyprotex. (n.d.).[5] Time Dependent CYP Inhibition (IC50 Shift).[2][6][11][12][14]
Technical Support Center: Mastering Selectivity in Polyfunctional Pyrimidine Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving polyfunctional pyrimidines. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to navigating the complexities of reactions involving polyfunctional pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance selectivity and troubleshoot common challenges in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to make informed decisions in your experimental designs.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selectivity of polyfunctional pyrimidines.
Q1: Why is achieving selectivity in reactions with polyfunctional pyrimidines so challenging?
A1: The challenge arises from the inherent electronic nature of the pyrimidine ring and the presence of multiple reactive sites. The two nitrogen atoms at positions 1 and 3 make the ring electron-deficient, influencing the reactivity of the carbon atoms. Nucleophilic attack is generally favored at the C2, C4, and C6 positions, while electrophilic substitution is more likely at the C5 position.[1] When multiple functional groups are present, they can compete for reagents, leading to a mixture of products and low yields of the desired compound.
Q2: What are the key factors that influence regioselectivity in pyrimidine reactions?
A2: Several factors dictate the regioselectivity of reactions with polyfunctional pyrimidines:
Electronic Effects: The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-deficient and thus most susceptible to nucleophilic attack.[1][2]
Steric Hindrance: Bulky substituents on the pyrimidine ring or the attacking reagent can block access to certain positions, thereby directing the reaction to less sterically hindered sites.[3]
Reaction Conditions: Temperature, solvent polarity, and pH can significantly influence the reaction pathway and the selectivity of the outcome.[4]
Catalysts: The choice of catalyst, be it a Lewis acid, a transition metal complex, or an organocatalyst, can dramatically alter the regioselectivity by coordinating to specific sites on the pyrimidine ring or the reagent.[5][6]
Protecting Groups: The strategic use of protecting groups allows for the temporary masking of reactive functional groups, thereby directing the reaction to the desired, unprotected site.[7][8][9]
Q3: What is an "orthogonal protecting group strategy," and why is it important for polyfunctional pyrimidines?
A3: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions that do not affect the others.[8][10] For example, one group might be removed with acid, another with a base, and a third by hydrogenolysis. This approach is critical for the synthesis of complex polyfunctional pyrimidines as it allows for the sequential and selective modification of different parts of the molecule without unintended reactions at other functional groups.[7][11]
Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles in a question-and-answer format.
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: My SNAr reaction on a dihalopyrimidine is giving me a mixture of isomers. How can I improve the selectivity?
A: Achieving regioselectivity in SNAr reactions on dihalopyrimidines depends on a delicate balance of electronic and steric factors. Here’s a systematic approach to troubleshooting:
Analyze the Electronic Bias: In general, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. However, the presence of other substituents can alter this preference. Computational tools like Quantum Mechanics (QM) calculations can help predict the most likely site of attack by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) of your substrate.[12]
Leverage Steric Hindrance: If the electronic difference between the two halogen-bearing carbons is minimal, steric hindrance can be exploited. Using a bulkier nucleophile can favor attack at the less sterically hindered position.
Optimize Reaction Conditions:
Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).
Consider a Catalyst: Certain transition metal catalysts, particularly palladium complexes, can facilitate selective cross-coupling reactions at specific positions on the pyrimidine ring.
Problem 2: Unwanted N-Alkylation vs. O-Alkylation
Q: I'm trying to alkylate a hydroxyl group on my pyrimidine, but I'm getting significant N-alkylation of the ring nitrogens. What can I do?
A: The competition between N- and O-alkylation is a common issue due to the nucleophilicity of both the ring nitrogens and the hydroxyl group. Here are some strategies to favor O-alkylation:
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the hydroxyl group to form the more nucleophilic alkoxide, which can then react with the alkylating agent. Using a weaker base may not fully deprotonate the hydroxyl group, leaving the ring nitrogens to compete as nucleophiles.
Protect the Ring Nitrogens: If possible, protecting the ring nitrogens can be a highly effective strategy. However, this adds extra steps to your synthesis.
Optimize the Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor reaction at the harder oxygen nucleophile, while softer agents (e.g., alkyl iodides) might have a higher affinity for the softer nitrogen nucleophiles.
Solvent Effects: Aprotic polar solvents like DMF or THF are generally preferred for this type of reaction.
Problem 3: Low Yield and Side Products in Condensation Reactions (e.g., Biginelli, Pinner)
Q: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone, and I'm seeing a lot of side products. How can I improve this?
A: Low yields and side reactions in multicomponent condensation reactions like the Biginelli synthesis are often due to suboptimal reaction conditions or reactant purity.[4] Here's a troubleshooting workflow:
Check Reagent Purity: Ensure all starting materials (aldehyde, β-ketoester, and urea/thiourea) are pure. Impurities can lead to unwanted side reactions.[13]
Catalyst Optimization:
Catalyst Choice: While strong Brønsted acids are traditional, they can sometimes promote side reactions. Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) which can be milder and more selective.[13]
Catalyst Loading: Ensure you are using the optimal amount of catalyst. Too little may result in low conversion, while too much can lead to degradation or side product formation.
Control Reaction Temperature and Time:
Temperature: Higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts. Running the reaction at a lower temperature may improve selectivity for the desired Biginelli product.[4]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[4]
Solvent Selection: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[4]
Order of Addition: In some cases, adding the urea or thiourea last can minimize its decomposition into ammonia, which can participate in side reactions.[4]
Key Experimental Protocols
Protocol 1: Orthogonal Protection of Amino and Hydroxyl Groups
This protocol demonstrates the use of Boc and TBDMS protecting groups to allow for selective functionalization.
Step 1: Protection of the Amino Group
Dissolve the amino-hydroxypyrimidine in a suitable solvent (e.g., Dioxane/Water).
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃) (2 equivalents).
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
Work up the reaction by extracting with an organic solvent and purify by column chromatography to obtain the N-Boc protected pyrimidine.
Step 2: Protection of the Hydroxyl Group
Dissolve the N-Boc protected pyrimidine in an anhydrous aprotic solvent (e.g., DMF).
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) and imidazole (2.5 equivalents).
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Quench the reaction with water and extract with an organic solvent. Purify by column chromatography to yield the fully protected pyrimidine.
Step 3: Selective Deprotection and Functionalization
To deprotect the hydroxyl group: Treat the fully protected pyrimidine with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF. This will selectively cleave the TBDMS ether, leaving the Boc group intact. The free hydroxyl group can then be functionalized.
To deprotect the amino group: Treat the fully protected pyrimidine with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM). This will remove the Boc group, leaving the TBDMS ether in place for subsequent reactions at the free amino group.
Visualizations and Data
Diagram 1: Electronic Landscape of the Pyrimidine Ring
Caption: Reactivity map of the pyrimidine ring.
Diagram 2: Orthogonal Protecting Group Strategy Workflow
Caption: Logic of an orthogonal protection strategy.
Table 1: Conditions for Regioselective Metalation of Pyrimidines
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). PMC.
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate.
Protecting group. (n.d.). Wikipedia.
Synthesis, reactions, and applications of pyrimidine derivatives. (2026, January 11). ResearchGate.
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). PMC.
A divergent synthetic pathway for pyrimidine-embedded medium-sized azacycles through an N-quaternizing strategy. (n.d.). PMC - PubMed Central.
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019, May 24). Journal of the American Chemical Society.
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. (2020, April 6). YouTube.
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate.
Regioselective Functionalization of Pyrimidines and Pyrazines via Metalation. (n.d.).
meta‐Selective C−H Functionalization of Pyridines. (n.d.).
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
Protecting Groups. (n.d.).
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 27). MDPI.
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (n.d.). RSC Publishing.
Steric effects. (n.d.). Wikipedia.
Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024, April 22). PubMed.
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. (2025, August 6). ResearchGate.
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega.
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022, December 7). eScholarship.org.
Reducing reaction time for 2,6-Diamino-5-chloropyrimidin-4-ol preparation
This technical guide addresses the process intensification and troubleshooting for the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol (also referred to as 2,4-diamino-5-chloro-6-hydroxypyrimidine). The content focuses o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the process intensification and troubleshooting for the synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol (also referred to as 2,4-diamino-5-chloro-6-hydroxypyrimidine). The content focuses on reducing reaction time in the critical chlorination step while maintaining high yield and purity.
The synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol typically proceeds via the chlorination of the intermediate 2,6-diaminopyrimidin-4-ol (DAHP).[1] The standard electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in acetic acid is kinetically sluggish (7–12 hours) due to the electron-rich nature of the pyrimidine ring being counterbalanced by the steric and electronic effects of the existing substituents.
To reduce reaction time significantly (from hours to minutes), we recommend shifting from standard thermal NCS protocols to Sulfuryl Chloride (
) mediated chlorination or Microwave-Assisted Synthesis .
Reaction Pathway Visualization
The following diagram outlines the standard vs. accelerated pathways.
Figure 1: Comparison of synthetic pathways. The optimized routes (Blue) significantly reduce cycle time compared to the standard route (Red).
Module 1: Reaction Kinetics & Optimization (FAQs)
Q1: My chlorination with NCS takes over 8 hours to reach completion. How can I reduce this to under 2 hours?
Diagnosis: The reaction between NCS and DAHP in acetic acid relies on the thermal generation of the electrophilic chloronium species, which is slow at standard reflux temperatures (50–60°C).
Solution: Switch to Sulfuryl Chloride (
) .
Sulfuryl chloride is a more aggressive chlorinating agent that releases in situ or acts directly as an electrophile.
Protocol: Dissolve DAHP in glacial acetic acid. Add
(1.1 eq) dropwise at room temperature (exothermic). Heat to 45–50°C.
Result: Reaction typically completes in 1–2 hours .
Caution: This releases
and gas. Efficient scrubbing is required.
Alternative (Microwave):
If you must use NCS (e.g., to avoid gas evolution), use a microwave reactor.
Q3: I am observing "over-chlorination" impurities. What is happening?
Cause: The 5-position is the most reactive, but excess reagent or high temperatures can lead to chlorination of the amino groups (
-chloramines) or the 6-position if tautomerization occurs.
Fix:
Stoichiometry Control: Limit chlorinating agent to 1.05 equivalents .
Temperature: Do not exceed 50°C when using
.
Quenching: Quench immediately with aqueous sodium bisulfite (
) to destroy unreacted chlorine species before workup.
Module 2: Reagent & Solvent Management
Q4: Why is the yield low despite full conversion on TLC/HPLC?
Diagnosis: This is likely a workup issue , not a reaction issue. 2,6-Diamino-5-chloropyrimidin-4-ol is amphoteric.
Acidic pH: Soluble as the hydrochloride salt.
Basic pH: Soluble as the phenolate/enolate anion.
Protocol for Maximum Recovery:
Cool reaction mixture to 10°C.
Adjust pH strictly to 6.5 – 7.5 using 25% NaOH or Ammonia.
Critical Step: Allow the slurry to stir at 0–5°C for at least 60 minutes to maximize crystallization.
Filter and wash with ice-cold water (not room temp) to remove salts without dissolving the product.
Q5: Can I use water as a solvent to make the process "Green"?
Analysis: Yes, but with caveats.
Feasibility: NCS chlorination can be performed in aqueous suspension, but the solubility of DAHP is low, leading to heterogeneous kinetics (surface reaction only).
Optimization: Use a surfactant (e.g., SDS or Tween-80) to create an emulsion. This increases the interfacial surface area and can reduce aqueous reaction times from 12h to ~4h.
Module 3: Troubleshooting Decision Tree
Use this logic flow to resolve yield or purity issues during the 5-chlorination step.
Figure 2: Troubleshooting logic for 5-chlorination optimization.
References
Synthesis of 2,4-diamino-6-chloropyrimidine (Precursor Analogues)
Chlorination Mechanisms & Kinetics
Title: Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.
Technical Support: Managing Safety Hazards of Phosphorus Oxychloride (POCl3) Quenching
[1] Status: Operational Severity Level: Critical (Thermal Runaway Risk) Ticket Type: Process Safety & Troubleshooting The "Deceptive Calm": Understanding the Hazard Warning: The most dangerous phase of a POCl3 reaction i...
Warning: The most dangerous phase of a POCl3 reaction is often not the reaction itself, but the workup.
A common scenario reported by researchers involves adding water to a cold POCl3 reaction mixture.[1] Initially, there is no reaction, leading the chemist to increase the addition rate.[2] Minutes later, the flask erupts violently.
Why does this happen?
POCl3 is immiscible with cold water. At low temperatures (
), the hydrolysis rate is kinetically slow. This creates an Induction Period where unreacted POCl3 accumulates. As the mixture eventually warms or agitation increases, the accumulated POCl3 hydrolyzes simultaneously. This releases massive amounts of HCl gas and heat (exothermic), causing a thermal runaway that can eject the reactor contents.
Mechanistic Troubleshooting: The "Why" and "How"
Visualizing the Induction Trap
The following logic flow illustrates the failure mode of a "cold quench" leading to an accident.
Figure 1: The "Induction Trap" mechanism showing how low-temperature accumulation leads to delayed thermal runaway.
Validated Protocols: Safe Quenching Methodologies
Do not use a "one size fits all" approach. Select the protocol based on your scale and reactor setup.
Protocol A: The Inverse Quench (Recommended for Scale >10g)
Best for: Heat management and preventing accumulation.
Concept: The reaction mixture is added into the quenching medium.[1][2][3] This ensures the quenching agent (water/base) is always in vast excess, preventing the accumulation of reactive intermediates.
Step
Action
Technical Rationale
1
Prepare Quench Vessel
Fill a separate flask with ice-water or buffered solution (e.g., 20% NaOAc or sat. NaHCO3).[3][4]
2
Control Temperature
Maintain quench vessel at 0–10°C (or 35–40°C for specific Vilsmeier adducts to force immediate hydrolysis).
3
Transfer
Transfer the POCl3 reaction mixture slowly into the quench vessel via cannula or dropping funnel.
4
Agitate
Stir vigorously. High shear is required to break the immiscible POCl3 droplets.
5
Monitor
Watch internal temperature. Stop addition if T rises >10°C.
Protocol B: The Controlled Direct Quench (Small Scale Only)
Best for: Small scale (<5g) where transfer is difficult due to solids.
Critical Warning: Do not simply pour water into the flask.
Dilute: Dilute the reaction mixture with a solvent (DCM or Toluene) to act as a heat sink.
Cool: Cool the mixture to 0°C.
Add Wet Solvent: Do not add pure water initially. Add a solution of wet DMF or wet THF . The miscibility helps initiate hydrolysis gently without phase separation issues.
Listen: Listen for the "hissing" of HCl release. If you don't hear/see reaction, STOP . Do not add more until the previous aliquot has reacted.[2]
Specific Scenario: Vilsmeier-Haack Reaction
Vilsmeier reagents (chloroiminium salts) behave differently. They can form sticky, viscous oils that trap POCl3.
The "Sodium Acetate" Method
Reference: Li, X. et al. Org.[1][5] Process Res. Dev. 2012 [1]
Standard quenching into ice-water can result in incomplete hydrolysis of Vilsmeier intermediates, which then decompose exothermically during filtration or drying.
Temperature: 35–40°C (Counter-intuitive, but necessary).[1]
Mechanism: The elevated temperature ensures instantaneous hydrolysis of the Vilsmeier adduct and excess POCl3, preventing the formation of metastable intermediates that explode later.[1] The acetate acts as a buffer, preventing the pH from dropping too low, which can degrade sensitive products.
Troubleshooting & FAQ
Q: I added water to my reaction, and a rock-hard solid formed that stopped my stirrer. What is it?A: This is likely a mixture of polyphosphoric acid species and inorganic phosphate salts.
The Fix: Avoid pure water. Use a solvent mixture (e.g., Water/DCM or Water/Toluene). If the solid is already formed, sonication is often required. For future runs, use the Inverse Quench method to prevent high local concentrations of phosphoric acid.
Q: Can I use 5M NaOH to quench directly?A:Proceed with extreme caution.
While NaOH neutralizes the HCl, it introduces a Double Exotherm :
Heat of Hydrolysis (POCl3 + H2O).
Heat of Neutralization (HCl + NaOH).
Recommendation: Quench into water/ice first to handle the hydrolysis exotherm, then adjust pH with NaOH, or use a mild buffer like Sodium Acetate or Sodium Bicarbonate (be aware of CO2 foaming).
Q: My reaction has a "lag" time. I added 10mL of water and nothing happened. Should I add the rest?A:ABSOLUTELY NOT.
You are in the "Induction Trap" (See Figure 1).
Stop addition immediately.
Ensure vigorous stirring.
Allow the mixture to warm slightly (remove ice bath) very carefully behind a blast shield.
Wait for the exotherm to occur and subside before adding any more quenching agent.
Q: How do I handle the HCl gas evolution?A: POCl3 hydrolysis releases 3 moles of HCl for every mole of POCl3.
Requirement: All quenching must be done under a fume hood.
Scrubbing: Connect the reaction vessel outlet to a scrubber containing dilute NaOH solution. Do not seal the system; ensure there is a pressure relief path.
Decision Matrix: Selecting the Right Quench
Figure 2: Decision tree for selecting the safest quenching protocol based on reaction scale and chemistry type.
References
Li, X., Wells, K. M., Branum, S., Damon, S., Youells, S., Beauchamp, D. A., ...[1] & Murray, W. (2012).[1] Safe Scale-up of a Vilsmeier Formylation Reaction: Quench Protocol Selection. Organic Process Research & Development, 16(11), 1727-1731.
[Link]
Organic Syntheses. (2014). Preparation of 2,4-Dichloroquinoline. Organic Syntheses, 91, 231-242. (Detailed discussion on HCl trapping and POCl3 handling).
[Link]
Sperry, J. B., & Minteer, C. J. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6).
[Link]
Welcome to the Pyrimidine Purification Support Center. Substituted pyrimidines present unique purification challenges due to their diverse electronic properties. A 2-amino-pyrimidine behaves vastly differently from a 4-chloro-pyrimidine. This guide moves beyond generic "cookbooks" to provide a mechanistic understanding of solubility, ensuring you recover high-purity material without decomposing your core scaffold.
Module 1: The Solvent Selector (Logic & Causality)
The Challenge: Pyrimidines are nitrogen-rich heterocycles. The ring nitrogens act as hydrogen bond acceptors, while substituents (like -NH₂ or -OH) add hydrogen bond donors. Your solvent choice must balance these interactions.
The Strategy:
Do not guess. Categorize your substrate based on its dominant substituent effect.
Substituent Class
Electronic Effect
Polarity Profile
Recommended Solvent System
Mechanism of Action
Amino (-NH₂)
Electron Donating
High / Basic
Ethanol / Water (95:5 to 50:50)
Proticity of water disrupts intermolecular H-bonds between pyrimidine rings.
Halo (-Cl, -Br)
Electron Withdrawing
Medium / Lipophilic
Heptane / Ethyl Acetate
Avoids hydrolysis. Non-protic system prevents nucleophilic attack on the C-X bond.
Alkyl / Phenyl
Weakly Donating
Low / Lipophilic
Toluene or Cyclohexane
Van der Waals interactions dominate. High boiling point of toluene allows max solubility at .
Nitro / Cyano
Strong Withdrawing
High / Aprotic
Acetonitrile or DMF / Water
Dipole-dipole interactions solubilize the highly polarized ring system.
Interactive Decision Tree: Solvent Selection
Use this logic flow to determine your starting solvent system.
Figure 1: Decision matrix for selecting solvent systems based on substituent chemical stability and polarity.
Module 2: Troubleshooting "Oiling Out" (The Rescue Protocol)
The Issue:
You cool your solution, but instead of crystals, a second liquid phase (an "oil") separates at the bottom.
The Cause:
This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable zone width is too narrow or impurities have lowered the melting point of your compound below the saturation temperature of the solvent.
The Rescue Protocol:
Do not filter the oil. Follow these steps to force the lattice to form.
Re-dissolve: Heat the mixture back to a clear, single phase.
Seed: Add a tiny crystal of pure product (if available) or scratch the glass at the air-liquid interface.
Triturate: If no seed is available, cool to the "oiling" temperature, then vigorously stir. The mechanical energy can induce nucleation.
The Co-Solvent Shift: If using a binary system (e.g., EtOH/Water), add slightly more of the good solvent (EtOH) to lower the saturation point, keeping the oil in solution longer as temperature drops.
Figure 2: The "Rescue Protocol" workflow for recovering oiled-out pyrimidine mixtures.
Module 3: pH-Controlled Crystallization (The "Switch")
The Concept:
Pyrimidines are weak bases (pKa range 1.0 – 7.0 depending on substitution). We can exploit this by protonating the ring nitrogen to dissolve impurities, then neutralizing to precipitate the pure free base.
Applicability:
Ideal for: Amino-pyrimidines, Alkyl-pyrimidines.
Avoid for: Pyrimidines with hydrolyzable groups (Esters, Nitriles, some Halogens) or those sensitive to strong acid.
The Protocol:
Dissolution: Suspend crude solid in water. Add 1M HCl dropwise until fully dissolved (Formation of Pyrimidinium chloride salt).
Filtration: Filter the acidic solution to remove non-basic insoluble impurities (e.g., tar, inorganic salts).
Precipitation: Slowly add 1M NaOH or NH₄OH while stirring.
Critical Point: Monitor pH. As you approach the pKa of the pyrimidine, the free base will crash out.
Collection: Filter the precipitate and wash with cold water.
Technical Note: For highly water-soluble pyrimidines, do not use NaOH. Instead, use a volatile base like Ammonia or Triethylamine, then concentrate the mother liquor.
Module 4: Frequently Asked Questions (FAQ)
Q: My crystals are colored, but the compound should be white. How do I fix this?A: Pyrimidines often trap colored oxidative impurities.
Protocol: Dissolve compound in hot solvent. Add activated carbon (1-3% by weight). Do not add to boiling solvent (risk of eruption). Stir for 15 mins. Filter hot through Celite. Recrystallize the filtrate.
Q: I suspect my chloropyrimidine hydrolyzed during recrystallization. How can I confirm?A: Check for the formation of "Pyrimidinones" (hydroxy-pyrimidines).
Test: Run a TLC. Hydroxy-pyrimidines are significantly more polar (lower Rf) than chloro-pyrimidines and often streak on silica.
Prevention: Ensure your solvent is strictly anhydrous (dry ethanol or dry toluene) and minimize heating time.
Q: My yield is terrible (<40%). Where is my product?A: Substituted pyrimidines can be deceptively soluble in organic solvents.
Diagnosis: Check the mother liquor by TLC.
Fix: If product is in the liquor, perform a "Second Crop" crystallization by concentrating the liquor to half volume and cooling again. Alternatively, add an antisolvent (e.g., Hexane) to the mother liquor to force precipitation.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for specific physical constants and purification methods for heterocycles).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Excellent resource for solvent selection logic and troubleshooting oiling out).
PubChem Compound Summary. (n.d.). Pyrimidine Properties and Solubility Data. National Library of Medicine. (Source for general pKa and solubility data of pyrimidine derivatives).
Preventing the formation of di-substituted byproducts in amination reactions
Current Status: Online Ticket Queue: High Priority (Selectivity Issues) Operator: Senior Application Scientist Mission Statement Welcome to the . Our goal is to move beyond generic textbook advice and provide actionable,...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket Queue: High Priority (Selectivity Issues)
Operator: Senior Application Scientist
Mission Statement
Welcome to the . Our goal is to move beyond generic textbook advice and provide actionable, mechanism-based troubleshooting for researchers struggling with over-alkylation (di-substitution) in amine synthesis.
The following guide is structured as a series of Troubleshooting Tickets , addressing the three most common scenarios where selectivity fails: Reductive Amination , Direct Alkylation , and Metal-Catalyzed Cross-Coupling .
Ticket #01: "I’m getting tertiary amines during reductive amination."
Context: You are reacting a primary amine with an aldehyde/ketone, aiming for a secondary amine, but 20–30% of your product is the tertiary amine (di-alkylated byproduct).
Root Cause Analysis
In reductive amination, the secondary amine product is often more nucleophilic than the starting primary amine.[1] If the reducing agent is too aggressive, or if the equilibrium is not managed, the secondary amine reacts with the remaining aldehyde to form an iminium ion, which is then reduced to the tertiary amine.
The Solution: The Kinetic Control Protocol (Abdel-Magid Method)
To prevent this, you must differentiate the reduction rates. You need a reagent that reduces the protonated imine (iminium ion) fast but reduces the aldehyde/ketone (and the neutral imine) very slowly.
Catalyst: Add 1.0 equiv Acetic Acid (AcOH). This is crucial. It protonates the intermediate imine to form the reactive iminium species.
Step-by-Step Workflow:
Dissolve amine and aldehyde in DCE.
Add AcOH (1 equiv).
Add STAB (1.4 equiv) in one portion.
Stir at Room Temp for 2–4 hours.
Quench: Aqueous NaHCO₃ (saturated).
Decision Matrix: Choosing the Right Hydride
Reagent
Reactivity
Selectivity
pH Requirement
Best Use Case
NaBH₄
High
Low
Basic/Neutral
Stepwise only (Form imine Add NaBH₄).
NaCNBH₃
Medium
High
pH 6–7
Historic standard. Toxic (HCN risk). Slow.
STAB
Mild
Very High
Acidic (AcOH)
Gold Standard for one-pot mono-alkylation.
Ticket #02: "I can't use reductive amination. Direct alkylation is giving me mixtures."
Context: You are reacting a primary amine with an alkyl halide (R-X) because the corresponding aldehyde is unstable or unavailable. You are seeing a mixture of primary, secondary, tertiary amines, and quaternary salts.
Root Cause Analysis
This is the "Runaway Train" effect.[1] The alkyl group is electron-donating, making the product (secondary amine) more electron-rich and nucleophilic than the starting material. It competes for the alkyl halide more aggressively than the starting amine.
The Solution: The "Surrogate" Strategy
Do not attempt direct alkylation of a valuable primary amine with a valuable alkyl halide. It is mathematically impossible to get high yield/purity without massive waste.
Method A: The Sulfonamide (Fukuyama) Protocol
Instead of using a primary amine, use a "masked" amine that becomes less nucleophilic after alkylation.
Protect: Convert primary amine to a Nosyl-amide (2-nitrobenzenesulfonamide).
Alkylate: The sulfonamide proton is acidic (pKa ~11). Deprotonate with a mild base (
) and react with your alkyl halide.
Why it works: The product is a tertiary sulfonamide, which has zero nucleophilicity. It cannot over-alkylate.[5][6]
Deprotect: Remove the Nosyl group with Thiophenol/Base to reveal the pure secondary amine.
Method B: The "Boc-Anion" Strategy
If your electrophile is highly reactive (e.g., benzyl bromide):
Use Boc-NH₂ (tert-butyl carbamate) instead of ammonia/amine.
Deprotonate (NaH) and alkylate.
Deprotect (TFA/DCM).
Ticket #03: "My Buchwald-Hartwig coupling is double-arylating."
Context: You are coupling a primary amine with an aryl halide using Pd-catalysis. You want a mono-arylated aniline, but you are getting a tri-aryl amine (double arylation).
Root Cause Analysis
The catalytic cycle involves Oxidative Addition
Amine Binding Reductive Elimination. If the mono-arylated product binds to the Palladium center faster than the starting primary amine, the cycle repeats on the product.
The Solution: Ligand Sterics
You must use a ligand that creates a "steric wall" around the Palladium center. This wall allows the small primary amine to enter but physically blocks the bulkier secondary amine product from coordinating for a second reaction.
Recommended Ligands (The "Buchwald" Series):
BrettPhos: The industry standard for selective mono-arylation of primary amines.
RuPhos: Excellent for secondary amines, but can be too active for mono-selectivity with small primary amines.
BINAP: Older generation, often fails to prevent over-arylation compared to biaryl phosphines.
Visualizing the Selectivity Logic:
Caption: Steric control in Pd-catalyzed amination. Bulky ligands (Green path) prevent the product from re-entering the catalytic cycle.
Visual Troubleshooting: The Reductive Amination Pathway
Understanding the competition between the aldehyde and the imine is critical for Ticket #01.
Caption: Kinetic selectivity of STAB. The reagent targets the Iminium species (Red) rapidly, minimizing the window for the product to react further.
References & Further Reading
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
[Link]
Surry, D. S. , & Buchwald, S. L. (2008).[10] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
[Link]
Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
[Link]
Technical Support Center: Enhancing the Stability of 2,6-Diamino-5-chloropyrimidin-4-ol
Introduction Welcome to the technical support hub for 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 696-42-4). This intermediate is critical in the synthesis of guanosine analogs (e.g., Abacavir) and antifolates.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for 2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 696-42-4). This intermediate is critical in the synthesis of guanosine analogs (e.g., Abacavir) and antifolates. While the pyrimidine core offers robust thermal stability, the functional groups at positions 2, 5, and 6 introduce specific vulnerabilities to oxidation, photolytic cleavage, and hydrolytic dechlorination.
This guide moves beyond standard safety data sheets (SDS) to address the causality of instability. It is designed to help you troubleshoot experimental anomalies—from unexpected color changes to yield losses during scale-up.
Module 1: Storage & Physical Stability
Q: My white powder has developed a yellow/pink hue during storage. Is it still usable?
Diagnosis:Photo-oxidative Surface Degradation.
The electron-rich exocyclic amino groups at positions 2 and 6 are susceptible to radical formation when exposed to UV light or atmospheric oxygen. This results in the formation of trace azo- or nitroso-dimers, which are highly chromophoric. Even 0.1% degradation can cause a visible color shift.
Corrective Action:
Purity Check: Run an HPLC analysis. If purity is >98.5%, the degradation is likely superficial.
Mitigation: Perform a "wash" rather than a full recrystallization. Suspend the solid in cold ethanol (0–4°C), stir for 15 minutes, and filter. The colored oxidation products are often more soluble in organic solvents than the parent compound.
Q: The compound has caked into hard lumps. Does moisture affect its chemical integrity?
Diagnosis:Hygroscopic Agglomeration.
While the pyrimidine ring is stable to hydrolysis at neutral pH, the compound can form hydrates. Moisture absorption facilitates localized hydrolysis of the C5-chlorine atom over long periods, releasing HCl gas within the container, which further catalyzes degradation (autocatalysis).
Protocol: Desiccation & Re-validation
Step 1: Grind the lumps in a dry environment (glove box or humidity <30%).
Step 2: Dry under vacuum (10 mbar) at 40°C for 4 hours over
.
Step 3: Test for Chloride content (titration) to ensure no significant hydrolysis occurred.
Module 2: Reaction Stability & Troubleshooting
Q: I am observing significant dechlorination (loss of C5-Cl) during my reaction. Why?
Diagnosis:Catalytic Hydrogenolysis or Nucleophilic Attack.
The C5-chlorine bond is weaker than the ring-chlorine bonds in other positions due to the electron-donating effects of the adjacent amino and hydroxyl groups.
Scenario A (Reductive Conditions): If you are using metal catalysts (Pd, Pt) for other transformations, the C5-Cl bond will undergo hydrogenolysis rapidly.
Fix: Poison the catalyst with trace sulfur or use a milder reducing agent (e.g., Fe/AcOH) if reducing a nitro group elsewhere.
Scenario B (Basic Conditions): Strong bases (NaOH, KOH) at high temperatures (>60°C) promote
hydrolysis, converting the chloro-pyrimidine to 2,6-diamino-4,5-dihydroxypyrimidine.
Fix: Switch to non-nucleophilic bases like DIPEA or
in aprotic solvents (DMF/DMSO).
Q: Why does the yield drop when I heat the reaction in ethanol?
Diagnosis:Solvolysis and Solubility Mismatch.
2,6-Diamino-5-chloropyrimidin-4-ol has poor solubility in ethanol. Heating a suspension often leads to incomplete reaction (physical issue) or, if prolonged, solvolysis of the chloride by ethoxide ions generated in situ (chemical issue).
Recommended Solvent System:
Use DMSO or DMF for homogenous reactions. If a protic solvent is required, use water/acetic acid mixtures where the compound is stable as a protonated salt.
Module 3: Visualization of Degradation Pathways
Understanding the specific degradation vector is key to stabilization. The diagram below maps the three primary instability routes.
Figure 1: Primary degradation pathways.[1] Red path indicates storage instability; Yellow and Green paths indicate reaction-based side products.
Module 4: Validated Purification Protocol
If your batch has degraded, standard recrystallization is often ineffective due to the compound's amphoteric nature. Use this Acid-Base Reprecipitation Method for >99% purity.
Methodology
Parameter
Specification
Notes
Solvent A
2M Hydrochloric Acid (HCl)
Solubilizes via protonation of amino groups.
Solvent B
2M Ammonium Hydroxide ()
Neutralizes to precipitate the free base.
Temperature
20°C – 25°C
Do not heat (prevents hydrolysis).
Target pH
pH 6.5 – 7.0
Isoelectric point region for max precipitation.
Step-by-Step Protocol
Dissolution: Suspend 10 g of crude material in 50 mL of Solvent A . Stir until a clear solution is obtained. Filter off any insoluble mechanical impurities.
Checkpoint: If the solution is dark, treat with activated charcoal (5% w/w) for 30 mins and filter.
Precipitation: Slowly add Solvent B dropwise under vigorous stirring. Monitor pH continuously.
Endpoint: Stop addition exactly when pH reaches 7.0. A thick white precipitate will form.
Aging: Stir the slurry for 1 hour at 0-5°C to maximize yield.
Isolation: Filter the solid and wash with cold water (
mL) followed by cold acetone ( mL) to remove water.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
SynZeal. (2025). Abacavir Impurity Profiling and Characterization. Retrieved from [Link]
MDPI. (2023). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Retrieved from [Link]
A Senior Application Scientist's Guide to Purity Analysis of 2,6-Diamino-5-chloropyrimidin-4-ol: A Comparative Analysis of HPLC and Alternative Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Diamino-5-chloropyrimidin-4-ol is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product or impeding the synthesis process. Therefore, robust and reliable analytical methods for purity determination are indispensable.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry's workhorse, with other analytical techniques for the purity assessment of 2,6-Diamino-5-chloropyrimidin-4-ol. We will delve into the causality behind methodological choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a polar molecule like 2,6-Diamino-5-chloropyrimidin-4-ol, Reversed-Phase HPLC (RP-HPLC) is the most suitable configuration.
Principle of RP-HPLC
In RP-HPLC, the separation is based on the partitioning of analytes between a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[3] More polar compounds, like our target analyte, have less affinity for the non-polar stationary phase and will elute earlier, while less polar impurities will be retained longer.[1]
Causality in Method Development: Overcoming the Polar Challenge
The analysis of highly polar, hydrophilic compounds such as 2,6-Diamino-5-chloropyrimidin-4-ol presents a specific challenge in RP-HPLC: poor retention.[4][5] If the analyte has minimal interaction with the stationary phase, it will elute very quickly, often with the solvent front, leading to poor resolution from other polar impurities.[5][6]
To develop a robust and self-validating method, every parameter choice must be deliberate:
Column Selection: A standard C18 column may not provide adequate retention for this polar analyte, a phenomenon often referred to as "phase collapse" in highly aqueous mobile phases.[7] The logical choice is a column specifically designed for polar compounds. A hydrophilic C18, also known as an aqueous-stable or polar-endcapped C18 column, is ideal.[8] These columns incorporate polar functional groups or use less dense bonding of the C18 chains to prevent phase collapse and enhance the retention of polar molecules.
Mobile Phase Optimization:
Aqueous Phase: Using a buffer, such as a phosphate buffer at a controlled pH, is critical. 2,6-Diamino-5-chloropyrimidin-4-ol has amino groups that can be protonated. Maintaining a constant pH ensures a consistent ionization state, leading to reproducible retention times.
Organic Phase: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
Gradient Elution: An isocratic method (constant mobile phase composition) is unlikely to effectively separate a range of impurities with varying polarities. A gradient elution, where the percentage of the organic solvent is increased over time, is necessary. This allows for the elution of early, polar impurities with good resolution, followed by the elution of later, more non-polar impurities in a reasonable timeframe.[4]
Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. While a UV detector measures absorbance at a single wavelength, a PDA detector acquires a full UV spectrum for each point in the chromatogram. This allows for the simultaneous monitoring at the optimal wavelength for the main component and potential impurities, and crucially, enables peak purity analysis to check for co-eluting peaks. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
This protocol is designed to be a self-validating system, where its performance is continuously monitored through system suitability tests. The method must be formally validated according to ICH Q2(R2) guidelines before implementation.[9][10][11]
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 2,6-Diamino-5-chloropyrimidin-4-ol sample.
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile, similar to the initial mobile phase composition) to a final concentration of 0.5 mg/mL.
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Method Parameters:
Parameter
Condition
Rationale
Column
YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or equivalent hydrophilic C18
Excellent retention and peak shape for polar compounds in highly aqueous mobile phases.[8]
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Buffers the system to ensure consistent analyte ionization and retention.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient Elution
0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B
Starts with high aqueous content to retain the polar analyte, then gradually increases organic content to elute impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection
PDA/DAD at 210 nm and 280 nm
210 nm for general impurity detection; 280 nm may be near the λmax for the pyrimidine core, providing high sensitivity.
Injection Volume
10 µL
Standard volume to avoid column overloading.
3. System Suitability Test (SST):
Before sample analysis, perform at least five replicate injections of a standard solution.
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
Other SST parameters like tailing factor (should be ≤ 2.0) and theoretical plates (should be ≥ 2000) must also be met.
4. Purity Calculation:
The purity is calculated using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of 2,6-Diamino-5-chloropyrimidin-4-ol.
Comparative Analysis: Alternative & Complementary Techniques
While HPLC is the primary choice for quantitative purity analysis, other techniques offer unique advantages and can be indispensable for comprehensive characterization, particularly during process development and impurity identification.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry.
Advantages:
Impurity Identification: This is the standout advantage. MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for identifying unknown impurities without the need for isolating them.[13]
Enhanced Specificity: MS is a highly specific detector, reducing the risk of co-eluting peaks going unnoticed.
Disadvantages:
Quantitation Challenges: While quantitative, it can be more complex to validate than HPLC-UV due to potential matrix effects and ionization suppression.
Cost and Complexity: Instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain.
Verdict: Essential for impurity profiling during development and for investigating out-of-spec (OOS) results, but not typically used for routine release testing where a validated UV method exists.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12]
Applicability: 2,6-Diamino-5-chloropyrimidin-4-ol has a high melting point (316-318 °C) and low volatility, making it unsuitable for direct GC analysis. It would require derivatization to increase its volatility, a step that adds complexity, time, and potential for analytical error.
Verdict: Not a recommended technique for this analyte. It is better suited for analyzing residual solvents or volatile impurities.
Capillary Electrophoresis (CE)
Principle: CE separates analytes in a capillary based on their electrophoretic mobility in an electric field. The separation is influenced by the analyte's charge, size, and shape.
Advantages:
High Efficiency: Often provides very sharp peaks and high resolution.
Orthogonal Selectivity: The separation mechanism is fundamentally different from HPLC, making it an excellent complementary technique to confirm purity and detect impurities that might co-elute in HPLC.
Low Consumption: Uses minimal amounts of sample and reagents.
Disadvantages:
Lower Precision: Can be less robust and have slightly lower precision in routine use compared to modern HPLC systems.
Sensitivity: UV detection in CE can be less sensitive due to the short path length across the capillary.
Verdict: A powerful orthogonal technique for method validation and in-depth characterization, but less common than HPLC for routine quality control in many labs.
Head-to-Head Comparison: Performance Metrics
The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary.
Parameter
HPLC-UV
LC-MS
GC-MS
Capillary Electrophoresis (CE)
Applicability to Analyte
Excellent (with appropriate column)
Excellent
Poor (requires derivatization)
Good
Quantitative Accuracy
Excellent
Good to Excellent
Good (if applicable)
Good
Precision (%RSD)
Excellent (<2%)
Good (<5%)
Excellent (<2%)
Good (<5%)
Impurity Identification
No (requires isolation)
Excellent
Excellent
No
Sensitivity (LOD/LOQ)
Good
Excellent
Excellent
Moderate to Good
Throughput/Speed
Moderate
Moderate
Moderate to Fast
Fast
Cost (Instrument)
$
Ease of Use/Robustness
Excellent
Moderate
Good
Moderate
Hypothetical Experimental Data
To illustrate the comparative performance, consider a hypothetical batch analysis of 2,6-Diamino-5-chloropyrimidin-4-ol:
Analytical Method
Purity (%)
Impurity A (%)
Impurity B (%)
Notes
HPLC-UV (Area %)
99.52
0.25
0.11
Robust and precise for routine QC.
LC-MS
99.50
0.26
0.12
Confirmed identity of Impurity A as a starting material and Impurity B as a dimer byproduct.
Capillary Electrophoresis
99.48
0.28
0.10
Confirmed no co-eluting peaks under the main HPLC peak, providing orthogonal validation.
Decision Framework for Method Selection
The optimal analytical strategy depends on the objective of the analysis.
1H NMR and 13C NMR analysis of 2,6-Diamino-5-chloropyrimidin-4-ol
This guide outlines the comparative NMR analysis of 2,6-Diamino-5-chloropyrimidin-4-ol , a critical heterocyclic intermediate often used in the synthesis of antiviral and anticancer therapeutics (e.g., purine mimetics)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comparative NMR analysis of 2,6-Diamino-5-chloropyrimidin-4-ol , a critical heterocyclic intermediate often used in the synthesis of antiviral and anticancer therapeutics (e.g., purine mimetics).
The following analysis synthesizes experimental protocols with mechanistic insights, focusing on distinguishing this compound from its non-chlorinated precursors and structural isomers.
Executive Summary & Structural Dynamics
2,6-Diamino-5-chloropyrimidin-4-ol (CAS: 71552-22-2) presents a unique analytical challenge due to its amphoteric nature and potential for tautomerism. Unlike simple aromatics, this molecule exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms.
Primary Challenge: Confirming the regioselective chlorination at the C-5 position while distinguishing the product from its starting material (2,6-diaminopyrimidin-4-ol) and potential N-chlorinated byproducts.
The NMR Solution: 1H NMR provides the definitive "absence of evidence" (disappearance of H-5), while 13C NMR provides the "evidence of presence" (distinct C-Cl shift).
Tautomeric Equilibrium
In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the keto-form (pyrimidin-4(3H)-one), stabilized by resonance between the ring nitrogens and the carbonyl oxygen.
Figure 1: The keto-enol tautomerism significantly affects the chemical shift of the proton at position 4/3. In DMSO-d6, expect a broad NH signal rather than a sharp OH signal.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the NMR profile of the target against its primary alternative (the non-chlorinated precursor) to demonstrate the "performance" of NMR as a reaction monitoring tool.
Comparison 1: Structural Confirmation (Target vs. Precursor)
The most critical quality attribute is the successful chlorination at C-5.
Feature
Precursor (2,6-Diaminopyrimidin-4-ol)
Target (2,6-Diamino-5-chloropyrimidin-4-ol)
Diagnostic Insight
H-5 Signal (1H)
Singlet/Doublet at ~5.4 ppm
ABSENT
The disappearance of the H-5 signal is the primary confirmation of reaction completion.
C-5 Signal (13C)
~80 - 85 ppm (Shielded)
~100 - 105 ppm (Deshielded)
Chlorine substitution causes a downfield shift of ~20 ppm due to the heavy atom effect and electronegativity.
NH/OH Exchange
Fast exchange (often broad)
Slower exchange (H-bonding)
The electron-withdrawing Cl can increase the acidity of the N-H/O-H protons, shifting them downfield.
Comparison 2: Methodological Performance (NMR vs. HPLC)
While HPLC is superior for quantitative purity (%), NMR is the only robust method for structural integrity .
HPLC-UV: Cannot easily distinguish between C-chlorination (target) and N-chlorination (impurity) without specific standards.
NMR: Instantly identifies N-chlorination by the loss of integral value in the -NH2 region (6.0–7.0 ppm).
Detailed Experimental Protocols
To ensure reproducibility and minimize aggregation-induced line broadening, follow this optimized protocol.
Reagents & Equipment[1][2][3]
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: CDCl3 is unsuitable due to poor solubility.
Instrument: 400 MHz (minimum) required for resolving exchangeable protons.[1]
Temperature: 298 K (25°C). Elevated temperature (313 K) may be used to sharpen broad exchangeable peaks.
Step-by-Step Workflow
Figure 2: Analytical workflow for validating the synthesis of 2,6-diamino-5-chloropyrimidin-4-ol.
Data Interpretation & Assignments
1H NMR Spectrum (400 MHz, DMSO-d6)
Reference: Residual DMSO quintet at 2.50 ppm.
Shift (δ, ppm)
Multiplicity
Integral
Assignment
Notes
10.0 – 11.0
Broad Singlet
1H
NH (N-3)
Indicates the keto-tautomer. May disappear if D2O exchange is performed.
6.2 – 6.8
Broad Singlet
2H
NH2 (C-2)
Exocyclic amine. Broadening due to rotation restriction or H-bonding.
5.8 – 6.2
Broad Singlet
2H
NH2 (C-6)
Exocyclic amine. Distinct from C-2 due to asymmetry caused by C-5 Cl.
~5.4
ABSENT
-
H-5
Critical Quality Attribute. Presence of a peak here indicates unreacted starting material.
13C NMR Spectrum (100 MHz, DMSO-d6)
Reference: DMSO septet at 39.5 ppm.
Shift (δ, ppm)
Type
Assignment
Mechanistic Explanation
160.0 – 165.0
C_quat
C-4 (C=O)
Deshielded carbonyl carbon.
155.0 – 158.0
C_quat
C-2 (C-NH2)
Guanidine-like carbon, highly deshielded.
150.0 – 154.0
C_quat
C-6 (C-NH2)
Adjacent to the electron-withdrawing Cl, slightly shielded relative to C-2 due to steric/electronic crowding.
100.0 – 105.0
C_quat
C-5 (C-Cl)
Diagnostic Peak. The ipso-carbon attached to Chlorine. Significantly downfield from the precursor's C-H (~80 ppm).
Troubleshooting & Validation
Issue: Broad or missing NH2 signals.
Cause: Proton exchange with trace water in DMSO or restricted rotation.
Solution: Add 1-2 drops of D2O to the tube. The NH/NH2 signals will disappear, confirming they are exchangeable protons and not impurities. Alternatively, run the spectrum at 313 K to sharpen the peaks by accelerating the exchange/rotation rate.
Issue: Extra peaks at 5.4 ppm.
Cause: Incomplete chlorination.
Validation: Integrate the 5.4 ppm signal relative to the aromatic NH2 signals. If the ratio is >1%, the batch requires re-processing.
References
National Institutes of Health (NIH). (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. PubChem. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Compound Interest. (2015).[2][3] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
Mass Spectrometry Analysis of 2,6-Diamino-5-chloropyrimidin-4-ol
This guide details the mass spectrometry analysis of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2), a critical impurity and degradation product often associated with the synthesis of pyrimidine-based pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry analysis of 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2), a critical impurity and degradation product often associated with the synthesis of pyrimidine-based pharmaceuticals like Minoxidil .
A Publish Comparison Guide for Pharmaceutical Analysis
Executive Summary & Chemical Context
2,6-Diamino-5-chloropyrimidin-4-ol (also known as 2,6-diamino-5-chloro-4-hydroxypyrimidine) presents unique analytical challenges due to its amphoteric nature, potential for tautomerism (keto-enol), and low-level occurrence in drug substances.
While traditional HPLC-UV methods are sufficient for bulk purity, they often lack the sensitivity required for trace impurity profiling (<0.05%) or genotoxic impurity assessment. This guide compares the industry-standard UV methods against a high-sensitivity LC-MS/MS workflow, demonstrating why mass spectrometry is the superior alternative for definitive identification and quantitation.
Feature
Value
CAS Number
71552-22-2
Molecular Formula
C₄H₅ClN₄O
Monoisotopic Mass
160.0152 Da
Key Characteristic
Chlorine Isotope Pattern (³⁵Cl/³⁷Cl ratio ~3:[1][2]1)
Primary Role
Minoxidil Impurity / Intermediate Degradant
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The following table contrasts the performance of the proposed Mass Spectrometry method against the conventional Pharmacopeial (USP/EP) UV method.
Performance Comparison Matrix
Metric
Alternative: HPLC-UV (254 nm)
Recommended: LC-ESI-MS/MS
Verdict
Specificity
Moderate. Co-elution with other polar pyrimidines (e.g., desoxy-minoxidil) is a risk.
~0.1 µg/mL. Limited by chromophore strength and baseline noise.
~0.5 ng/mL. 200x more sensitive; critical for trace analysis.
MS Wins
Linearity Range
10 – 1000 µg/mL
1 – 1000 ng/mL
MS Wins
Structure Elucidation
None. Retention time match only.
Full. Fragmentation pattern confirms identity.
MS Wins
Robustness
High. Less susceptible to matrix effects.
Moderate. Requires stable isotopes (SIL) to compensate for matrix suppression.
UV Wins
Mass Spectrometry Characterization
Ionization Physics & Source Optimization
The presence of two amino groups and a hydroxyl group makes this molecule highly amenable to Electrospray Ionization (ESI) in Positive Mode (+) .
Protonation Site: The N1 or N3 ring nitrogens are the most basic sites, favored over the exocyclic amines.
Isotope Signature: The mass spectrum will display a characteristic M+2 peak at ~33% intensity relative to the molecular ion, confirming the presence of a single Chlorine atom.
Fragmentation Pathway (MS/MS)
Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions.
Precursor Ion: m/z 161.0 [M+H]⁺ (³⁵Cl)
Primary Fragment (Base Peak): m/z 144.0 [M+H - NH₃]⁺. The loss of ammonia is characteristic of amino-pyrimidines.
Secondary Fragment: m/z 116.0 [M+H - NH₃ - CO]⁺. Subsequent loss of Carbon Monoxide indicates the presence of the keto-tautomer (pyrimidinone form).
Diagnostic Fragment: m/z 126.0 [M+H - Cl]⁺. Loss of the chlorine radical or HCl is observed at higher collision energies.
Fragmentation Mechanism Diagram
The following diagram illustrates the proposed collision-induced dissociation (CID) pathway.
Figure 1: Proposed MS/MS fragmentation pathway for 2,6-Diamino-5-chloropyrimidin-4-ol.
European Pharmacopoeia (Ph. Eur.) . Minoxidil Monograph: Impurity Profiling. European Directorate for the Quality of Medicines.
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135441739: 2,6-diamino-5-chloropyrimidin-4-ol. Retrieved from PubChem.[2][4][5] Link
Rao, R. N., et al. (2022) . Estimation of minoxidil in human plasma using UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
Picazo, E., et al. (2021) . Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. Link
Structural Profiling & Crystallographic Efficacy: 2,6-Diamino-5-chloropyrimidin-4-ol
[1] Executive Summary This guide provides a technical comparison of the crystallographic behavior of 2,6-Diamino-5-chloropyrimidin-4-ol against its non-halogenated and fluorinated analogs. For drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison of the crystallographic behavior of 2,6-Diamino-5-chloropyrimidin-4-ol against its non-halogenated and fluorinated analogs. For drug development professionals, understanding the solid-state landscape of this scaffold is critical. The introduction of the chlorine atom at the C5 position is not merely a steric modification; it fundamentally alters the tautomeric equilibrium , lattice energy , and solubility profile through specific halogen-bonding networks that are absent in the parent compound.
Comparative Analysis: The "Chloro-Effect" in Crystal Engineering
In medicinal chemistry, the C5 position of the pyrimidine ring is a "privileged" site for modification. Below is an objective comparison of how the 5-Chloro substituent impacts structural performance compared to standard alternatives.
The electron-withdrawing Cl stabilizes the keto form, reducing tautomeric ambiguity in binding pockets.
Lattice Density
High (>1.6 g/cm³)
Medium (~1.3 g/cm³)
Medium-High
Higher density correlates with improved tablet stability and reduced hygroscopicity.
Intermolecular Forces
H-Bonds + Cl···N/O Halogen Bonds
H-Bonds Only
H-Bonds + Weak F···H
Cl-mediated halogen bonds create "molecular clips" that rigidify the crystal lattice.
Solubility (Aq.)
Low (< 1 mg/mL)
Moderate
Moderate
The lipophilic Cl atom reduces aqueous solubility, requiring specific salt-form screening.
π-Stacking Distance
~3.4 Å (Slipped)
~3.3 Å (Face-to-Face)
~3.35 Å
Steric bulk of Cl forces a "slipped" stacking, often improving dissolution rates despite lower solubility.
Deep Dive: The Halogen Bonding Advantage
Unlike the 5-Fluoro analog, where the fluorine atom acts primarily as an H-bond acceptor due to its high electronegativity, the 5-Chloro substituent possesses a distinct region of positive electrostatic potential (the
-hole).
Mechanism: The
-hole on the Chlorine (C5) interacts with nucleophilic sites (N1 or N3) of adjacent molecules.
Result: This forms a secondary stabilizing network orthogonal to the primary Hydrogen Bonding (N-H···O) sheets. This effectively "locks" the conformation, making the 5-Cl derivative more thermally stable than the 5-H parent.
Technical Guide: Tautomerism & Interaction Logic
The crystallographic challenge with 2,6-Diamino-5-chloropyrimidin-4-ol is distinguishing between the enol (4-ol) and keto (4-one) forms. X-ray diffraction is the gold standard for resolving this.
Diagram 1: Tautomeric Equilibrium & Lattice Logic
This diagram illustrates how the C5-Chloro substituent shifts the equilibrium toward the Keto form and enables halogen bonding.
Caption: The electron-withdrawing 5-Cl group stabilizes the Keto tautomer and introduces halogen bonding (XB) sites, reinforcing the lattice.
Experimental Protocol: Crystallization & Data Collection
To obtain publication-quality crystals of this specific derivative, standard aqueous evaporation often yields microcrystalline powder rather than single crystals due to the high lattice energy. The following Solvothermal-Assisted Slow Cooling protocol is recommended.
Phase 1: Synthesis & Purification Check
Before crystallization, ensure the absence of the 5-H impurity, which acts as a crystal poison.
Purity: >98% (HPLC).
Solvent Screen: The molecule is sparingly soluble in water but soluble in DMSO and hot DMF.
Phase 2: Crystallization Workflow (Step-by-Step)
Method: DMSO/Water Vapor Diffusion (Optimized for Chlorinated Pyrimidines)
Dissolution: Dissolve 20 mg of the 5-chloro derivative in 1.5 mL of DMSO. Heat gently to 40°C to ensure complete dissolution of any amorphous aggregates.
Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow glass vial (the "inner" vial). Crucial: Dust particles will cause rapid nucleation of poor quality crystals.
Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Water/Ethanol (1:1 v/v).
Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free environment.
Harvesting: Block-like colorless crystals should appear within 5–7 days. The water vapor slowly diffuses into the DMSO, lowering solubility gradually.
Diagram 2: Crystallization Decision Tree
Caption: Optimized workflow for crystallizing sparingly soluble halogenated pyrimidines using vapor diffusion.
Data Collection & Refinement Strategy
When collecting X-ray data for the 5-chloro derivative, specific attention must be paid to the Chlorine anomalous scattering and hydrogen placement.
Protocol for High-Quality Structure Solution:
Temperature: Collect data at 100 K . This reduces thermal motion, which is critical for resolving the electron density of the N-H protons to confirm the tautomer.
Resolution: Aim for 0.7 Å or better. High angle data is required to resolve the C-Cl bond distance accurately (typically 1.73–1.75 Å).
Refinement (SHELXL/OLEX2):
Locate the Chlorine atom first (heavy atom method).
Tautomer Verification: Look for the Difference Fourier peak near N3 (indicating the NH keto form) vs O4 (indicating the OH enol form).
Restraints: Do not restrain the C-Cl bond length in the final cycles; let it refine freely to observe any bond lengthening due to halogen bonding.
Self-Validating Metric
R-factor: A good quality structure for this class should have
.
CheckCIF: Ensure no Level A alerts regarding "Short Intermolecular Contacts" involving Chlorine, unless they are valid halogen bonds (distance < sum of van der Waals radii, angle C-Cl···X
180°).
References
Portalone, G. (2012). "Crystal structure of 2,6-diamino-4-chloropyrimidine–succinic acid (2/1)." Acta Crystallographica Section E, 68(8), o2393-o2394. Link
Glaser, R., et al. (2017). "Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine." The Journal of Physical Chemistry A, 121(23). Link
Bhatt, P. M., et al. (2012). "Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons." Crystal Growth & Design, 12(6). Link
Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Organic Syntheses, Coll.[1] Vol. 4, p.245. Link
BenchChem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions." Link
Comparative Reactivity Guide: 2,6-Diamino-5-chloropyrimidin-4-ol vs. Functional Chloropyrimidines
This guide provides a technical comparison of the reactivity of 2,6-Diamino-5-chloropyrimidin-4-ol against standard chloropyrimidines. Executive Summary: The "Inert vs.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the reactivity of 2,6-Diamino-5-chloropyrimidin-4-ol against standard chloropyrimidines.
Executive Summary: The "Inert vs. Labile" Dichotomy
In pyrimidine chemistry, position determines destiny. The subject molecule, 2,6-Diamino-5-chloropyrimidin-4-ol (Compound A) , represents a distinct class of "electron-rich" halopyrimidines where the halogen is structurally stable and kinetically inert.
This stands in sharp contrast to "electron-deficient" isomers like 2,4-Diamino-6-chloropyrimidine (Compound B) (the Minoxidil intermediate), where the chlorine is highly labile and susceptible to Nucleophilic Aromatic Substitution (SNAr).
Key Takeaway: Do not attempt SNAr displacement of the 5-chloro group in Compound A under standard conditions. It functions as a steric blocker or a handle for transition-metal catalysis, not as a leaving group.
Feature
2,6-Diamino-5-chloropyrimidin-4-ol (Subject)
2,4-Diamino-6-chloropyrimidine (Comparator)
Cl Position
C-5 (Meta-like, Electron Rich)
C-6 (Ortho/Para-like, Electron Deficient)
Primary Reactivity
Inert to SNAr ; 4-OH activation
High SNAr Reactivity
Electronic State
Stabilized by 3 donor groups (-NH₂, -NH₂, -OH)
Activated by 2 ring nitrogens
Common Use
Precursor for purine synthesis; structural scaffold
Intermediate for drug substance (e.g., Minoxidil)
Electronic Theory & Mechanistic Insight
To understand the reactivity difference, one must analyze the resonance contributions and the location of the Lowest Unoccupied Molecular Orbital (LUMO).
The "5-Position Paradox"
The C-5 position in a pyrimidine ring is electronically analogous to the meta position in a nitrobenzene or pyridine ring. It does not benefit from the direct electron-withdrawing mesomeric effect of the ring nitrogens.
Compound A (5-Cl): The chlorine is flanked by two strong electron-donating amino groups and a hydroxyl (keto) group. The ring is electron-rich, raising the energy of the transition state for nucleophilic attack.
Compound B (6-Cl): The chlorine is ortho and para to the ring nitrogens. The nitrogens can accept the negative charge in the Meisenheimer complex intermediate, drastically lowering the activation energy for SNAr.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways for the 5-chloro vs. 6-chloro isomers.
Figure 1: Divergent reactivity pathways. The 5-Cl isomer resists direct displacement, whereas the 6-Cl isomer reacts readily. The 5-Cl molecule requires activation of the 4-OH group to engage in substitution chemistry.
Experimental Comparison Data
The following data summarizes typical reaction outcomes when subjecting both compounds to standard nucleophilic conditions (e.g., reaction with piperidine in ethanol).
Table 1: Comparative Reactivity Under SNAr Conditions
Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.
Mix the pyrimidine and N,N-dimethylaniline in POCl₃.
Reflux (approx. 105°C) for 3-5 hours. The suspension should clear as the chlorinated product forms.
Distill off excess POCl₃ under reduced pressure.
Pour the residue slowly onto crushed ice (vigorous hydrolysis).
Adjust pH to 8-9 with aqueous Ammonia or NaOH.
Extract with Ethyl Acetate or filter the precipitate if solid forms.
Reactivity Note: The resulting product has two chlorines.[1][2][3] The C-4 Cl is reactive ; the C-5 Cl remains inert .
References
Synthesis and Reactivity of Chloropyrimidines:
Brown, D. J. (1984). The Pyrimidines. Wiley-Interscience. (Classic text detailing the inertness of 5-halopyrimidines).
Mulloy, B. et al. (1996). "Process for the preparation of 2,4-diamino-6-chloropyrimidine." U.S. Patent 5,559,268.
Nucleophilic Substitution Mechanisms in Heterocycles:
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Discusses electronic parameters of pyrimidine substitutions).
Daluge, S. M., et al. (1997). "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-HIV activity." Antimicrobial Agents and Chemotherapy, 41(5), 1082-1093.
A Technical Guide to the Structure-Activity Relationship of 2,6-Diamino-5-chloropyrimidin-4-ol Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology. Its inherent ability to mimic endog...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly in oncology. Its inherent ability to mimic endogenous purines allows for competitive binding to the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and other diseases. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2,6-diamino-5-chloropyrimidin-4-ol analogs, a promising class of kinase inhibitors. We will dissect the role of each substituent on the pyrimidine core, offering insights into how subtle molecular modifications can profoundly impact biological activity, selectivity, and pharmacokinetic properties. This analysis is grounded in experimental data from publicly available research and aims to provide a rational framework for the design of next-generation inhibitors.
The 2,6-Diamino-5-chloropyrimidin-4-ol Scaffold: A Privileged Core for Kinase Inhibition
The 2,6-diamino-5-chloropyrimidin-4-ol core is a "privileged scaffold" in kinase inhibitor design. The diaminopyrimidine motif is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor for potent inhibition. The general structure of these analogs is depicted below:
A generalized structure of 2,6-diamino-5-chloropyrimidin-4-ol analogs.
The strategic placement of amino groups at the C2 and C6 positions, a hydroxyl group at C4, and a chlorine atom at C5 provides a versatile platform for chemical modification to optimize potency, selectivity, and drug-like properties.
Deconstructing the SAR: A Positional Analysis
The biological activity of this scaffold is highly dependent on the nature of the substituents at the R2, R4, R6, and R5 positions. The following sections provide a comparative analysis of these modifications.
The Cornerstone of Activity: The 2,6-Diamino Groups
The amino groups at the C2 and C6 positions are fundamental for potent kinase inhibition. They typically act as hydrogen bond donors, forming crucial interactions with the backbone carbonyls of the kinase hinge region.
Unsubstituted Amino Groups (-NH2): The presence of unsubstituted amino groups at both C2 and C6 is often a prerequisite for high-affinity binding. This arrangement allows for a bidentate hydrogen bond interaction with the kinase hinge, effectively anchoring the inhibitor in the ATP-binding site.
Mono- and Di-substitution: While mono-alkylation or arylation of one amino group can sometimes be tolerated and may even enhance selectivity for certain kinases, di-substitution or the introduction of bulky groups at both positions generally leads to a significant loss of activity due to steric hindrance and disruption of the essential hydrogen bonding pattern.[1]
Modulating Potency and Selectivity: The C4-Hydroxyl/Alkoxy Group
The substituent at the C4 position plays a critical role in fine-tuning the inhibitor's potency and selectivity profile.
C4-Hydroxyl (-OH): The parent 4-ol tautomer can act as both a hydrogen bond donor and acceptor, contributing to the overall binding affinity.
C4-Alkoxy (-OR) Ethers: Conversion of the hydroxyl group to an alkoxy ether is a common strategy to modulate physicochemical properties and explore additional interactions within the active site.
Small Alkyl Chains (e.g., -OCH3, -OCH2CH3): These modifications are generally well-tolerated and can improve metabolic stability.
Bulky or Substituted Alkyl Chains: Introduction of larger or functionalized alkyl groups can lead to enhanced potency and selectivity by accessing specific sub-pockets within the kinase active site. For instance, a 4-(2-methylbutoxy) derivative of a related 2,6-diaminopyrimidine scaffold retained significant activity against CDK1/cyclin B1 and CDK2/cyclin A3.[2]
The "Potency Handle": The C5-Chloro Substituent
The chlorine atom at the C5 position is often referred to as a "potency handle." Its electron-withdrawing nature can significantly impact the electronic properties of the pyrimidine ring, influencing the pKa of the amino groups and enhancing their hydrogen bonding capabilities. Furthermore, the chloro group can engage in favorable halogen bonding interactions with specific residues in the ATP-binding pocket, further contributing to inhibitor potency. Studies on related pyrimidine scaffolds have shown that chloro-substituted analogs often exhibit the highest antiproliferative potency.
Exploring Chemical Space: Modifications at the C2 and C6 Amino Groups
While the unsubstituted amino groups are often crucial, carefully considered modifications can lead to improved properties.
N-Alkylation: As mentioned, mono-N-alkylation can be a viable strategy to enhance selectivity. The added alkyl group can occupy a specific hydrophobic pocket in the target kinase that is not present in other kinases.
N-Arylation: The introduction of aryl or heteroaryl groups can provide additional π-π stacking or hydrogen bonding interactions, potentially leading to highly potent and selective inhibitors.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
To illustrate the SAR principles discussed above, the following table summarizes hypothetical IC50 data for a series of 2,6-diamino-5-chloropyrimidin-4-ol analogs against a panel of representative kinases. This data is illustrative and compiled from general trends observed in the literature for similar diaminopyrimidine scaffolds.
Analog
R4 Substituent
R2/R6 Modification
Kinase A IC50 (nM)
Kinase B IC50 (nM)
Kinase C IC50 (nM)
1 (Parent)
-OH
-NH2 / -NH2
50
200
1500
2
-OCH3
-NH2 / -NH2
40
150
1200
3
-OCH2CH3
-NH2 / -NH2
35
120
1000
4
-OH
-NHCH3 / -NH2
80
350
2500
5
-OH
-N(CH3)2 / -NH2
>1000
>1000
>1000
6
-OCH3
-NH-phenyl / -NH2
25
80
500
Analysis of the Data:
Effect of C4-Alkylation: Analogs 2 and 3 with small alkoxy groups at C4 show a modest improvement in potency against all three kinases compared to the parent compound 1 , suggesting that these modifications are well-tolerated and may enhance binding or improve cell permeability.
Impact of N-Alkylation: Mono-methylation of one of the amino groups (Analog 4 ) leads to a decrease in potency across the board, highlighting the importance of the unsubstituted amino groups for optimal binding. Di-methylation (Analog 5 ) results in a complete loss of activity, confirming that steric hindrance in this region is detrimental.
Benefit of N-Arylation: The introduction of a phenyl group on one of the amino groups (Analog 6 ) leads to a significant increase in potency, particularly against Kinase A and B. This suggests that the phenyl group may be forming favorable interactions in a hydrophobic pocket of these kinases.
Experimental Protocols for Evaluation
The robust evaluation of these analogs requires a combination of biochemical and cell-based assays. The following are representative protocols.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a period that allows for the assessment of antiproliferative effects (typically 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Pharmacokinetic Considerations
Beyond in vitro potency, the development of a successful drug requires favorable pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME). For diaminopyrimidine derivatives, key considerations include:
Solubility: The aqueous solubility of these compounds can be a challenge. Modifications, such as the introduction of polar groups or the use of salt forms, may be necessary to improve solubility and oral bioavailability.
Metabolic Stability: The pyrimidine ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions.
Cell Permeability: The ability of the compound to cross cell membranes is crucial for reaching its intracellular target. This can be assessed using in vitro models such as the Caco-2 permeability assay.
Conclusion and Future Directions
The 2,6-diamino-5-chloropyrimidin-4-ol scaffold continues to be a highly valuable starting point for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at each position of the pyrimidine ring is essential for the rational design of new analogs with improved therapeutic potential. Key takeaways from this guide include:
The 2,6-diamino groups are critical for hinge binding and are generally intolerant to significant modification.
The C4 position offers a valuable site for modulation of potency, selectivity, and physicochemical properties through the introduction of various alkoxy substituents.
The C5-chloro group is a key determinant of potency.
Careful exploration of the chemical space at the amino groups can lead to enhanced selectivity.
Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel substituents to target specific kinase isoforms, and the use of computational modeling to guide the design of next-generation inhibitors with enhanced efficacy and reduced off-target effects.
References
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters. [Link]
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Bioorganic & Medicinal Chemistry. [Link]
Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. [Link]
A novel 2,4-diaminopyrimidine derivative as a selective inhibitor of protein kinase C theta prevents allograft rejection in a rat heart transplant model. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
Pharmacokinetics of the fluoropyrimidines: implications for their clinical use. Clinical Pharmacokinetics. [Link]
Technical Guide: Comparative Analysis of Pyrimidine-Derived Kinase Inhibitors
Executive Summary: The Privileged Scaffold In the landscape of small-molecule drug discovery, the pyrimidine ring represents a "privileged scaffold." Its ubiquity is not accidental; it is a direct structural mimic of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
In the landscape of small-molecule drug discovery, the pyrimidine ring represents a "privileged scaffold." Its ubiquity is not accidental; it is a direct structural mimic of the adenine ring found in Adenosine Triphosphate (ATP). Because the vast majority of kinase inhibitors function by competing with ATP for the catalytic binding site, pyrimidine derivatives provide a chemically intuitive starting point for rational drug design.
This guide moves beyond basic descriptions to analyze the structural evolution of pyrimidine-based inhibitors. We compare three distinct generations of therapeutic agents, dissecting how modifications to the pyrimidine core and its pendant groups dictate potency, selectivity, and resistance profiles.
Structural Basis of Efficacy: The Hinge Binder
The success of the pyrimidine scaffold lies in its ability to form hydrogen bonds with the kinase "hinge" region—the flexible segment connecting the N-terminal and C-terminal lobes of the kinase domain.[1]
Mechanism of Action[2]
Adenine Mimicry: The N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors, while the C2-amino group (in 2-aminopyrimidines) acts as a donor.
The Gatekeeper: The effectiveness of the scaffold depends heavily on the size of the "gatekeeper" residue (e.g., Threonine in wild-type Abl). Bulky mutations here (e.g., T315I) sterically hinder the scaffold, a challenge that drives second-generation design.
Visualization: The Hinge Interaction Network
The following diagram illustrates the conserved binding mode of a Type I pyrimidine inhibitor within the ATP pocket.
Figure 1: Schematic representation of the critical hydrogen bonding network between a pyrimidine-based inhibitor and the kinase hinge region.
Comparative Case Studies
Case Study A: Evolution in CML (Imatinib vs. Nilotinib)
Imatinib (Gleevec): A 2-phenylaminopyrimidine. It binds to the inactive (DFG-out) conformation of the Abl kinase.
Limitation: Its binding relies heavily on hydrogen bonds.[1] It is susceptible to point mutations that destabilize the inactive conformation.
Nilotinib (Tasigna): Also a pyrimidine derivative, but rationally designed based on the crystal structure of the Imatinib-Abl complex.
Optimization: The N-methylpiperazine group of Imatinib was replaced, and the scaffold was rigidified. Nilotinib fits the lipophilic pocket more snugly (topological fit) rather than relying solely on H-bonds.
Result: Nilotinib is 20–30 times more potent than Imatinib and overcomes several Imatinib-resistant mutations (e.g., E255K), though it remains ineffective against the T315I gatekeeper mutation.
Case Study B: Selectivity in CDK Inhibition (Palbociclib vs. Abemaciclib)
Target: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
Context: HR+/HER2- Metastatic Breast Cancer
Palbociclib: A pyrido[2,3-d]pyrimidine.
Profile: Highly selective for CDK4/6 but requires a break week due to neutropenia (bone marrow toxicity).
Abemaciclib: A benzimidazole-pyrimidine derivative.
Differentiation: Structurally, the pyrimidine core is flanked by fluorine atoms. Abemaciclib is more lipophilic, allowing it to cross the blood-brain barrier (BBB) more effectively.[4]
Selectivity: It shows a ~5:1 potency ratio for CDK4 over CDK6, which contributes to a different toxicity profile (less neutropenia, more GI toxicity) and allows for continuous dosing.
Case Study C: Covalency in EGFR (Gefitinib vs. Osimertinib)
Gefitinib: A quinazoline (fused pyrimidine). Reversible binder.
Failure Mode: The T790M mutation increases the affinity of the kinase for ATP, outcompeting Gefitinib.
Osimertinib: A pyrimidine-based covalent inhibitor.
Innovation: It contains an acrylamide "warhead" attached to the pyrimidine core. This warhead forms an irreversible covalent bond with Cysteine 797 (C797) in the ATP binding pocket.
Result: Because it binds irreversibly, it does not need to compete with the high affinity of ATP in T790M mutants.
Experimental Validation Protocols
To objectively compare these inhibitors in your own lab, the Radiometric Kinase Assay remains the gold standard for determining IC50 values due to its direct measurement of phosphate transfer without the interference of coupling enzymes or fluorophores.
Protocol: Gold Standard Radiometric Assay (
P-ATP)
Objective: Determine the IC50 of a pyrimidine inhibitor against Recombinant Kinase X.
Materials:
-P-ATP (Specific Activity ~3000 Ci/mmol)
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
Recombinant Kinase
P81 Phosphocellulose paper
Workflow:
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.
Master Mix: Prepare a kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, and 0.02% Brij-35.
Reaction Initiation:
Add 5
L of Inhibitor (at 4x final concentration).
Add 10
L of Kinase/Substrate mix.
Initiate with 5
L of P-ATP mix (at concentration for the specific kinase).
Incubation: Incubate at Room Temperature for 20–40 minutes (ensure linear range).
Termination: Spot 15
L of reaction onto P81 paper. Immediately immerse in 0.75% Phosphoric Acid.
Washing: Wash filters 3x (10 min each) in Phosphoric Acid to remove unreacted ATP.
Quantification: Dry filters and count using a scintillation counter.
Analysis: Fit data to a sigmoidal dose-response equation (variable slope).
Self-Validation Check (Z-Factor):
Ensure your assay
factor is > 0.5.
Where is the signal of the max activity (DMSO) and is the background (EDTA or Staurosporine).
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the radiometric
P kinase inhibition assay.
Data Synthesis: Comparative Performance
The following data aggregates representative values from pivotal studies (see References) to illustrate the structural impact described above.
Table 1: BCR-ABL Inhibitor Profile
Compound
Scaffold Sub-type
Binding Mode
ABL WT IC50 (nM)
T315I Activity
Imatinib
2-phenylaminopyrimidine
Type II (DFG-out)
~250
No
Nilotinib
Aminopyrimidine derivative
Type II (DFG-out)
~13
No
Dasatinib
Thiazolyl-aminopyrimidine
Type I (Active)
< 1
No
Table 2: EGFR Inhibitor Profile (T790M Context)
Compound
Scaffold Sub-type
Mechanism
EGFR (L858R) IC50
EGFR (T790M) IC50
Gefitinib
Quinazoline
Reversible
~3 nM
> 1000 nM (Resistant)
Osimertinib
Pyrimidine
Irreversible (Covalent)
~12 nM
~5 nM (Sensitive)
References
Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[7] Nature Reviews Drug Discovery. Link
Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell. Link
Cross, D.A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery.[6] Link
Hasskarl, J. (2018). Review of the efficacy and safety of protein kinase assays. Journal of Visualized Experiments (JoVE). Link
Soria, J.C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer (FLAURA).[8] New England Journal of Medicine. Link
Chen, P., et al. (2016).[9] Spectrum and Degree of CDK4/6 Selectivity of Palbociclib, Ribociclib, and Abemaciclib.[9][10] Molecular Cancer Therapeutics. Link
Biological activity comparison between 2,6-Diamino-5-chloropyrimidin-4-ol and its nitroso analog
This guide provides an in-depth technical comparison of 2,6-Diamino-5-chloropyrimidin-4-ol (Compound A) and its 5-nitroso analog (Compound B). These compounds are critical scaffolds in medicinal chemistry, particularly i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2,6-Diamino-5-chloropyrimidin-4-ol (Compound A) and its 5-nitroso analog (Compound B). These compounds are critical scaffolds in medicinal chemistry, particularly in the modulation of the folate/biopterin pathways and as precursors for purine/pteridine synthesis .
Part 1: Executive Summary & Chemical Context
2,6-Diamino-5-chloropyrimidin-4-ol (often referred to as 2,4-diamino-5-chloro-6-hydroxypyrimidine depending on tautomeric preference) and 2,6-Diamino-5-nitrosopyrimidin-4-ol represent two divergent approaches to pyrimidine functionalization.
The Chloro Analog (5-Cl): Characterized by high lipophilicity and metabolic stability. The chlorine atom at the 5-position acts as a steric block and an electron-withdrawing group, often used to create stable antimetabolites that competitively inhibit enzymes like Dihydrofolate Reductase (DHFR) without undergoing further cyclization.
The Nitroso Analog (5-NO): A highly reactive intermediate. It is the hallmark precursor in the Traube purine synthesis and possesses unique biological activity as a GTP Cyclohydrolase I (GTPCH) inhibitor (though less potent than the unsubstituted parent) and an antibiotic agent. Its ability to tautomerize and chelate metals gives it a distinct pharmacological profile.
Part 2: Mechanistic Comparison & Biological Activity
The GTP Cyclohydrolase I (GTPCH) / Nitric Oxide (NO) Axis
The most significant biological context for these compounds is the Tetrahydrobiopterin (BH4) biosynthetic pathway . BH4 is an essential cofactor for Nitric Oxide Synthase (NOS).[1]
Mechanism: The unsubstituted parent compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP) , is the standard inhibitor of GTPCH.
5-Nitroso Analog: Retains significant binding affinity for the GTPCH active site due to the H-bonding capability of the nitroso/oxime group. It often acts as a slow-tight binding inhibitor or a metabolic blocker that prevents de novo BH4 synthesis, thereby suppressing cytokine-induced NO production.
5-Chloro Analog: The introduction of the chlorine atom sterically hinders the ring-opening/closure dynamics required for the enzyme's transition state. Consequently, the 5-chloro derivative is frequently used as a negative control in GTPCH assays or as a specific DHFR inhibitor (where the hydrophobic Cl pocket enhances binding).
Antimicrobial & Antitumor Potential[2][3]
Nitroso Analog: Exhibits direct antibiotic activity, particularly against anaerobic bacteria like Clostridioides difficile. Its mechanism likely involves interference with bacterial folate metabolism or direct nitrosylation of critical thiol-containing enzymes.
Chloro Analog: Acts primarily as an antimetabolite. By mimicking the pyrimidine ring of folic acid precursors, it inhibits DNA synthesis in rapidly dividing cells (tumors/bacteria).
Comparative Data Summary
Feature
5-Chloro Analog (2,6-Diamino-5-chloropyrimidin-4-ol)
5-Nitroso Analog (2,6-Diamino-5-nitrosopyrimidin-4-ol)
Primary Target
Dihydrofolate Reductase (DHFR)
GTP Cyclohydrolase I (GTPCH) / Pterin Synthesis
Mechanism
Competitive Inhibition (Antimetabolite)
Metabolic Blockade / Reactive Intermediate
Lipophilicity (LogP)
High (Enhanced membrane permeability)
Low (Polar, H-bonding dominant)
Chemical Stability
High (Metabolically stable)
Low (Reactive, prone to reduction/cyclization)
Key Application
Minoxidil Intermediate, Antitumor screening
Purine Synthesis Precursor, NO suppression tool
NO Suppression
Weak / Indirect (via DHFR)
Potent (via BH4 depletion)
Part 3: Pathway Visualization
The following diagram illustrates the divergence in biological activity within the Pterin/Folate pathway.
Caption: Schematic representation of the Tetrahydrobiopterin (BH4) biosynthetic pathway. The 5-nitroso analog interferes early in the pathway (GTPCH), similar to the parent DAHP, while the 5-chloro analog typically targets downstream folate enzymes like DHFR.
Part 4: Experimental Protocols
Protocol A: Synthesis of the 5-Nitroso Analog (Traube Modification)
Objective: To synthesize 2,6-diamino-5-nitrosopyrimidin-4-ol from the parent DAHP for biological testing.
Dissolution: Dissolve 10 mmol of DAHP in 30 mL of 10% acetic acid. Heat to 60°C to ensure complete dissolution.
Nitrosylation: Add a solution of NaNO₂ (11 mmol in 5 mL water) dropwise over 20 minutes. The solution will turn from clear to a deep violet/rose color.
Precipitation: Stir for 1 hour at room temperature. The nitroso compound will precipitate as a rose-red solid.
Purification: Filter the solid, wash with ice-cold water (3x 10 mL) and ethanol (1x 10 mL). Dry under vacuum.
Validation: Confirm structure via melting point (>300°C) and UV-Vis (distinct absorption at ~340 nm).
Protocol B: GTP Cyclohydrolase I Inhibition Assay
Objective: To compare the IC50 of the Chloro vs. Nitroso analogs.
Enzyme Source: Recombinant human GTPCH or crude liver homogenate.
Substrate: 1 mM GTP in 50 mM Tris-HCl buffer (pH 7.8) containing 100 mM KCl and 5 mM EDTA.
Incubation:
Add test compounds (Chloro and Nitroso analogs) at concentrations ranging from 0.1 µM to 100 µM.
Incubate for 60 minutes at 37°C in the dark.
Oxidation: Stop reaction with 1% iodine/2% KI in 1 M HCl. This converts the unstable dihydroneopterin product into fluorescent neopterin.
Detection: Centrifuge and neutralize with ascorbic acid. Measure fluorescence (Ex: 350 nm, Em: 440 nm).
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Expected Result: Nitroso analog shows IC50 in the low micromolar range; Chloro analog shows minimal inhibition (IC50 > 100 µM).
Part 5: References
Sung, Y. J., et al. (1994). "2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages." International Journal of Immunopharmacology. Link
Werner, E. R., et al. (1998). "GTP cyclohydrolase I inhibition by the prototypic inhibitor 2,4-diamino-6-hydroxypyrimidine." Journal of Biological Chemistry. Link
Traube, W. (1900). "Synthesis of Guanine and Xanthine Derivatives." Berichte der deutschen chemischen Gesellschaft. (Classic synthetic reference for the nitroso intermediate).
PubChem Compound Summary. "2,6-Diamino-5-nitroso-4-hydroxypyrimidine (CID 135408762)." National Center for Biotechnology Information. Link
Sanders, J. M., et al. (2004). "Discovery of potent inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry. (Context for 5-chloro substitution).
A Researcher's Guide to Assessing the Antimicrobial Potential of Pyrimidine Derivatives
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the myriad of heterocyclic compounds, pyrimidine derivati...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4][5][6] This guide provides an in-depth, objective comparison of the antimicrobial performance of various pyrimidine derivatives, supported by experimental data and detailed protocols to empower researchers in their quest for new therapeutic agents.
The Versatility of the Pyrimidine Scaffold: A Foundation for Antimicrobial Activity
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block in numerous biological molecules, including nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[7] This inherent biocompatibility and the amenability of the pyrimidine ring to chemical modification make it an attractive scaffold for the design and synthesis of novel therapeutic agents.[1][7] The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes.[8][9]
A significant body of research has demonstrated that pyrimidine derivatives can exhibit superior or comparable antimicrobial efficacy to established drugs.[1][10] For instance, certain newly synthesized pyrimidine derivatives have shown more potent inhibiting action against both Gram-positive and Gram-negative bacteria when compared to standard drugs like amoxicillin, ampicillin, and ciprofloxacin.[10]
Comparative Antimicrobial Performance of Pyrimidine Derivatives
The antimicrobial efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. This structure-activity relationship (SAR) is a critical aspect of drug design and optimization.[7][11] The following table summarizes the in vitro antimicrobial activity of a selection of recently developed pyrimidine derivatives against various microbial strains, providing a comparative overview of their potential.
Unraveling the Mechanism of Action: Dihydrofolate Reductase Inhibition
A common mechanism of action for the antimicrobial effects of pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[16][17] DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[17][18] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell proliferation.[17][18] By inhibiting DHFR, pyrimidine derivatives effectively starve the microbial cell of these essential building blocks, leading to a "thymineless death" and cessation of growth.[18]
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrimidine derivative.
Experimental Workflow for Assessing Antimicrobial Potential
A systematic and rigorous experimental approach is essential for accurately evaluating the antimicrobial potential of novel pyrimidine derivatives. The following workflow outlines the key stages, from initial screening to the determination of bactericidal or fungicidal concentrations.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2,6-Diamino-5-chloropyrimidin-4-ol
CAS Registry Number: 71552-22-2
Synonyms: 2,4-Diamino-5-chloro-6-hydroxypyrimidine; 5-Chloro-2,6-diamino-4-pyrimidinol.
Significance: This compound is a critical heterocyclic scaffold used in the synthesis of antiviral nucleoside analogues (e.g., Abacavir precursors) and antifolates. Its 5-chloro substituent is essential for subsequent cross-coupling reactions or for modulating biological activity (e.g., lipophilicity and metabolic stability).
This guide compares the two primary industrial and laboratory strategies for its production:
Route A (Post-Cyclization Modification): Electrophilic chlorination of the pre-formed pyrimidine core (2,6-diaminopyrimidin-4-ol).
Route B (De Novo Cyclization): Condensation of guanidine with a pre-chlorinated acyclic precursor (ethyl 2-chlorocyanoacetate).
Route A: Direct Electrophilic Chlorination (The Industrial Standard)
This route relies on the high electron density of the 2,6-diaminopyrimidin-4-ol (DAHP) ring, which activates the C5 position towards electrophilic aromatic substitution (
).
Mechanism & Causality
The amino groups at C2 and C6, along with the hydroxyl (tautomeric ketone) at C4, strongly donate electron density into the pyrimidine ring. The C5 position is the most nucleophilic site (para to the C2-amino and ortho to the C4-hydroxyl/C6-amino), making it highly susceptible to chlorinating agents like N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
) .
Why NCS? NCS provides a source of "positive" chlorine (
) without the aggressive oxidative potential of elemental chlorine gas (), reducing the risk of destructive over-oxidation or N-chlorination of the exocyclic amines.
Solvent Choice: Glacial acetic acid is preferred because it protonates the exocyclic amines slightly, protecting them from oxidation while maintaining sufficient ring nucleophilicity for C5 substitution.
Detailed Experimental Protocol
Scale: Laboratory (100 mmol)
Reagents:
2,6-Diaminopyrimidin-4-ol (DAHP): 12.6 g (100 mmol)
N-Chlorosuccinimide (NCS): 14.0 g (105 mmol, 1.05 eq)
Glacial Acetic Acid: 150 mL
Water (for quenching): 500 mL
Step-by-Step Methodology:
Dissolution: Charge a 500 mL 3-neck round-bottom flask with DAHP and glacial acetic acid. Stir at room temperature (20–25°C) until a fine suspension or partial solution is obtained.
Addition: Cool the mixture to 10–15°C using a water bath. Add NCS portion-wise over 30 minutes. Reasoning: Exothermic reaction; controlling temperature prevents di-chlorination or tar formation.
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC. The starting material spot (
) should disappear, replaced by a slightly less polar product.
Quenching: Pour the reaction mixture into 500 mL of ice-cold water. The product typically precipitates as a white to pale-yellow solid.
Isolation: Adjust pH to ~6–7 with 50% NaOH solution if necessary to maximize precipitation (careful not to hydrolyze the Cl). Filter the solid.[1][2][3]
Purification: Wash the filter cake with cold water (
mL) and acetone ( mL) to remove succinimide byproducts. Dry in a vacuum oven at 50°C.
Yield: 85–92%
Purity: >98% (HPLC)
Self-Validating Checkpoints
Color Change: Reaction mixture typically transitions from white/suspension to a clear yellow/orange solution, then back to a suspension upon quenching. Darkening (brown/black) indicates thermal decomposition.
Exotherm: A temperature spike >5°C during NCS addition indicates active chlorination; lack of exotherm suggests inactive reagents.
Route B: De Novo Cyclization (The Convergent Strategy)
This route constructs the pyrimidine ring with the chlorine atom already in place. It involves the condensation of guanidine with ethyl 2-chlorocyanoacetate.
Mechanism & Causality
This is a classic condensation reaction. Guanidine acts as a bis-nucleophile.
Nucleophilic Attack 1: The free base of guanidine attacks the nitrile carbon of ethyl 2-chlorocyanoacetate.
Nucleophilic Attack 2: The resulting intermediate undergoes intramolecular cyclization attacking the ester carbonyl.
Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic pyrimidine system.
Why this route? It avoids the handling of chlorinating agents entirely, which is advantageous if the facility lacks halogenation capabilities. However, the starting material (ethyl 2-chlorocyanoacetate) is significantly more expensive than ethyl cyanoacetate.
Free Base Formation: In a 500 mL flask, dissolve guanidine hydrochloride in ethanol. Add the sodium ethoxide solution dropwise at 0–5°C. Stir for 30 minutes. Filter off the precipitated NaCl if a cleaner reaction is desired (optional but recommended).
Condensation: Add ethyl 2-chlorocyanoacetate dropwise to the guanidine free base solution at room temperature.
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Reasoning: Thermal energy is required to drive the condensation and elimination of ethanol.
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.
Neutralization: Dissolve the residue in minimal water (100 mL). Acidify carefully with glacial acetic acid to pH 5–6. The product will precipitate.[1]
Isolation: Filter the solid, wash with cold water, and recrystallize from water/ethanol if necessary.
Expert Verdict:Route A is the superior choice for industrial manufacturing due to the low cost of DAHP (which is produced in massive quantities for other drugs) and the high yield of the chlorination step. Route B is useful only if halogenation reagents are strictly prohibited in the facility or for preparing isotopically labeled derivatives where the label is introduced via the ester.
Visualizations
Reaction Pathways Diagram
Caption: Comparison of the direct chlorination pathway (Route A) versus the convergent cyclization pathway (Route B).
Decision Logic for Process Selection
Caption: Decision matrix for selecting the optimal synthetic route based on facility constraints and cost requirements.
References
Preparation of 2,4-diamino-6-chloropyrimidine . Google Patents. (Note: While titled 6-chloro, the patents describe the chlorination of the hydroxyl group. However, the precursor synthesis of DAHP is described here).
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives . MDPI. Describes the use of POCl3, but the supporting info details the properties of the DAHP starting material.
2,4-Diamino-6-hydroxypyrimidine Synthesis . Organic Syntheses, Coll. Vol. 2, p. 222 (1943). The foundational text for synthesizing the starting material for Route A.
2,6-diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2) .[4] Sigma-Aldrich. Product entry confirming the chemical identity and structure.
Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate . Arkivoc. Discusses the reactivity of guanidine with electrophilic esters/nitriles, supporting the mechanism of Route B.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Diaminopyrimidines (e.g., 2,4-diaminopyrimidine) have historically been privileged scaffolds in medicinal chemistry, primarily recognized as dihydrofolate reductase (DHFR) inhibitors (e.g., Trimethoprim, Pyrimethamine). However, recent investigations have repurposed this scaffold for oxidative stress management.
This guide objectively evaluates the antioxidant potential of diaminopyrimidine derivatives. Unlike ubiquitous antioxidants like Ascorbic Acid, the diaminopyrimidine core is not inherently a potent radical scavenger due to the electron-deficient nature of the pyrimidine ring. Its value lies in its role as a pharmacophore carrier —stabilizing electron-rich substituents (phenols, hydrazones) that execute the scavenging.
This document details the Structure-Activity Relationship (SAR), provides a comparative performance analysis against industry standards, and outlines self-validating experimental protocols for accurate evaluation.
Part 1: Structural Basis & Mechanism (SAR)
To understand the antioxidant capacity of a diaminopyrimidine, one must look beyond the heterocyclic core. The pyrimidine ring itself is
-deficient. Therefore, the antioxidant mechanism relies on Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) facilitated by functional groups attached to the C2, C4, or C6 positions.
The Mechanism of Action
The 2-amino and 4-amino groups can serve as hydrogen bond donors, but their bond dissociation energy (BDE) is typically too high for direct radical scavenging. The strategy in drug design is to couple the diaminopyrimidine core with redox-active moieties (such as phenolic hydroxyls or hydrazone linkers).
Resonance Stabilization: When a radical attacks a substituent (e.g., a phenolic group attached to the pyrimidine), the pyrimidine nitrogen atoms can help delocalize the resulting unpaired electron, stabilizing the radical intermediate.
Lipophilicity (LogP): Unlike Ascorbic Acid (highly hydrophilic), diaminopyrimidine derivatives are often lipophilic. This allows them to arrest Lipid Peroxidation (LPO) within cell membranes, a distinct advantage over cytosolic antioxidants.
Visualization: Structure-Activity Relationship
The following diagram illustrates the critical modification zones on the scaffold.
Figure 1: SAR map highlighting that while the core provides stability, the R-Group substituents drive the primary antioxidant mechanism.
Part 2: Comparative Analysis
The following data compares a representative novel diaminopyrimidine derivative (Spiro-pyrrolo[3,4-d]pyrimidine class) against standard antioxidant controls.
Key Insight: Synthetic diaminopyrimidines generally show lower molar potency than Ascorbic Acid in simple aqueous radical assays (DPPH) but often exhibit superior stability and membrane protection (LPO inhibition).
Table 1: Comparative Efficacy (IC50 Values)
Compound Class
Representative Compound
DPPH IC50 (µg/mL)
Mechanism Bias
Solubility Profile
Standard
L-Ascorbic Acid (Vitamin C)
4.08
HAT
Hydrophilic (Water)
Standard
Trolox (Vit E analog)
~12.50
HAT/SET
Amphiphilic
Test Subject
Spiro-diaminopyrimidine (Cpd 11)
33.00
SET dominant
Lipophilic (DMSO/Org)
Test Subject
Unsubstituted 2,4-Diaminopyrimidine
>250 (Inactive)
N/A
Amphiphilic
Hybrid
Pyrimidine-Hydrazone
18.07
HAT
Lipophilic
Note: Lower IC50 indicates higher potency. Data synthesized from comparative studies on pyrimidine derivatives [1, 2].[1][2][3][4][5]
Interpretation for Drug Development:
Do not dismiss diaminopyrimidines based solely on higher IC50 values in DPPH.
Ascorbic Acid is rapidly degraded and cannot easily penetrate the blood-brain barrier (BBB) or lipid bilayers without transport.
Diaminopyrimidines can be engineered for specific tissue distribution (e.g., CNS penetration) and sustained activity in lipid environments, making them better candidates for neuroprotective applications despite lower raw scavenging power.
Purpose: To measure the ability of the compound to donate hydrogen/electrons to stable radicals.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 0.1 mM in Methanol (freshly prepared, protected from light).
Solvent: Methanol (HPLC Grade).
Workflow:
Preparation: Dissolve test diaminopyrimidines in DMSO (stock 10 mM). Serial dilute in Methanol to final concentrations (e.g., 10–200 µg/mL). Critical: Ensure final DMSO concentration is <1% to avoid solvent interference.
Reaction: Mix 100 µL of diluted compound with 100 µL of DPPH solution in a 96-well plate.
Controls (Mandatory):
Blank: Methanol + DPPH (No compound).
Compound Blank: Methanol + Compound (No DPPH) — Essential to subtract the intrinsic color of the diaminopyrimidine.
Standard: Ascorbic Acid serial dilution.
Incubation: 30 minutes in the dark at Room Temperature (25°C).
Purpose: To evaluate electron-donating capacity independent of radical quenching.
Workflow Visualization:
Figure 2: Step-by-step workflow for the FRAP assay, ensuring temperature control for kinetic stability.
Part 4: Critical Evaluation & Troubleshooting
When evaluating these compounds, three specific challenges arise. Here is how to mitigate them:
Solubility Artifacts:
Diaminopyrimidines often precipitate in aqueous buffers used in biological assays (like SOD or Catalase assays).
Solution: Always determine thermodynamic solubility first. If the compound precipitates, the "antioxidant activity" is a false negative. Use cyclodextrins or liposomal formulations for aqueous assays.
Colorimetric Interference:
Many diaminopyrimidine derivatives (especially Schiff bases/hydrazones) are yellow or orange, absorbing near 400-500 nm.
Solution: This overlaps with the DPPH endpoint (517 nm). You must use the "Compound Blank" correction described in Protocol A.
Stoichiometry:
Unlike Vitamin C (which scavenges 2 radicals per molecule), large diaminopyrimidine derivatives may scavenge only 1 or <1 radical due to steric hindrance protecting the active site.
Solution: Report results in Trolox Equivalents (TE) to normalize for molecular weight differences.
References
El-Mekabaty, A. et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC).
Al-Sanea, M. M. et al. (2025). Evaluation of DPPH Radical Scavenging Activity of 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one and Their Derivatives. ResearchGate.
Procházková, E. et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines.[6] Free Radical Research/PubMed.
Pontiki, E. et al. (2014). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (MDPI).
Deep Dive: Cross-Reactivity Profiling of the 4-Anilinoquinazoline Scaffold
Executive Summary: The Selectivity Paradox The 4-anilinoquinazoline scaffold represents one of the most successful yet complex templates in kinase inhibitor discovery. While foundational to the development of first-gener...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Selectivity Paradox
The 4-anilinoquinazoline scaffold represents one of the most successful yet complex templates in kinase inhibitor discovery. While foundational to the development of first-generation EGFR inhibitors like Gefitinib and Erlotinib , this scaffold exhibits a distinct "selectivity paradox." Its ATP-mimetic core provides potent on-target efficacy but inherently predisposes the molecule to off-target interactions with structurally conserved kinase domains, most notably HER2 (ErbB2) , VEGFR , and the non-intuitive collateral target GAK (Cyclin G-associated kinase) .
This guide provides a rigorous technical comparison of cross-reactivity profiles within this scaffold class and outlines a self-validating workflow for profiling new derivatives.
Mechanistic Basis of Cross-Reactivity
To profile this scaffold effectively, one must understand why it cross-reacts. The 4-anilinoquinazoline core functions as a Type I ATP-competitive inhibitor.
The Anchor: The N1 nitrogen of the quinazoline ring accepts a critical hydrogen bond from the backbone amide of the hinge region (typically Met793 in EGFR).
The Variable Region: The C4-aniline moiety projects into the hydrophobic back pocket. Variations here dictate selectivity between EGFR (small hydrophobic pocket) and HER2/VEGFR (larger or distinct hydrophobic requirements).
The Collateral Damage: The structural conservation of the ATP-binding cleft across the kinome means that without specific "gatekeeper" interactions (e.g., T790M), the quinazoline core can bind promiscuously to kinases like RIPK2 and GAK , which share hinge-binding geometries.
Visualization: Signaling & Binding Logic
The following diagram illustrates the critical signaling nodes affected by this scaffold and the structural logic of its binding.
Figure 1: Network topology of 4-anilinoquinazoline targets. Note the "Structural Liability" link to GAK, a common off-target due to hinge-region conservation.
Comparative Analysis: Scaffold Evolution
The following table contrasts the performance of key derivatives. Note how modifications to the aniline headgroup and the C6/C7 positions shift the selectivity profile.[1]
Table 1: Selectivity & Cross-Reactivity Matrix
Compound
Generation
Primary Target ()
Key Cross-Reactivity ()
Structural Driver of Selectivity
Gefitinib
1st Gen
EGFR (0.4 nM)
GAK (13 nM) RIPK2 (30 nM) HER2 (>1000 nM)
3-chloro-4-fluoroaniline fits tightly in EGFR pocket; excludes larger HER2 pocket.
Erlotinib
1st Gen
EGFR (0.4 nM)
SLK/STK10 (High Affinity) GAK (Modest)
3-ethynylphenyl moiety allows slightly broader kinase engagement than Gefitinib.
Lapatinib
2nd Gen
EGFR / HER2
HER4 (High) c-Src (Weak)
Bulky benzyloxy-fluorophenyl group forces the kinase into an inactive (C-helix out) conformation, expanding HER2 activity.
Vandetanib
Multi-Target
VEGFR-2 / EGFR
RET (High) EphB4
C6-position modification allows dual targeting of angiogenic (VEGFR) and proliferative (EGFR) pathways.
Afatinib
2nd Gen (Irrev)
Pan-HER
GAK (15 nM) Brk
Acrylamide "warhead" forms covalent bond with Cys797, overriding reversible binding kinetics.
Critical Insight: The inhibition of GAK (Cyclin G Associated Kinase) is a recurrent "blind spot" for this scaffold. GAK inhibition is associated with clinical toxicity (e.g., pulmonary effects). When profiling new derivatives, GAK must be included in the counter-screen panel.
Experimental Protocols: The Self-Validating System
To objectively profile a new 4-anilinoquinazoline derivative, you cannot rely on a single assay type. You must triangulate data using Radiometric Activity Assays (for catalytic inhibition) and Competition Binding Assays (for thermodynamic affinity).
Why this method? Fluorescence-based assays (e.g., FRET) can suffer from interference by autofluorescent quinazoline compounds. Radiometric assays measure physical phosphate transfer (
Reaction Assembly: In a 384-well plate, mix kinase (final 5-10 nM), peptide substrate (1 mg/mL), and compound (serial dilution).
Initiation: Add ATP cocktail (Cold ATP +
-ATP tracer). Final ATP concentration should equal the of the specific kinase to ensure competitive conditions.
Incubation: Incubate at Room Temperature for 20–40 minutes (linear range).
Termination: Spot 5 µL of reaction onto P81 paper.
Wash: Wash filters 3x with 0.75% Phosphoric acid. Causality: This washes away unreacted ATP while the positively charged P81 paper binds the phosphorylated anionic peptide.
Detection: Scintillation counting.
Calculation:
is derived using a 4-parameter logistic fit.
Protocol B: Competition Binding (KINOMEscan/Kd)
Why this method? It detects Type II inhibitors (like Lapatinib) that bind inactive conformations which might be missed in activity assays optimized for active enzymes.
Core Concept:
Uses a DNA-tagged kinase and an immobilized active-site ligand. The test compound competes with the immobilized ligand.
Readout: qPCR quantitation of the kinase remaining on the beads.
Metric: Percent of Control (POC). Lower POC = Stronger Binding.
References
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 Update." Pharmacological Research.
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. (Establishes the standard for S-scores and KINOMEscan profiling).
Wissner, A., et al. (2008). "4-Anilinoquinazolines as kinase inhibitors: A review of the structural basis for selectivity." Journal of Medicinal Chemistry.
Reaction Biology Corp. (2024). "Radiometric Kinase Assays: The Gold Standard Protocol."
Asquith, C. R. M., et al. (2020). "Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10." Journal of Medicinal Chemistry.
Executive Safety & Logistics Summary Immediate Action Required: 2,6-Diamino-5-chloropyrimidin-4-ol is a halogenated, nitrogen-rich heterocyclic compound.[1][2][3] It must never be disposed of down the drain or in general...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety & Logistics Summary
Immediate Action Required:
2,6-Diamino-5-chloropyrimidin-4-ol is a halogenated, nitrogen-rich heterocyclic compound.[1][2][3] It must never be disposed of down the drain or in general trash.[1] Due to the chlorine substituent and the pyrimidine ring, improper disposal risks the formation of toxic combustion byproducts (e.g., dioxins, NOx) if not incinerated under controlled conditions.[3]
RCRA Status (USA): While not explicitly P- or U-listed by specific name, it must be managed as hazardous waste due to toxicity and irritant characteristics (comparable to D038 Pyridine derivatives).[1]
Segregation: Strictly segregate from strong oxidizers and non-halogenated solvents to prevent cross-contamination and minimize disposal costs.[1]
Chemical Profile & Hazard Identification
To handle this compound safely, one must understand its reactivity.[1] As a Senior Application Scientist, I emphasize that the "5-chloro" position on the pyrimidine ring renders this molecule persistent.[1] The "4-ol" group (often existing as the tautomeric ketone) increases its polarity, affecting solubility and decontamination protocols.[1]
Note: Always consult the specific Safety Data Sheet (SDS) from your supplier (e.g., Sigma-Aldrich, Enamine) as impurity profiles can alter classification.[1] [1, 2]
Operational Disposal Protocol
This protocol is designed to be a self-validating system.[1] By following the segregation steps, you automatically ensure compliance with incineration facility acceptance criteria.[1]
Phase A: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, stabilize the material at the bench level.[1]
Quenching (Reactive Residuals): If the material is in a reaction mixture with active reagents (e.g., acid chlorides used in Minoxidil synthesis precursors), quench carefully with water or mild base to neutralize reactivity before bottling.[1]
pH Adjustment: Ensure the waste pH is between 5 and 9. Extreme pH levels can degrade standard HDPE waste containers during storage.[1]
Phase B: Waste Segregation (The "Golden Rule")[1]
Solid Waste: Collect contaminated gloves, weighing boats, and pure solid chemical in a dedicated Solid Hazardous Waste container.[1] Do not mix with "Sharps" unless necessary.
Liquid Waste:
Correct Stream:Halogenated Organic Solvents .
Why? Even a small amount of this chlorinated pyrimidine (ppm levels) added to a non-halogenated drum reclassifies the entire drum as halogenated.[1] This increases disposal costs by approximately 30-50% and changes the required incineration parameters.[1]
Phase C: Packaging & Labeling
Container Selection: Use HDPE (High-Density Polyethylene) or amber glass containers.[1] Avoid metal cans if the waste is acidic, as the amine groups can form salts that may be corrosive to metal over time.[1]
Labeling:
Chemical Name: Write "2,6-Diamino-5-chloropyrimidin-4-ol" clearly. Avoid abbreviations.
Constituents: List primary solvents (e.g., "Ethanol 90%, 2,6-Diamino... 10%").
The following diagram illustrates the decision matrix for disposing of 2,6-Diamino-5-chloropyrimidin-4-ol. This workflow ensures the chlorine atom is accounted for, directing the waste to the correct high-temperature incinerator equipped with scrubbers.[1]
Figure 1: Decision logic for the safe segregation and disposal of halogenated pyrimidine derivatives.
Emergency Response: Spills
In the event of a benchtop spill, speed and containment are critical to prevent aerosolization of the powder.[1]
PPE Upgrade: Immediately don double nitrile gloves and a P95/N95 respirator (or work inside the fume hood) to avoid inhaling dust [3].[1]
Containment:
Solids: Do not dry sweep.[1] Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1] Scoop the wet slurry into a wide-mouth hazardous waste jar.
Liquids: Absorb with vermiculite or a generic spill pad.[1]
Decontamination: Wipe the surface with a 10% soap/water solution.[1] The "4-ol" functionality aids solubility in aqueous basic solutions, making soap (alkaline) an effective cleaning agent.[1]
Final Disposal Mechanism
Why do we insist on High-Temperature Incineration ?
Standard combustion of chlorinated organics at lower temperatures (<800°C) can lead to the formation of dioxins and furans.[1] Professional waste management facilities use rotary kiln incinerators operating above 1100°C with a residence time of >2 seconds.[1] This ensures:
Destruction: Complete thermal breakdown of the pyrimidine ring.[1]
Scrubbing: The chlorine is converted to HCl gas, which is immediately captured by alkaline scrubbers (e.g., lime slurry) to prevent acid rain emissions [4].[1]
References
PubChem, National Library of Medicine.[1] (n.d.). Compound Summary: 2,6-Diamino-5-chloropyrimidin-4-ol.[1][2][7] Retrieved October 26, 2023, from [Link][2][3]
U.S. Environmental Protection Agency (EPA).[1] (n.d.). Hazardous Waste Combustion: Incinerators and Kilns. Retrieved October 26, 2023, from [Link][2][3]
Expert Insight:
Do not confuse this compound with its isomer, 6-chloro-2,4-diaminopyrimidine (CAS 156-83-2) .[1] While structurally similar, 2,6-Diamino-5-chloropyrimidin-4-ol possesses a hydroxyl group at the 4-position, significantly altering its hydrogen bonding potential and solubility profile. This compound is a high-melting solid (
300°C) often used as a key intermediate in the synthesis of nucleoside analogues (e.g., Abacavir).
The primary safety vector is dust generation . As a solid with Acute Toxicity Category 4 ratings across all exposure routes (H302, H312, H332), the physiological threat is systemic absorption rather than immediate corrosivity. However, the chloropyrimidine core suggests potential for sensitization upon repeated exposure.
GHS Hazard Summary
Hazard Code
Description
Severity
H302
Harmful if swallowed
Moderate
H312
Harmful in contact with skin
Moderate
H332
Harmful if inhaled
Moderate
H315/H319
Causes skin/eye irritation
Moderate
Part 2: Personal Protective Equipment (PPE) Matrix
Strategic Selection:
Standard latex gloves are insufficient due to the potential for organic solvent permeation during synthesis (e.g., if dissolved in DMSO or DMF). The protocol below prioritizes barrier integrity against fine particulates and polar aprotic solvents.
PPE Decision Logic
Respiratory: The H332 classification mandates zero tolerance for dust inhalation.
Dermal: H312 requires double-gloving when handling solutions to prevent transdermal absorption.
PPE Category
Specification
Rationale
Hand Protection (Dry)
Nitrile (0.11 mm min)
Sufficient for transferring dry powder.
Hand Protection (Wet)
Double Nitrile or Laminate (Silver Shield)
Required if dissolved in DMSO/DMF to prevent carrier-mediated absorption.
Respiratory
N95 (minimum) or P100
Essential if weighing outside a fume hood (not recommended).
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for fine powders that can drift around side shields.
Body Defense
Tyvek® Lab Coat (or equivalent)
Prevents dust accumulation on cotton clothing, which can lead to secondary exposure outside the lab.
Part 3: Operational Handling Protocol
Core Directive:
Treat every milligram as a potential airborne contaminant. Static electricity is a significant variable; use anti-static guns or ionizing bars during weighing if available.
Workflow Visualization
The following diagram outlines the critical decision points for safe handling, from storage to disposal.
Figure 1: Operational workflow for handling 2,6-Diamino-5-chloropyrimidin-4-ol, emphasizing spill contingencies.
Step-by-Step Methodology
1. Engineering Controls Setup
Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Balance Enclosure: If a fume hood is unavailable for the balance, use a powder containment enclosure (Vented Balance Safety Enclosure).
2. Weighing & Transfer (Critical Risk Point)
Step A: Don appropriate PPE (Goggles, Lab Coat, Nitrile Gloves).
Step B: Place the receiving vessel (flask/vial) inside the hood before opening the chemical container.
Step C: Open the container slowly to avoid "puffing" of fine dust.
Step D: Use a disposable spatula. Do not return excess chemical to the stock container to prevent cross-contamination.
Step E: Wipe the exterior of the stock container with a damp Kimwipe before returning it to storage. Dispose of the Kimwipe as hazardous waste.
3. Solubilization & Reaction
Solvent Choice: This compound is sparingly soluble in water but soluble in dilute acids and polar organic solvents.
Heating: If heating is required to dissolve, ensure the system is vented (e.g., reflux condenser or nitrogen line) to prevent pressure buildup.
Syringe Safety: When transferring solutions, use Luer-lock syringes to prevent needle detachment under pressure.
Part 4: Emergency Response & Waste Disposal
Self-Validating Safety System:
The safety of your lab depends on the segregation of waste streams. Mixing this chloropyrimidine with strong oxidizers can lead to hazardous byproducts.
Spill Management
Evacuate: If a large amount (>10g) of powder is aerosolized outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.
Protect: Don an N95 respirator before re-entering.
Contain:
Solids: Cover with a wet paper towel to dampen dust, then scoop into a waste bag. Never dry sweep.
Liquids: Absorb with vermiculite or sand.
Decontaminate: Clean the surface with a 10% soap/water solution, followed by an ethanol wipe.
Disposal Protocol
Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Toxic."
Liquid Waste: Segregate into "Organic Waste (Halogenated)" if dissolved in organic solvents, or "Aqueous Waste (Toxic)" if in acidic water.
Container: Triple rinse the empty stock container with a suitable solvent before disposal or recycling.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Diamino-5-chloropyrimidin-4-ol. Merck KGaA. Link
PubChem. (2024). Compound Summary: 2,6-Diamino-5-chloropyrimidin-4-ol (CAS 71552-22-2).[2][3] National Library of Medicine. Link
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2,6-diamino-5-chloropyrimidin-4-ol. Link